Product packaging for Dap-NE(Cat. No.:)

Dap-NE

Cat. No.: B12383525
M. Wt: 320.4 g/mol
InChI Key: PHUURGQFDDGNRU-MAURAIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dap-NE is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O3 B12383525 Dap-NE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide

InChI

InChI=1S/C18H28N2O3/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22)/t12-,13-,15+,16-,17-/m1/s1

InChI Key

PHUURGQFDDGNRU-MAURAIGZSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O

Canonical SMILES

CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

The Structure and Function of iE-DAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-gamma-Glu-meso-diaminopimelic acid (iE-DAP) is a crucial component of peptidoglycan found in the cell walls of a subset of bacteria, including Gram-negative bacilli and specific Gram-positive bacteria like Bacillus subtilis and Listeria monocytogenes.[1] As the minimal motif recognized by the intracellular pattern recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), iE-DAP plays a pivotal role in initiating the innate immune response to bacterial pathogens.[1][2] This technical guide provides an in-depth overview of the structure of iE-DAP, its mechanism of action, and detailed protocols for its study.

The Chemical Structure of iE-DAP

iE-DAP is a dipeptide with the chemical formula C₁₂H₂₁N₃O₇ and a molecular weight of 319.31 g/mol .[1] Its systematic name is γ-D-glutamyl-meso-diaminopimelic acid.[1]

PropertyValue
Chemical Formula C₁₂H₂₁N₃O₇
Molecular Weight 319.31 g/mol
Synonyms γ-D-glutamyl-meso-diaminopimelic acid, Gamma-D-Glu-mDAP
Appearance White, lyophilized pellet
Solubility 10 mg/ml in water

The iE-DAP Signaling Pathway

The recognition of iE-DAP by the cytosolic receptor NOD1 triggers a signaling cascade that culminates in the activation of transcription factors NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and other immune mediators.[1][3]

NOD1 Recognition and Initial Signaling Events

Upon entering the cytoplasm, iE-DAP is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1][3]

Activation of NF-κB and MAPK Pathways

The interaction between NOD1 and RIP2 initiates a series of downstream signaling events. RIP2 undergoes ubiquitination, which serves as a scaffold for the recruitment of other signaling molecules, including the IKK complex (IKKα, IKKβ, and NEMO) and the TAK1:TAB complex.[3][4]

  • NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and IL-6.[1][3]

  • MAPK Activation: The TAK1:TAB complex activates the mitogen-activated protein kinase (MAPK) pathways, including p38, ERK, and JNK.[3] These kinases, in turn, activate the transcription factor AP-1, which also contributes to the expression of inflammatory genes.[3]

iE_DAP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 binds RIP2 RIP2 NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates TAK1_complex TAK1 Complex RIP2->TAK1_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates MAPK MAPK (p38, ERK, JNK) TAK1_complex->MAPK activates NF_kB NF-κB IκBα->NF_kB releases Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes AP1 AP-1 MAPK->AP1 activates AP1->Inflammatory_Genes

Caption: The iE-DAP signaling cascade via NOD1 activation.

Quantitative Data on iE-DAP Activity

The following tables summarize the concentration-dependent effects of iE-DAP on bovine mammary epithelial cells (BMECs) after 12 hours of treatment.

Table 1: Effect of iE-DAP on Inflammatory Cytokine mRNA Expression

iE-DAP ConcentrationIL-1β mRNA (fold change)IL-6 mRNA (fold change)IL-8 mRNA (fold change)
10 ng/mLSignificantly increased (p < 0.01)--
100 ng/mL-Significantly increased (p < 0.01)Significantly increased (p < 0.01)

Data adapted from a study on bovine mammary epithelial cells.[1]

Table 2: Effect of iE-DAP on Tight Junction Protein mRNA Expression

iE-DAP ConcentrationZO-1 mRNA (fold change)Occludin mRNA (fold change)
100 ng/mLSignificantly reduced (p < 0.05)-
1000 ng/mL-Significantly reduced (p < 0.05)

Data adapted from a study on bovine mammary epithelial cells.[1]

Table 3: Effect of iE-DAP on Transepithelial Electrical Resistance (TEER)

iE-DAP ConcentrationTEER (% of control)
100 ng/mLSignificantly decreased (p < 0.05)

Data adapted from a study on bovine mammary epithelial cells.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of iE-DAP.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of iE-DAP on a cellular level.

Experimental_Workflow start Start: Cell Culture treat Treat cells with iE-DAP (various concentrations and time points) start->treat reporter Reporter Gene Assay (HEK-Blue™ or Luciferase) treat->reporter gene_exp Gene Expression Analysis (RT-qPCR) treat->gene_exp protein_exp Protein Expression Analysis (Western Blot / ELISA) treat->protein_exp functional Functional Assay (e.g., TEER Measurement) treat->functional analyze Data Analysis reporter->analyze gene_exp->analyze protein_exp->analyze functional->analyze conclusion Conclusion analyze->conclusion

Caption: A generalized workflow for studying iE-DAP's cellular effects.

HEK-Blue™ hNOD1 SEAP Reporter Assay

This assay utilizes a HEK293 cell line engineered to stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 cells

  • HEK-Blue™ Detection medium

  • iE-DAP

  • 96-well plates

  • Spectrophotometer (620-655 nm)

Protocol:

  • Cell Seeding: Plate HEK-Blue™ hNOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 µL of their growth medium.

  • Stimulation: Add 20 µL of iE-DAP at various concentrations to the wells. Include a negative control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

  • SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.

  • Readout: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the amount of SEAP produced, which reflects NF-κB activation.

NF-κB Luciferase Reporter Assay

This assay involves transiently transfecting cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • iE-DAP

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: After 24 hours, replace the medium with fresh medium containing various concentrations of iE-DAP.

  • Incubation: Incubate the cells for another 6-24 hours.

  • Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Readout: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a measure of the integrity of epithelial cell monolayers. A decrease in TEER indicates a disruption of tight junctions.

Materials:

  • Epithelial cells (e.g., Caco-2, T84, or primary epithelial cells)

  • Transwell® inserts (0.4 µm pore size)

  • Epithelial voltohmmeter with "chopstick" electrodes

  • Cell culture medium

Protocol:

  • Cell Seeding: Seed epithelial cells on Transwell® inserts and culture them until a confluent monolayer with stable TEER is formed.

  • Treatment: Add iE-DAP at desired concentrations to the apical and/or basolateral compartments of the Transwell®.

  • Measurement: At various time points, measure the electrical resistance across the cell monolayer using an epithelial voltohmmeter.

  • Calculation: Subtract the resistance of a blank Transwell® insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to quantify the mRNA levels of target genes, such as those encoding cytokines or tight junction proteins.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from iE-DAP-treated and control cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-8)

  • Cell culture supernatants from iE-DAP-treated and control cells

  • Microplate reader

Protocol:

  • Assay Procedure: Follow the protocol provided with the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.

  • Standard Curve: Generate a standard curve using known concentrations of the recombinant cytokine.

  • Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion

iE-DAP is a potent bacterial-derived immunomodulator that is central to the innate immune recognition of a specific subset of bacteria. Its interaction with the intracellular receptor NOD1 initiates a well-defined signaling cascade, leading to the production of inflammatory mediators. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the biological activities of iE-DAP and to screen for novel modulators of the NOD1 signaling pathway. A thorough understanding of the structure and function of iE-DAP is critical for the development of new therapeutic strategies for infectious and inflammatory diseases.

References

iE-DAP Mechanism of Action in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system provides the first line of defense against invading pathogens. A key component of this system is the family of pattern recognition receptors (PRRs), which recognize conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a unique dipeptide component of peptidoglycan (PGN) found in the cell walls of Gram-negative and certain Gram-positive bacteria.[1][2] Its recognition by the intracellular PRR, nucleotide-binding oligomerization domain-containing protein 1 (NOD1), triggers a signaling cascade that is crucial for mounting an effective immune response. This technical guide provides a comprehensive overview of the mechanism of action of iE-DAP in immune cells, detailing the signaling pathways, summarizing quantitative data, and outlining key experimental protocols.

iE-DAP Recognition and Initial Signal Transduction

The canonical pathway for iE-DAP signaling begins with its recognition by NOD1 in the cytoplasm of immune cells.[3] NOD1 belongs to the NOD-like receptor (NLR) family and is characterized by a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding domain (NBD), and an N-terminal caspase activation and recruitment domain (CARD).[4]

The LRR domain of NOD1 is responsible for sensing iE-DAP.[1][3] Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to its oligomerization.[4] This conformational shift exposes the CARD domain, facilitating the recruitment of the downstream serine/threonine kinase, receptor-interacting protein kinase 2 (RIPK2), also known as RICK.[1][2][5] The interaction between NOD1 and RIPK2 is mediated by a homotypic CARD-CARD interaction.[5][6]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm iE-DAP_ext iE-DAP (from bacteria) iE-DAP_int iE-DAP iE-DAP_ext->iE-DAP_int Enters cell NOD1 NOD1 iE-DAP_int->NOD1 Binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 Recruits via CARD-CARD interaction

Figure 1: iE-DAP Recognition by NOD1.

Downstream Signaling: NF-κB and MAPK Pathways

The recruitment of RIPK2 to the activated NOD1 is a critical juncture that leads to the activation of two major downstream signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][7]

NF-κB Pathway Activation

Activated RIPK2 interacts with and activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which consists of TAK1 and TAK1-binding proteins (TABs).[1] This complex, in turn, activates the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and NEMO (IKKγ).[8] The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the NF-κB transcription factor (a heterodimer of p50 and p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[3]

MAPK Pathway Activation

The TAK1 complex also plays a central role in activating the MAPK pathways.[1] This leads to the phosphorylation and activation of key MAPKs, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] These activated MAPKs then phosphorylate various transcription factors, such as AP-1, which also translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_RIPK2 NOD1-RIPK2 Complex TAK1_TAB TAK1:TAB Complex NOD1_RIPK2->TAK1_TAB Activates IKK IKK Complex (NEMO:IKKα:IKKβ) TAK1_TAB->IKK Activates MAPK MAPKs (p38, ERK, JNK) TAK1_TAB->MAPK Activates NFkB_IkB NF-κB:IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines, AMPs) NFkB_nuc->Gene_Expression AP1_nuc->Gene_Expression

Figure 2: Downstream Signaling Pathways Activated by iE-DAP.

Alternative Signaling Pathways

Beyond the canonical NF-κB and MAPK pathways, iE-DAP-mediated NOD1 activation can also trigger other signaling cascades.

Type I Interferon (IFN) Production

NOD1 activation can lead to the production of type I interferons (IFN-β). This pathway involves the recruitment of TRAF3 by RIPK2, which then activates TBK1 and IKKε. These kinases phosphorylate and activate the transcription factor IRF7, leading to its dimerization and translocation to the nucleus to induce IFN-β gene expression.[8]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_RIPK2 NOD1-RIPK2 Complex TRAF3 TRAF3 NOD1_RIPK2->TRAF3 Recruits TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe Activates IRF7 IRF7 TBK1_IKKe->IRF7 Phosphorylates IRF7_nuc IRF7 (dimer) IRF7->IRF7_nuc Dimerizes & Translocates IFNb_Gene IFN-β Gene IRF7_nuc->IFNb_Gene Induces transcription

Figure 3: iE-DAP-Induced Type I Interferon Production.

Quantitative Data on iE-DAP-Induced Immune Responses

The activation of immune cells by iE-DAP results in the production and release of various pro-inflammatory cytokines and chemokines. The following tables summarize quantitative data from studies on different cell types.

Table 1: iE-DAP-Induced Cytokine and Chemokine Production in Bovine Mammary Epithelial Cells (BMECs)

Cytokine/ChemokineiE-DAP ConcentrationTimeEffectReference
IL-1β10 ng/mL12 hSignificantly increased mRNA expression and release (p < 0.01)[3]
IL-6100 ng/mL12 hSignificantly increased mRNA expression and release (p < 0.01)[3]
IL-8100 ng/mL12 hSignificantly increased mRNA expression and release (p < 0.01)[3]
IL-1β100 ng/mL1 hSignificantly upregulated mRNA expression (p < 0.01)[3]
IL-6100 ng/mL1 hSignificantly upregulated mRNA expression (p < 0.01)[3]
IL-8100 ng/mL1 hSignificantly upregulated mRNA expression (p < 0.05)[3]

Table 2: iE-DAP-Induced Cytokine and Chemokine Production in Human Trophoblasts

Cytokine/ChemokineiE-DAP ConcentrationEffectReference
IL-6Not specifiedElevated secretion[9]
GRO-αNot specifiedElevated secretion[9]
MCP-1Not specifiedElevated secretion[9]

Table 3: iE-DAP-Induced Chemokine Production in Human Colon Epithelial Cells (HT-29)

ChemokineiE-DAP ConcentrationEffectReference
CXCL10 (IP-10)10-100 ng/mL (with lipofectamine)Enhanced production[10]
CXCL11 (I-TAC)Not specifiedEnhanced production[10]
CXCL8 (IL-8)Not specifiedIncreased production[10]

Experimental Protocols

NOD1 Activation Assay using NF-κB Reporter Cells

This assay measures the activation of the NF-κB pathway downstream of NOD1 stimulation.[11][12]

Principle: HEK293T cells, which have low endogenous NOD1 expression, are transiently transfected with plasmids encoding human NOD1, an NF-κB-inducible luciferase reporter, and a constitutively active β-galactosidase reporter (for normalization). Upon stimulation with iE-DAP, activated NOD1 triggers the NF-κB pathway, leading to the expression of luciferase. The luminescence produced is proportional to NF-κB activity.

Detailed Methodology:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Transfection: Seed 3 x 10⁴ HEK293T cells per well in a 96-well plate. After 24 hours, transfect the cells with a mixture of plasmids: pCMV-hNOD1, pNF-κB-Luc, and pCMV-β-gal using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of iE-DAP (e.g., 1-100 µg/mL).[2] Include an unstimulated control.

  • Lysis: After 16-24 hours of stimulation, lyse the cells using a reporter lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • β-Galactosidase Assay: Add β-galactosidase substrate to the cell lysate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency and cell number.

Start Seed HEK293T cells Transfect Transfect with hNOD1, NF-κB-Luc, and β-gal plasmids Start->Transfect Stimulate Stimulate with iE-DAP Transfect->Stimulate Lyse Lyse cells Stimulate->Lyse Measure_Luc Measure Luciferase Activity Lyse->Measure_Luc Measure_bgal Measure β-galactosidase Activity Lyse->Measure_bgal Analyze Normalize and Analyze Data Measure_Luc->Analyze Measure_bgal->Analyze End End Analyze->End

References

The Role of γ-D-glutamyl-meso-diaminopimelic Acid (iE-DAP) in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between bacterial pathogens and the host immune system is a central theme in infectious disease research. A key aspect of this interaction is the recognition of conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs), by host pattern recognition receptors (PRRs). This recognition event triggers a cascade of signaling events that orchestrate the innate immune response. One such critical interaction is the sensing of the bacterial peptidoglycan component, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), by the intracellular receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This technical guide provides an in-depth exploration of the role of iE-DAP in bacterial pathogenesis, focusing on its molecular interactions, downstream signaling pathways, and its impact on both the host and the bacterium.

iE-DAP: A Key Bacterial Peptidoglycan Motif

iE-DAP is a dipeptide component of the peptidoglycan (PGN) cell wall of most Gram-negative bacteria and certain Gram-positive bacteria.[1] PGN is a vital structural component of the bacterial cell wall, providing rigidity and protection against osmotic stress. During bacterial growth, division, and even death, fragments of PGN, including iE-DAP, are released and can be detected by the host immune system.

Host Recognition of iE-DAP: The NOD1 Receptor

The primary host receptor for cytosolic iE-DAP is NOD1, a member of the NOD-like receptor (NLR) family of intracellular PRRs.[2][3] The interaction between iE-DAP and the leucine-rich repeat (LRR) domain of NOD1 is a critical initiating event in the host's response to many bacterial infections.

Quantitative Analysis of iE-DAP-NOD1 Interaction

The binding affinity between NOD1 and its ligand is a key determinant of the sensitivity and magnitude of the downstream immune response. While direct binding data for iE-DAP is limited, studies using the related tripeptide, L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), which contains the essential iE-DAP motif, have provided valuable insights.

LigandReceptorMethodDissociation Constant (Kd)Reference
Tri-DAPNOD1Surface Plasmon Resonance (SPR)34.5 μM[1]

Downstream Signaling Pathways Activated by iE-DAP

Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK.[4][5] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD1 and RIPK2. The recruitment of RIPK2 is a pivotal step that initiates at least two major downstream signaling cascades: the NF-κB pathway and the MAPK pathway.[5]

NF-κB Signaling Pathway

The activation of RIPK2 leads to its autophosphorylation and subsequent recruitment and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[4][5]

MAPK Signaling Pathway

In addition to the NF-κB pathway, the NOD1-RIPK2 signaling axis can also activate the mitogen-activated protein kinase (MAPK) pathway. This leads to the activation of transcription factors such as AP-1, which further contributes to the expression of inflammatory mediators.[5]

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus Gram-negative Bacterium Gram-negative Bacterium iE_DAP iE-DAP Gram-negative Bacterium->iE_DAP Releases NOD1 NOD1 iE_DAP->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway Activates IκB IκB IKK_complex->IκB Phosphorylates NF_kB NF-κB IKK_complex->NF_kB Frees IκB->NF_kB Inhibits NF_kB_n NF-κB NF_kB->NF_kB_n Translocates AP1 AP-1 MAPK_pathway->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression Cytokines, Chemokines,\nAntimicrobial Peptides Cytokines, Chemokines, Antimicrobial Peptides Pro_inflammatory_genes->Cytokines, Chemokines,\nAntimicrobial Peptides NF_kB_n->Pro_inflammatory_genes Induces AP1_n->Pro_inflammatory_genes Induces

iE-DAP initiated NOD1 signaling pathway.

Role of iE-DAP in Bacterial Pathogenesis

The activation of the NOD1 signaling pathway by iE-DAP plays a multifaceted role in bacterial pathogenesis.

  • Initiation of Inflammation: The primary consequence of NOD1 activation is the rapid induction of an inflammatory response. The production of cytokines and chemokines recruits immune cells, such as neutrophils and macrophages, to the site of infection to clear the invading bacteria.[3]

  • Epithelial Barrier Function: The inflammatory response triggered by iE-DAP can also impact the integrity of epithelial barriers. Studies have shown that iE-DAP can lead to a decrease in transepithelial electrical resistance (TEER), indicating a disruption of tight junctions between epithelial cells.[3] This can be a double-edged sword, as it may facilitate the clearance of bacteria but could also lead to tissue damage if not properly regulated.

  • Bacterial Clearance: The antimicrobial peptides produced as a result of NOD1 signaling can directly kill bacteria, contributing to their clearance from the host.

Direct Effects of iE-DAP on Bacteria

While the majority of research has focused on the host response to iE-DAP, its direct effects on bacteria are less well understood. As a component of their own cell wall, it is unlikely that extracellular iE-DAP has a significant direct impact on bacterial growth or viability under normal conditions. However, the modulation of iE-DAP levels or its presentation could potentially influence bacterial processes such as cell division and biofilm formation. Further research is needed to elucidate the direct role of iE-DAP in bacterial physiology and pathogenesis.

Experimental Protocols

A variety of experimental techniques are employed to study the role of iE-DAP in bacterial pathogenesis. Below are detailed protocols for key experiments.

Protocol 1: iE-DAP-Induced NF-κB Activation Assay using a Luciferase Reporter

This assay measures the activation of the NF-κB signaling pathway in response to iE-DAP stimulation.

Materials:

  • HEK293T cells

  • Expression plasmids for human NOD1 and an NF-κB-luciferase reporter

  • Cell culture medium (DMEM with 10% FBS)

  • Transfection reagent

  • iE-DAP (synthetic)

  • Luciferase assay reagent

  • 96-well white-walled plates

  • Luminometer

Method:

  • Cell Seeding: Seed HEK293T cells in a 96-well white-walled plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NOD1 expression plasmid and the NF-κB-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of iE-DAP (e.g., 0.1, 1, 10, 100 ng/mL) or a vehicle control.

  • Incubation: Incubate the cells for 6-8 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.

NFkB_Reporter_Assay_Workflow cluster_workflow NF-κB Reporter Assay Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect_Cells Co-transfect with NOD1 and NF-κB-luc plasmids Seed_Cells->Transfect_Cells Stimulate_Cells Stimulate with iE-DAP Transfect_Cells->Stimulate_Cells Incubate Incubate 6-8 hours Stimulate_Cells->Incubate Lyse_and_Assay Lyse cells and perform luciferase assay Incubate->Lyse_and_Assay Data_Analysis Analyze data and calculate fold induction Lyse_and_Assay->Data_Analysis End End Data_Analysis->End

Workflow for an iE-DAP-induced NF-κB reporter assay.
Protocol 2: Immunofluorescence Staining of NOD1

This protocol allows for the visualization of NOD1 protein expression and localization within cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against NOD1

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Method:

  • Cell Preparation: Grow cells on sterile glass coverslips in a culture dish.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-NOD1 antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Measurement of Transepithelial Electrical Resistance (TEER)

This protocol is used to assess the integrity of epithelial cell monolayers.

Materials:

  • Epithelial cells (e.g., Caco-2)

  • Transwell inserts

  • Cell culture medium

  • EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

  • iE-DAP

Method:

  • Cell Seeding: Seed epithelial cells on Transwell inserts and culture until a confluent monolayer is formed.

  • TEER Measurement (Baseline): Equilibrate the EVOM electrodes in cell culture medium. Measure the electrical resistance across the cell monolayer.

  • Stimulation: Add iE-DAP to the apical and/or basolateral compartments of the Transwell inserts at the desired concentrations.

  • Time-Course Measurement: Measure the TEER at various time points after the addition of iE-DAP (e.g., 1, 4, 8, 12, 24 hours).

  • Data Analysis: Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance values. Multiply the result by the surface area of the Transwell membrane to obtain the TEER in Ω·cm². Express the results as a percentage of the baseline TEER.

Logical Relationship of iE-DAP in Pathogenesis

The role of iE-DAP in bacterial pathogenesis can be summarized as a logical sequence of events that begins with the bacterium and culminates in a host immune response.

iE_DAP_Pathogenesis_Logic Bacterium Bacterium (Gram-negative or specific Gram-positive) PGN_Synthesis Peptidoglycan Synthesis & Turnover Bacterium->PGN_Synthesis iE_DAP_Release Release of iE-DAP PGN_Synthesis->iE_DAP_Release Host_Cell_Entry Entry into Host Cell Cytosol iE_DAP_Release->Host_Cell_Entry NOD1_Recognition Recognition by NOD1 Host_Cell_Entry->NOD1_Recognition Signaling_Cascade Activation of Downstream Signaling (NF-κB, MAPK) NOD1_Recognition->Signaling_Cascade Immune_Response Induction of Innate Immune Response Signaling_Cascade->Immune_Response Inflammation Inflammation Immune_Response->Inflammation Bacterial_Clearance Bacterial Clearance Immune_Response->Bacterial_Clearance Tissue_Damage Potential Tissue Damage Inflammation->Tissue_Damage

Logical flow of iE-DAP's role in pathogenesis.

Conclusion and Future Directions

iE-DAP is a critical bacterial PAMP that plays a central role in the initiation of the host innate immune response to a wide range of bacterial pathogens. Its recognition by NOD1 triggers potent pro-inflammatory signaling pathways that are essential for bacterial clearance. For drug development professionals, the NOD1 signaling pathway represents a promising target for the development of novel immunomodulatory therapies. Agonists of NOD1 could be used to boost the immune response to infections or as vaccine adjuvants, while antagonists could be employed to dampen excessive inflammation in diseases such as inflammatory bowel disease.

Future research should focus on further elucidating the precise molecular mechanisms of NOD1 activation by iE-DAP, including the structural basis of their interaction. Additionally, a deeper understanding of the direct effects of iE-DAP on bacterial physiology is warranted. A comprehensive understanding of the multifaceted role of iE-DAP in bacterial pathogenesis will undoubtedly pave the way for the development of new and effective strategies to combat infectious diseases.

References

An In-Depth Technical Guide on γ-D-glutamyl-meso-diaminopimelic Acid: From Discovery to Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a crucial component of bacterial peptidoglycan and a key modulator of the innate immune system. From its initial discovery intertwined with the structural elucidation of the bacterial cell wall to its role as a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), this document details the history, biochemical significance, and analytical methodologies associated with this unique dipeptide. Detailed experimental protocols for its isolation and characterization, alongside quantitative data and signaling pathway diagrams, are presented to serve as a valuable resource for researchers in microbiology, immunology, and drug development.

Discovery and History

The discovery of γ-D-glutamyl-meso-diaminopimelic acid is intrinsically linked to the pioneering work on the structure of the bacterial cell wall. While not discovered as an isolated molecule in a single definitive event, its existence was revealed through the systematic breakdown and analysis of peptidoglycan, a polymer unique to bacteria.

In the 1950s, the work of E. Work and D.S. Hoare was fundamental in identifying and characterizing diaminopimelic acid (DAP) as a key amino acid in the cell walls of certain bacteria. Their research established the presence of different stereoisomers of α,ε-diaminopimelic acid in various bacterial species.

Subsequent research by numerous scientists focused on deciphering the complete structure of the peptide side chains that cross-link the glycan strands of peptidoglycan. Through chemical degradation, enzymatic digestion, and chromatographic separation of the resulting fragments, the precise sequence and stereochemistry of these peptides were determined. It was through this meticulous process that γ-D-glutamyl-meso-diaminopimelic acid was identified as a core structural motif in the peptidoglycan of most Gram-negative and some Gram-positive bacteria. These studies revealed the unusual γ-linkage of the D-glutamic acid to the meso-diaminopimelic acid, a feature critical for its biological activity.

Biochemical Role and Significance

γ-D-glutamyl-meso-diaminopimelic acid plays a dual role of paramount importance:

  • Structural Integrity of Bacterial Cell Wall: As an integral part of the peptide stem of peptidoglycan, iE-DAP is crucial for the structural integrity and rigidity of the bacterial cell wall. The cross-linking of these peptide stems, which often involves the meso-diaminopimelic acid residue, creates a mesh-like sacculus that protects the bacterium from osmotic lysis and maintains its shape.

  • Innate Immune Recognition: In higher organisms, fragments of bacterial peptidoglycan containing the iE-DAP motif are recognized as pathogen-associated molecular patterns (PAMPs). Specifically, iE-DAP is a potent and specific agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This recognition triggers a signaling cascade that leads to the activation of pro-inflammatory and antimicrobial host defense responses.

The NOD1 Signaling Pathway

The recognition of cytosolic iE-DAP by NOD1 is a critical event in the innate immune response to bacterial infection. The signaling pathway is initiated by the direct binding of iE-DAP to the leucine-rich repeat (LRR) domain of NOD1, leading to a conformational change and subsequent oligomerization of the receptor. This activation facilitates the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2) via a homotypic CARD-CARD interaction. The ubiquitination of RIPK2 then serves as a scaffold for the assembly of downstream signaling complexes, ultimately leading to the activation of two major pathways:

  • NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

  • MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), such as JNK and p38, which in turn activate other transcription factors like AP-1, further contributing to the inflammatory response.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space / Phagosome cluster_cytosol Cytosol cluster_nucleus Nucleus Bacteria Bacteria PGN Peptidoglycan (PGN) Bacteria->PGN releases iE-DAP_ext γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) PGN->iE-DAP_ext degradation iE-DAP_cyt iE-DAP iE-DAP_ext->iE-DAP_cyt Transport NOD1 NOD1 iE-DAP_cyt->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_complex IKK complex RIPK2->IKK_complex activates MAPK_cascade MAPK Cascade RIPK2->MAPK_cascade activates NFkB_Inhibitor IκB IKK_complex->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes induces AP1 AP-1 MAPK_cascade->AP1 activates AP1->Inflammatory_Genes induces

Caption: NOD1 signaling pathway upon recognition of iE-DAP.

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₂₁N₃O₇
Molecular Weight 319.31 g/mol
Stereochemistry γ-D-glutamyl-meso-diaminopimelic acid
Spectroscopic Data

Note: The following data are representative and may vary slightly based on the solvent and instrument used.

¹H NMR (D₂O, 400 MHz) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.05dd1Hα-H of D-Glu
~2.50m2Hγ-CH₂ of D-Glu
~2.15m2Hβ-CH₂ of D-Glu
~4.20m1Hα-H of meso-DAP (L-center)
~3.80m1Hα-H of meso-DAP (D-center)
~1.90 - 1.40m6Hβ, γ, δ-CH₂ of meso-DAP

¹³C NMR (D₂O, 100 MHz) δ (ppm):

Chemical Shift (ppm)Assignment
~175.5C=O (α-carboxyl of D-Glu)
~178.0C=O (γ-carboxyl of D-Glu)
~174.0C=O (carboxyls of meso-DAP)
~55.0α-C of D-Glu
~34.0γ-C of D-Glu
~28.0β-C of D-Glu
~54.5α-C of meso-DAP (L-center)
~52.0α-C of meso-DAP (D-center)
~31.0, 29.0, 24.0β, γ, δ-C of meso-DAP

Mass Spectrometry (ESI-MS):

Ionm/z (calculated)m/z (observed)
[M+H]⁺ 320.1401~320.14
[M-H]⁻ 318.1256~318.13

Major Fragmentation Ions (MS/MS of [M+H]⁺): Common fragmentation patterns include the loss of water (-18 Da), ammonia (B1221849) (-17 Da), and cleavage of the peptide bond, resulting in ions corresponding to the individual amino acid residues.

Experimental Protocols

Isolation of γ-D-glutamyl-meso-diaminopimelic Acid from Bacterial Cell Walls

This protocol provides a general workflow for the isolation of peptidoglycan fragments. Optimization may be required depending on the bacterial species.

Isolation_Workflow start Bacterial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication, French Press) harvest->lysis sds_boil SDS-PAGE Sample Buffer Boiling (Inactivation of autolysins) lysis->sds_boil ultracentrifuge1 Ultracentrifugation (Pellet crude cell walls) sds_boil->ultracentrifuge1 washing Washing Steps (Water, removal of SDS) ultracentrifuge1->washing enzyme_digestion Enzymatic Digestion (e.g., Lysozyme (B549824), Mutanolysin) washing->enzyme_digestion ultracentrifuge2 Ultracentrifugation (Separate soluble fragments from undigested PGN) enzyme_digestion->ultracentrifuge2 hplc HPLC Purification (Reversed-phase C18 column) ultracentrifuge2->hplc Supernatant fractions Fraction Collection based on UV absorbance hplc->fractions analysis Analysis (MS, NMR) fractions->analysis

Caption: Workflow for the isolation of iE-DAP.

  • Bacterial Culture and Harvest: Grow the bacterial strain of interest (e.g., Escherichia coli) to the late logarithmic phase. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using mechanical methods such as sonication or a French press.

  • Inactivation of Autolysins and Solubilization of Membranes: Add an equal volume of boiling 8% SDS solution to the cell lysate and boil for 30 minutes. This denatures and inactivates endogenous peptidoglycan hydrolases and solubilizes membranes.

  • Isolation of Crude Peptidoglycan (Sacculi): Pellet the insoluble peptidoglycan by ultracentrifugation.

  • Washing: Wash the pellet repeatedly with sterile, pyrogen-free water to remove SDS and other contaminants.

  • Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with a peptidoglycan hydrolase such as lysozyme or mutanolysin to generate soluble muropeptide fragments.

  • Separation of Soluble Fragments: Centrifuge to pellet any undigested material. The supernatant, containing the soluble fragments, is collected.

  • HPLC Purification: Fractionate the soluble fragments by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

  • Fraction Collection and Analysis: Collect fractions corresponding to the elution time of iE-DAP (determined using a synthetic standard if available). Confirm the identity and purity of the isolated compound by mass spectrometry and NMR spectroscopy.

Structural Characterization
  • Mass Spectrometry:

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.

    • Procedure: Dissolve the purified sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infuse into the mass spectrometer.

    • Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments.

    • Procedure: Dissolve the lyophilized sample in deuterium (B1214612) oxide (D₂O). Acquire spectra on a high-field NMR spectrometer.

    • Analysis: Assign the proton and carbon signals based on their chemical shifts, multiplicities, and correlations in 2D spectra. The γ-linkage of the glutamic acid can be confirmed by the chemical shifts of the glutamyl protons and carbons.

Conclusion

γ-D-glutamyl-meso-diaminopimelic acid stands as a molecule of significant interest at the interface of microbiology and immunology. Its essential role in bacterial survival and its potent ability to stimulate the innate immune system make it and its biosynthetic pathway attractive targets for the development of novel antimicrobial agents and immunomodulators. This technical guide provides a foundational resource for researchers aiming to further explore the biology of this fascinating dipeptide and harness its potential in therapeutic applications.

iE-DAP as a NOD1 Agonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) as a selective agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor pivotal to the innate immune system's response to bacterial pathogens. This document details the signaling pathways activated by iE-DAP, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of the molecular interactions and experimental workflows.

Core Concepts: iE-DAP and NOD1 Activation

iE-DAP is a dipeptide component of the peptidoglycan (PGN) found in the cell walls of most Gram-negative bacteria and certain Gram-positive bacteria.[1][2] As the minimal motif recognized by NOD1, iE-DAP's interaction with the receptor's leucine-rich repeat (LRR) domain initiates a conformational change that triggers downstream signaling cascades.[3][4][5][6] This activation is a critical event in the host's ability to detect and respond to bacterial invasion.

Upon binding iE-DAP, NOD1 recruits the serine/threonine kinase RIPK2 (also known as RICK) via a CARD-CARD interaction.[1][3][7][8] This leads to the activation of two primary signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[3][9] Activation of these pathways culminates in the transcription of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an innate immune response.[1][3][10]

Data Presentation: Quantitative Analysis of iE-DAP Activity

The following tables summarize the quantitative data available for iE-DAP and its derivatives in activating NOD1-dependent responses.

LigandReceptorBinding Affinity (Kd)Cell LineMethodReference
Tri-DAPNOD134.5 µMN/A (Protein)Surface Plasmon Resonance[8][11]
NOD1RIPK24.13 µMN/A (Protein)Surface Plasmon Resonance[8]
NOD1 (Tri-DAP bound)RIPK23.26 µMN/A (Protein)Surface Plasmon Resonance[8]
LigandCell LineCytokine/ChemokineConcentration of LigandFold Increase / ConcentrationReference
iE-DAPBovine Mammary Epithelial Cells (BMECs)IL-1β mRNA10 ng/mLSignificant Increase[12]
iE-DAPBovine Mammary Epithelial Cells (BMECs)IL-6 mRNA100 ng/mLSignificant Increase[12]
iE-DAPBovine Mammary Epithelial Cells (BMECs)IL-8 mRNA100 ng/mLSignificant Increase[12]
iE-DAPHT-29IP-1010 ng/mL (with lipofectamine)448 ± 154 pg/ml[9]
iE-DAPHT-29IP-10100 ng/mL (with lipofectamine)977 ± 48 pg/ml[9]
iE-DAPLeuk-1IL-6, TNF-α, IFN-γ50 µg/mLSignificant Increase[6][13]
C12-iE-DAPTHP-1IL-82-50 µMDose-dependent Increase[3]
iE-DAPHuman Term TrophoblastsIL-6, GRO-α, MCP-1Not SpecifiedElevated Levels[14]
LigandAssayCell LineEffective ConcentrationEffectReference
iE-DAPNF-κB Activation (β-galactosidase reporter)HEK2931-10 µg/mLReliable Increase[15]
Tri-DAPNF-κB Activation (β-galactosidase reporter)HEK293from 0.5 µg/mLReliable Increase[15]
C12-iE-DAPNF-κB Activation (β-galactosidase reporter)HEK29320 ng/mLMinimum concentration for activation[15]
C12-iE-DAPNF-κB ActivationA549-DualNot SpecifiedSignificant Induction[7]
iE-DAPISRE Pathway ActivationA549-DualNot SpecifiedActivated[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways initiated by iE-DAP and a general workflow for studying its effects.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 Binds to LRR domain RIPK2 RIPK2 (RICK) NOD1->RIPK2 CARD-CARD interaction TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex (α/β/γ) TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB (p65/p50) NF_kB_Inhibitor->NF_kB Releases NF_kB_target_genes Pro-inflammatory Genes (Cytokines, Chemokines) NF_kB->NF_kB_target_genes Transcription NF_kB->NF_kB_target_genes AP1 AP-1 MAPK_pathway->AP1 Activates AP1_target_genes Inflammatory & Proliferation Genes AP1->AP1_target_genes Transcription AP1->AP1_target_genes

Caption: iE-DAP-induced NOD1 signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., HEK293, THP-1, BMECs) stimulation Stimulation with iE-DAP (various concentrations and time points) start->stimulation incubation Incubation stimulation->incubation nfkb_assay NF-κB Activation Assay (e.g., Luciferase Reporter) incubation->nfkb_assay cytokine_assay Cytokine/Chemokine Measurement (e.g., ELISA, qRT-PCR) incubation->cytokine_assay protein_assay Protein Expression/Phosphorylation (e.g., Western Blot) incubation->protein_assay data_analysis Data Analysis and Interpretation nfkb_assay->data_analysis cytokine_assay->data_analysis protein_assay->data_analysis

Caption: General experimental workflow for studying iE-DAP.

Experimental Protocols

Below are detailed methodologies for key experiments involving iE-DAP as a NOD1 agonist, compiled from various research articles.

In Vitro Cell Stimulation with iE-DAP

This protocol describes the general procedure for treating cultured cells with iE-DAP to study downstream effects.

  • Cell Culture:

    • Culture the desired cell line (e.g., Bovine Mammary Epithelial Cells (BMECs), HEK293, THP-1) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[12]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in multi-well plates at a predetermined density and allow them to adhere and reach a specific confluency (e.g., 80-90%) before treatment.[12]

  • iE-DAP Preparation and Treatment:

    • Reconstitute lyophilized iE-DAP in sterile, endotoxin-free water or a suitable buffer to create a stock solution.[2]

    • Prepare serial dilutions of the iE-DAP stock solution in the complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 ng/mL to 100 µg/mL).[2][12]

    • Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of iE-DAP.

    • Include a vehicle control (medium without iE-DAP).

    • Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).[12]

Quantification of Cytokine and Chemokine Production

This section outlines the methods for measuring the production of inflammatory mediators following iE-DAP stimulation.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • After the incubation period with iE-DAP, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, IL-8, TNF-α).[3][13][16]

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Measuring the absorbance using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.[16]

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

    • After iE-DAP treatment, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers for the target cytokines and a housekeeping gene (for normalization).

    • Analyze the relative gene expression using the ΔΔCt method.[5][12]

NF-κB Activation Assay

This protocol describes a common method to assess the activation of the NF-κB signaling pathway.

  • Luciferase Reporter Assay:

    • Transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[17]

    • Co-transfect with a plasmid expressing NOD1 if the cell line does not endogenously express it at sufficient levels. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.[17]

    • After transfection, stimulate the cells with iE-DAP at various concentrations.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to the control reporter activity to determine the fold induction of NF-κB activation.[17]

Conclusion

iE-DAP is a powerful tool for investigating the intricacies of NOD1-mediated innate immunity. Its specificity as a NOD1 agonist allows for the targeted study of this crucial signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and modulating NOD1-dependent inflammatory responses. Further research to determine a precise EC50 value for iE-DAP on NOD1 activation and to develop more detailed, standardized protocols will undoubtedly advance our comprehension of this important area of immunology.

References

The Biological Function of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) in Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted biological functions of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a key component of peptidoglycan in most Gram-negative bacteria. Beyond its structural role, iE-DAP is a critical molecule in bacterial cell wall turnover and recycling, and it serves as a potent pathogen-associated molecular pattern (PAMP) that triggers host innate immune responses through the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) receptor. This document details the biosynthesis of iE-DAP, its release during peptidoglycan remodeling, and its subsequent transport and reutilization within the bacterial cell. Furthermore, it elucidates the molecular mechanisms of NOD1-mediated iE-DAP recognition and the downstream signaling cascades that lead to inflammatory responses. Detailed experimental protocols for studying these processes and quantitative data are provided to facilitate further research and drug development efforts targeting these pathways.

Introduction

Gram-negative bacteria possess a unique cell envelope structure characterized by a thin peptidoglycan layer situated in the periplasmic space between the inner and outer membranes. Peptidoglycan is a vital polymer that provides structural integrity to the bacterial cell, protecting it from osmotic lysis. A key building block of the peptidoglycan in most Gram-negative and certain Gram-positive bacteria is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)[1][2][3].

While essential for cell wall structure, the biological significance of iE-DAP extends far beyond its architectural role. During bacterial growth and division, the peptidoglycan layer undergoes continuous remodeling, leading to the release of peptidoglycan fragments, including iE-DAP, into the periplasm. Gram-negative bacteria have evolved sophisticated recycling pathways to internalize and reuse these fragments, a process that is crucial for bacterial fitness and can contribute to antibiotic resistance[4].

From the host's perspective, iE-DAP acts as a danger signal, indicating the presence of invading bacteria. As a pathogen-associated molecular pattern (PAMP), iE-DAP is recognized by the intracellular pattern recognition receptor (PRR) NOD1[1][3]. This recognition event initiates a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response to clear the infection[1][2].

This guide will delve into the dual life of iE-DAP: its integral function within the bacterial cell and its role as a key elicitor of host immunity.

iE-DAP in Gram-Negative Bacteria: A Central Role in Peptidoglycan Dynamics

Biosynthesis of meso-Diaminopimelic Acid (m-DAP)

The unique component of iE-DAP is meso-diaminopimelic acid (m-DAP), an amino acid not found in mammalian cells, making its biosynthetic pathway an attractive target for antimicrobial drug development. The synthesis of m-DAP is a branch of the aspartate metabolic pathway[5][6]. In Escherichia coli, the succinylase pathway is the primary route for m-DAP synthesis.

meso_DAP_Biosynthesis Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Aspartate kinase, Aspartate-semialdehyde dehydrogenase THDP Tetrahydrodipicolinate ASA->THDP Dihydrodipicolinate synthase (DapA), Dihydrodipicolinate reductase (DapB) Succinyl_KAP N-Succinyl-L-2-amino-6-ketopimelate THDP->Succinyl_KAP Tetrahydrodipicolinate N-succinyltransferase (DapD) Succinyl_LL_DAP N-Succinyl-LL-diaminopimelate Succinyl_KAP->Succinyl_LL_DAP Succinyl-diaminopimelate aminotransferase (DapC) LL_DAP LL-Diaminopimelate Succinyl_LL_DAP->LL_DAP Succinyl-diaminopimelate desuccinylase (DapE) m_DAP meso-Diaminopimelate LL_DAP->m_DAP Diaminopimelate epimerase (DapF) caption Biosynthesis of meso-diaminopimelic acid (m-DAP) in E. coli.

Caption: Biosynthesis of meso-diaminopimelic acid (m-DAP) in E. coli.

Peptidoglycan Turnover and the Release of iE-DAP

During bacterial growth and division, the peptidoglycan sacculus is in a constant state of flux, with lytic enzymes breaking down the existing wall to allow for the insertion of new material. This process, known as peptidoglycan turnover, releases soluble fragments called muropeptides into the periplasm[4]. In Gram-negative bacteria, a significant portion of the cell wall is turned over in each generation[2]. The primary enzymes involved in this process are lytic transglycosylases and endopeptidases[2]. L,D-transpeptidases also play a role in peptidoglycan cross-linking and remodeling.

Peptidoglycan Recycling: An Efficient Salvage Pathway

Gram-negative bacteria have evolved an efficient recycling system to recover and reuse the muropeptides released during turnover. This process is not only economical, saving energy and resources, but also prevents the accumulation of these immunostimulatory molecules in the periplasm, which could trigger a host immune response.

The central steps in peptidoglycan recycling are:

  • Transport: Muropeptides, including those containing iE-DAP, are transported from the periplasm into the cytoplasm by the inner membrane permease AmpG[2][7][8]. AmpG is a proton-motive force-dependent transporter with specificity for muropeptides containing an N-acetylglucosaminyl-β-1,4-anhydro-N-acetylmuramic acid (GlcNAc-anhMurNAc) disaccharide[2][7].

  • Cytoplasmic Processing: Once in the cytoplasm, the muropeptides are further broken down. The enzyme NagZ removes the N-acetylglucosamine (GlcNAc) residue. The N-acetylmuramyl-L-alanine amidase (AmpD) then cleaves the peptide stem from the muramic acid sugar.

  • Reutilization: The resulting tripeptide, L-Ala-γ-D-Glu-meso-DAP, can be re-attached to UDP-N-acetylmuramic acid (UDP-MurNAc) by the murein peptide ligase (Mpl) and re-enter the peptidoglycan biosynthesis pathway[9][10].

Peptidoglycan_Recycling cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Peptidoglycan Peptidoglycan Muropeptides Muropeptides (GlcNAc-anhMurNAc-peptide) Peptidoglycan->Muropeptides Lytic Transglycosylases, Endopeptidases AmpG AmpG Permease Muropeptides->AmpG Cyt_Muropeptides Muropeptides AmpG->Cyt_Muropeptides Processed_Sugars GlcNAc & anhMurNAc Tripeptide L-Ala-γ-D-Glu-meso-DAP UDP_MurNAc UDP-MurNAc PG_Precursor Peptidoglycan Precursor caption Peptidoglycan recycling pathway in Gram-negative bacteria.

Caption: Peptidoglycan recycling pathway in Gram-negative bacteria.

iE-DAP as a Pathogen-Associated Molecular Pattern (PAMP)

When Gram-negative bacteria invade a host, some iE-DAP-containing peptidoglycan fragments can escape the bacterial recycling machinery and enter the host cell cytoplasm. Here, iE-DAP is recognized by the intracellular receptor NOD1, triggering an innate immune response.

NOD1 Recognition of iE-DAP

NOD1 is a member of the Nod-like receptor (NLR) family of PRRs. It is expressed in a variety of cell types, including epithelial cells and immune cells[3]. The recognition of iE-DAP occurs through the leucine-rich repeat (LRR) domain of NOD1[1]. The binding of iE-DAP to the LRR domain induces a conformational change in NOD1, leading to its activation.

NOD1 Signaling Pathway

Upon activation by iE-DAP, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of inflammatory mediators[1][2][3].

The key steps in the NOD1 signaling pathway are:

  • Recruitment of RIPK2: Activated NOD1 recruits the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.

  • RIPK2 Ubiquitination: RIPK2 undergoes ubiquitination, which serves as a scaffold for the recruitment of downstream signaling components.

  • Activation of TAK1 and IKK complexes: The ubiquitinated RIPK2 recruits the TAK1 and IKK complexes.

  • NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to the promoters of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines (e.g., IL-8), and antimicrobial peptides.

NOD1_Signaling iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 Binds to LRR domain RIPK2 RIPK2 NOD1->RIPK2 Recruits via CARD-CARD TAK1_IKK TAK1/IKK Complex RIPK2->TAK1_IKK Recruits and activates IκBα IκBα TAK1_IKK->IκBα Phosphorylates NF_κB NF-κB IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes caption NOD1 signaling pathway upon iE-DAP recognition.

Caption: NOD1 signaling pathway upon iE-DAP recognition.

Quantitative Data

ParameterValueOrganism/SystemReference
Binding Affinity (Kd) of Tri-DAP to NOD1 34.5 µMHuman[11]
Amount of DAP in E. coli cell wall ~3.5 x 10^6 molecules/sacculusEscherichia coli
iE-DAP concentration for NOD1 activation 1 - 100 µg/mlIn vitro cellular assays[2]
C12-iE-DAP concentration for NOD1 activation 10 ng - 10 µg/mlIn vitro cellular assays[12]
Peptidoglycan turnover rate >60% of sidewall per generationEscherichia coli[2]

Experimental Protocols

Analysis of Peptidoglycan Composition

Objective: To determine the relative abundance of different muropeptides, including those containing iE-DAP, in the cell wall of Gram-negative bacteria.

Methodology:

  • Bacterial Culture and Cell Wall Isolation:

    • Grow Gram-negative bacteria of interest to the desired growth phase (e.g., mid-logarithmic phase).

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet and add to a boiling solution of sodium dodecyl sulfate (B86663) (SDS) to lyse the cells and solubilize membranes.

    • Collect the insoluble peptidoglycan sacculi by ultracentrifugation.

    • Wash the sacculi repeatedly with water to remove SDS.

  • Enzymatic Digestion:

    • Treat the purified sacculi with a muramidase, such as mutanolysin or cellosyl, to digest the glycan strands and release soluble muropeptides.

  • Reduction and Separation:

    • Reduce the MurNAc residues to muramitol with sodium borohydride (B1222165) to prevent anomerization.

    • Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Analyze the eluted fractions by mass spectrometry (MS) to identify and quantify the different muropeptide species.

PG_Analysis_Workflow Start Bacterial Culture Harvest Harvest Cells Start->Harvest Lysis Cell Lysis (Boiling SDS) Harvest->Lysis Isolate_PG Isolate Peptidoglycan Sacculi (Ultracentrifugation) Lysis->Isolate_PG Digest Enzymatic Digestion (Muramidase) Isolate_PG->Digest Reduce Reduction (Sodium Borohydride) Digest->Reduce Separate RP-HPLC Separation Reduce->Separate Analyze Mass Spectrometry (MS) Analysis Separate->Analyze caption Workflow for peptidoglycan compositional analysis.

Caption: Workflow for peptidoglycan compositional analysis.

NOD1 Activation Assay using NF-κB Luciferase Reporter

Objective: To quantify the activation of the NOD1 signaling pathway in response to iE-DAP stimulation.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum.

    • Seed cells into a 96-well plate.

    • Transfect the cells with plasmids encoding:

      • Human NOD1

      • A luciferase reporter gene under the control of an NF-κB promoter

      • A constitutively expressed control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization.

  • Stimulation:

    • After transfection, stimulate the cells with various concentrations of iE-DAP or a control substance for a defined period (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly luciferase activity (representing NF-κB activation) and the control reporter activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of iE-DAP to determine the dose-response curve.

Conclusion and Future Directions

iE-DAP stands at the crossroads of bacterial physiology and host-pathogen interactions. Within the bacterium, it is a fundamental component of the cell wall and a key player in the intricate process of peptidoglycan recycling. For the host, it serves as a molecular beacon, alerting the innate immune system to the presence of Gram-negative bacteria. The dual nature of iE-DAP makes the pathways involved in its synthesis, transport, and recognition compelling targets for the development of novel therapeutics.

Future research should focus on obtaining a high-resolution structure of the NOD1-iE-DAP complex to better understand the molecular basis of recognition. Further elucidation of the regulation of the peptidoglycan recycling pathway and its interplay with antibiotic resistance mechanisms will also be crucial. Finally, a deeper understanding of how iE-DAP and other muropeptides are transported into the host cell cytoplasm will provide new avenues for modulating the host immune response to bacterial infections. The continued exploration of the biological functions of iE-DAP promises to yield valuable insights for both basic microbiology and infectious disease research.

References

Intracellular Signaling Pathways Activated by γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a crucial component of peptidoglycan found in the cell walls of Gram-negative and certain Gram-positive bacteria.[1][2] As an essential pathogen-associated molecular pattern (PAMP), iE-DAP is recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[1][3] This recognition event is a critical first step in initiating an innate immune response to bacterial invasion. Upon binding iE-DAP, NOD1 undergoes a conformational change, triggering a cascade of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines, chemokines, antimicrobial peptides, and type I interferons. This guide provides an in-depth overview of the core signaling pathways activated by iE-DAP, presents quantitative data from relevant studies, details common experimental protocols, and offers visual diagrams to elucidate these complex molecular interactions.

The Canonical NOD1-Mediated NF-κB and MAPK Pathways

The most well-characterized signaling cascades initiated by iE-DAP are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are fundamental for the transcriptional activation of genes involved in inflammation and immunity.

The process begins with the intracellular recognition of iE-DAP by the leucine-rich repeat (LRR) domain of NOD1.[4] This binding event induces the oligomerization of NOD1 and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through a CARD-CARD homophilic interaction.[4][5] The NOD1-RIPK2 complex then serves as a scaffold to recruit other signaling molecules.

NF-κB Activation: The RIPK2 kinase activates the TAK1:TAB kinase complex and the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).[4][5] The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus, where it binds to specific DNA elements and initiates the transcription of pro-inflammatory genes.[1][6]

MAPK Activation: In parallel, the activated TAK1 complex can phosphorylate and activate MAPK kinases (MKKs), which in turn phosphorylate and activate the MAPK family members, including p38, ERK, and JNK.[4] These activated MAPKs then phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), which also contributes to the expression of inflammatory mediators.[4]

Canonical_NOD1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits TAK1_TAB TAK1/TAB Complex RIPK2->TAK1_TAB Activates IKK IKK Complex (α, β, γ) TAK1_TAB->IKK Activates MAPK MAPKs (p38, JNK, ERK) TAK1_TAB->MAPK Activates IκB_NFκB IκB-NF-κB (Inactive) IKK->IκB_NFκB Phosphorylates IκB NFκB NF-κB (p65/p50) IκB_NFκB->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) NFκB_nuc->Genes AP1_nuc->Genes

Caption: Core NF-κB and MAPK signaling pathways activated by iE-DAP via NOD1.
Type I Interferon Response Pathway

Beyond the canonical inflammatory pathways, iE-DAP-mediated NOD1 activation can also induce a Type I Interferon (IFN) response, a critical component of antiviral immunity that also plays a role in antibacterial defense. This pathway diverges at the level of the NOD1-RIPK2 complex.

Following its recruitment to NOD1, RIPK2 associates with TNF receptor-associated factor 3 (TRAF3).[7] This complex then recruits the kinases TBK1 (TANK-binding kinase 1) and IKKε, which phosphorylate and activate the Interferon Regulatory Factor 7 (IRF7).[7] Upon activation, IRF7 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of Type I IFN genes, such as IFN-β, driving their transcription.[7] The subsequent secretion of IFN-β can lead to the transactivation of the ISGF3 complex (Stat1-Stat2-IRF9), further amplifying the immune response through the expression of IFN-stimulated genes like IP-10.[7]

NOD1_IRF_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TRAF3 TRAF3 RIPK2->TRAF3 Activates TBK1_IKKe TBK1 / IKKε TRAF3->TBK1_IKKe Recruits IRF7 IRF7 TBK1_IKKe->IRF7 Phosphorylates IRF7_nuc IRF7 Dimer IRF7->IRF7_nuc Dimerizes & Translocates IFN_Genes Type I IFN Gene Transcription (IFN-β) IRF7_nuc->IFN_Genes

Caption: NOD1-mediated activation of the IRF7 pathway leading to Type I IFN production.
NF-κB-Dependent MLCK Signaling and Tight Junction Disruption

In specialized contexts, such as in bovine mammary epithelial cells (BMECs), iE-DAP-induced signaling can have consequences beyond cytokine production, affecting tissue barrier integrity. Studies have shown that iE-DAP can disrupt the tight junctions (TJs) that form the blood-milk barrier.[1][8]

This effect is mediated through a pathway dependent on Myosin Light Chain Kinase (MLCK). The activation of NF-κB downstream of NOD1 promotes the increased expression of MLCK.[1] MLCK, in turn, phosphorylates the myosin light chain 2 (MLC2), an event that leads to the redistribution of key tight junction proteins like ZO-1 and Occludin, ultimately compromising the integrity of the epithelial barrier.[1] This provides a mechanism by which bacterial components can contribute to the pathophysiology of diseases like mastitis.

MLCK_Pathway NFkB Nuclear NF-κB MLCK_exp Increased MLCK Gene Expression NFkB->MLCK_exp MLCK MLCK Protein MLCK_exp->MLCK pMLC2 p-MLC2 MLCK->pMLC2 Phosphorylates MLC2 TJ Tight Junction (ZO-1, Occludin) pMLC2->TJ Alters Protein Distribution Disruption Barrier Disruption TJ->Disruption

Caption: NF-κB-dependent activation of MLCK leading to tight junction disruption.

Quantitative Data Summary

The cellular response to iE-DAP is dose-dependent and can be influenced by the specific cell type and the use of synthetic analogs, which may have enhanced potency.

AgonistCell TypeConcentrationObserved EffectCitation
iE-DAPBovine Mammary Epithelial Cells10 ng/mLSignificantly increased IL-1β mRNA and protein release.[1]
iE-DAPBovine Mammary Epithelial Cells100 ng/mLSignificantly increased IL-6 and IL-8 gene expression.[1]
iE-DAPBovine Mammary Epithelial Cells100 ng/mLSignificantly reduced ZO-1 mRNA expression.[1]
iE-DAPBovine Mammary Epithelial Cells1000 ng/mLSignificantly reduced Occludin mRNA expression.[1]
iE-DAPHuman Oral Mucosal Epithelial Cells0.1 - 100 µg/mLDose-dependent increase in NOD1 protein expression.[9]
C12-iE-DAPHEK-Blue™ NOD1 Cells100-1000x lower than iE-DAPElicited comparable NOD1 activation to iE-DAP.[5]
KF1B (Acyl iE-DAP)HEK293T CellsSeveral hundredfold lower than iE-DAPAchieved 50% of maximum NF-κB activation.[10]

Key Experimental Protocols

Investigating the signaling pathways activated by iE-DAP involves a combination of molecular and cell biology techniques. Below are summarized methodologies for key experiments.

Protocol 1: NF-κB Reporter Assay

This assay quantitatively measures the activation of the NF-κB transcription factor.

  • Cell Line: Use a reporter cell line, such as HEK-Blue™ NOD1 cells, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a determined density and allow them to adhere overnight.

  • Stimulation: Treat cells with varying concentrations of iE-DAP (e.g., 1 ng/mL to 100 µg/mL) or a vehicle control.[2] Incubate for a specified period (e.g., 20-24 hours).[11]

  • Detection: Collect the cell culture supernatant. Add a SEAP detection reagent (e.g., QUANTI-Blue™) according to the manufacturer's instructions.

  • Quantification: Measure the optical density (OD) at the appropriate wavelength (e.g., 620-655 nm) using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

Protocol 2: Western Blotting for Protein Phosphorylation

This method is used to detect the activation state of key signaling proteins.

  • Cell Culture and Lysis: Culture cells (e.g., BMECs, Leuk-1) to ~80% confluency.[1][9] Treat with iE-DAP for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-NF-κB p65, anti-phospho-p38) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-p65) or a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal loading.

Protocol 3: Immunofluorescence for NF-κB Translocation

This technique visualizes the movement of NF-κB from the cytoplasm to the nucleus.

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Stimulation: Treat cells with iE-DAP or a control for a time determined to be optimal for translocation (e.g., 60 minutes).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking and Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1-2 hours.

  • Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope. Nuclear translocation is confirmed by the co-localization of the NF-κB p65 signal (green) and the DAPI signal (blue).

Experimental_Workflow cluster_prep Preparation cluster_collection Sample Collection cluster_analysis Analysis A Cell Culture (e.g., HEK293T, BMEC) B iE-DAP Stimulation (Dose-response / Time-course) A->B C1 Cell Lysate (for Protein/RNA) B->C1 C2 Supernatant (for Secreted Factors) B->C2 C3 Fixed Cells (for Imaging) B->C3 D1 Western Blot (p-p65, p-p38) C1->D1 D2 RT-qPCR (IL-6, TNF-α mRNA) C1->D2 D3 ELISA / Reporter Assay (Cytokine / NF-κB Activity) C2->D3 D4 Immunofluorescence (p65 Translocation) C3->D4

Caption: A generalized workflow for studying iE-DAP-induced signaling pathways.

References

iE-DAP and its Effect on Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a key bacterial-derived molecule, and its significant role in the activation of the innate immune system. We will delve into the molecular mechanisms of iE-DAP recognition, the subsequent signaling cascades, and the quantitative effects on immune responses. Detailed experimental protocols for studying these phenomena are also provided.

Introduction to iE-DAP

iE-DAP is a dipeptide component of the peptidoglycan (PGN) cell wall of most Gram-negative and certain Gram-positive bacteria, such as Bacillus subtilis and Listeria monocytogenes.[1][2] It serves as a pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system.

Chemical Properties:

PropertyValue
Systematic Name γ-D-glutamyl-meso-diaminopimelic acid
Molecular Formula C₁₂H₂₁N₃O₇
Molecular Weight 319.31 g/mol
Structure A dipeptide consisting of D-glutamic acid linked via its gamma carboxyl group to a meso-diaminopimelic acid residue.

The iE-DAP Recognition and Signaling Pathway

The primary intracellular receptor for iE-DAP is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[2] NOD1 is a member of the NOD-like receptor (NLR) family of pattern recognition receptors (PRRs) that are crucial for detecting intracellular pathogens.[3]

Upon binding of iE-DAP to the leucine-rich repeat (LRR) domain of NOD1, a conformational change is induced, leading to the oligomerization of NOD1. This activation facilitates the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), through a homotypic CARD-CARD interaction.[4][5] The recruitment of RIPK2 is a critical step that initiates downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

NF-κB Signaling Pathway

The activation of RIPK2 leads to its autophosphorylation and subsequent recruitment of the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which includes TAB1 and TAB2/3.[4][6] TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). The activated IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes.[6]

MAPK Signaling Pathway

In addition to the NF-κB pathway, the activated TAK1 complex also initiates the MAPK signaling cascade.[4] This involves the phosphorylation and activation of MAPK kinases (MKKs), which in turn phosphorylate and activate MAPKs such as p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[6] Activated MAPKs phosphorylate various transcription factors, including AP-1 (Activator protein 1), which also translocate to the nucleus to induce the expression of genes encoding inflammatory cytokines and chemokines.

iE_DAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus iE_DAP_source Bacterial Peptidoglycan iE_DAP iE-DAP iE_DAP_source->iE_DAP Release NOD1 NOD1 iE_DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates TAK1_complex TAK1/TAB1/TAB2 RIPK2->TAK1_complex Recruits & Activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex Phosphorylates & Activates MAPKKs MKKs TAK1_complex->MAPKKs Phosphorylates & Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs Phosphorylates & Activates AP1 AP-1 MAPKs->AP1 Activates Gene_Expression Pro-inflammatory Gene Transcription NFκB_nuc->Gene_Expression AP1->Gene_Expression

Caption: iE-DAP signaling through NOD1 to activate NF-κB and MAPK pathways.

Quantitative Effects of iE-DAP on Innate Immune Responses

Stimulation of various cell types with iE-DAP leads to a dose- and time-dependent production of pro-inflammatory cytokines and chemokines. The following tables summarize quantitative data from selected studies.

Table 1: iE-DAP Induced Cytokine Production in Bovine Mammary Epithelial Cells (BMECs) [7]

iE-DAP Conc. (ng/mL)Treatment Time (h)CytokineFold Change (mRNA) vs. ControlCytokine Release (pg/mL) vs. Control
1012IL-1βSignificant Increase (p < 0.01)Significant Increase
10012IL-6Significant Increase (p < 0.01)Significant Increase
10012IL-8Significant Increase (p < 0.01)Significant Increase
10001IL-1βSignificant Increase (p < 0.01)-
10001IL-6Significant Increase (p < 0.01)-
10001IL-8Significant Increase (p < 0.05)-

Table 2: iE-DAP Induced Cytokine Production in Human Trophoblast Cells (HTR8) [8]

iE-DAP Conc. (µg/mL)Treatment Time (h)CytokineConcentration (pg/mL)
0.124IL-8~150
124IL-8~250
1024IL-8~400
106IL-6~20
1012IL-6~40
1024IL-6~60

Table 3: C12-iE-DAP (a potent iE-DAP analog) Induced Cytokine Production in Human Monocytic THP-1 Cells [9]

C12-iE-DAP Conc. (µM)Treatment Time (h)CytokineRelease (pg/mL)
0.220IL-8~200
220IL-8~600
1020IL-8~1000
2020IL-8~1200
220TNF-αNot significant
1020TNF-αNot significant

Experimental Protocols

Detailed methodologies for key experiments used to investigate the effects of iE-DAP on innate immunity are provided below.

NOD1-dependent NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway in response to iE-DAP stimulation.

Materials:

  • HEK293T cells

  • Expression plasmid for human NOD1

  • NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)

  • Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • iE-DAP

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the NOD1 expression plasmid, NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of iE-DAP (e.g., 0.1, 1, 10, 100 ng/mL) or a vehicle control.

  • Incubation: Incubate the cells for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction over the vehicle control.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect_Cells Co-transfect with NOD1, NF-κB-Luc, and Renilla plasmids Seed_Cells->Transfect_Cells Incubate_24h_1 Incubate 24h Transfect_Cells->Incubate_24h_1 Stimulate_iEDAP Stimulate with iE-DAP (various concentrations) Incubate_24h_1->Stimulate_iEDAP Incubate_6_8h Incubate 6-8h Stimulate_iEDAP->Incubate_6_8h Lyse_Cells Lyse cells Incubate_6_8h->Lyse_Cells Measure_Luminescence Measure Firefly and Renilla luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Normalize Firefly to Renilla and calculate fold induction Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blot Analysis of Phosphorylated NF-κB p65

This protocol details the detection of the activated form of the NF-κB p65 subunit.

Materials:

  • Cell line of interest (e.g., HeLa, THP-1)

  • iE-DAP

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Stimulation: Culture cells to 70-80% confluency and then stimulate with iE-DAP (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C. For the loading control and total p65, separate blots or stripping and reprobing can be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 or β-actin signal.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of cytokines secreted into the cell culture supernatant.

Materials:

  • Cell culture supernatants from iE-DAP stimulated cells

  • Cytokine-specific ELISA kit (e.g., for human IL-6 or TNF-α)

  • Microplate reader

Protocol:

  • Prepare Reagents and Standards: Reconstitute and prepare all reagents and standards as per the ELISA kit manufacturer's instructions.

  • Coating: Add the capture antibody to the wells of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with the provided wash buffer.

  • Blocking: Add the blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add the standards and cell culture supernatants to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

Conclusion

iE-DAP is a potent activator of the innate immune system through its specific recognition by the intracellular receptor NOD1. This interaction triggers the NF-κB and MAPK signaling pathways, leading to the production of a wide range of pro-inflammatory cytokines and chemokines. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of immunology and drug development to further investigate the role of iE-DAP in health and disease, and to explore its potential as a therapeutic target or adjuvant.

References

The difference between iE-DAP and other PAMPs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between iE-DAP and Other PAMPs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against invading pathogens. Its ability to detect microbial presence relies on a limited set of germline-encoded Pattern Recognition Receptors (PRRs). These PRRs recognize conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs).[1][2] While PAMPs are diverse, the location and manner of their recognition by PRRs dictate the nature of the subsequent immune response.

This guide provides a detailed comparison between γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a key PAMP sensed by the intracellular PRR NOD1, and other major classes of PAMPs recognized by cell-surface and endosomal receptors. Understanding these distinctions is critical for research into infectious diseases, autoinflammatory disorders, and the development of novel immunomodulatory therapeutics and vaccine adjuvants.

Molecular Characteristics and Recognition

The primary distinction between iE-DAP and many other well-studied PAMPs lies in their molecular nature, microbial source, and the cellular location of their corresponding PRRs. iE-DAP is a small dipeptide fragment of peptidoglycan (PGN), which requires it to be intracellular to be detected by its cytosolic receptor, NOD1.[3][4] This contrasts sharply with PAMPs like Lipopolysaccharide (LPS) and flagellin (B1172586), which are recognized on the cell surface, or viral dsRNA, which is typically sensed in endosomes or the cytoplasm.[1][5]

PAMP Molecular Class Primary Microbial Source Recognizing PRR Cellular Location of PRR
iE-DAP Peptidoglycan Fragment (Dipeptide)Gram-negative bacteria, select Gram-positive bacteria (e.g., Listeria, Bacillus)[6][7]NOD1 (NLR Family)Cytosol[4][8]
LPS Glycolipid (Endotoxin)Gram-negative bacteria[9][10]TLR4 (with MD-2/CD14)Cell Surface, Endosome[11]
Flagellin ProteinMotile (flagellated) bacteria[12][13]TLR5Cell Surface[12][13]
dsRNA Nucleic AcidViruses (during replication)[14][15]TLR3, RIG-I, MDA-5 (RLRs)Endosome (TLR3), Cytosol (RLRs)[16][17]
Table 1: Comparison of key features of iE-DAP and other major PAMPs.

Signaling Pathways: A Tale of Different Adaptors

The distinct recognition events for each PAMP initiate unique downstream signaling cascades, largely defined by the adaptor proteins recruited to the activated PRR.

iE-DAP / NOD1 Signaling Intracellular detection of iE-DAP by the Leucine-Rich Repeat (LRR) domain of NOD1 induces a conformational change and oligomerization of the receptor.[18] This recruits the serine/threonine kinase RIPK2 (RICK) via a homotypic CARD-CARD interaction.[3][19] Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit the TAK1 complex and the IKK complex, leading to the activation of MAPK and the canonical NF-κB pathway, respectively.[7][8] This cascade results in the transcription of pro-inflammatory genes.

NOD1_Pathway cluster_membrane cluster_cytosol iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits (CARD-CARD) TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB (p50/p65) IKK->NFkB Activates nucleus Nucleus MAPK->nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes

Figure 1: iE-DAP/NOD1 Signaling Pathway.

LPS / TLR4 Signaling LPS is recognized on the cell surface by a complex of TLR4 and its co-receptor MD-2, a process facilitated by LPS-Binding Protein (LBP) and CD14.[11][20] This triggers the recruitment of TIR domain-containing adaptor proteins. TLR4 is unique in its ability to signal through two distinct pathways:

  • MyD88-dependent pathway: Occurs at the plasma membrane, recruiting MyD88 and IRAK kinases, leading to rapid NF-κB activation.[17][21]

  • TRIF-dependent pathway: Occurs following receptor endocytosis, recruiting the adaptors TRAM and TRIF. This leads to a delayed NF-κB activation and, importantly, the activation of IRF3, which drives the expression of type I interferons (IFN-α/β).[22][23]

TLR4_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_cytosol LPS LPS TLR4_MD2 TLR4/MD-2/CD14 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TIR-TIR endosome Endosome TLR4_MD2->endosome Endocytosis IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_early Early NF-κB Activation TRAF6->NFkB_early nucleus Nucleus NFkB_early->nucleus TRIF TRIF/TRAM endosome->TRIF TBK1 TBK1/IKKε TRIF->TBK1 NFkB_late Late NF-κB Activation TRIF->NFkB_late IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->nucleus Translocates NFkB_late->nucleus genes Inflammatory Genes + Type I IFNs nucleus->genes

Figure 2: LPS/TLR4 Signaling Pathways.

Other PAMP Signaling Pathways

  • Flagellin/TLR5: Recognition of flagellin by TLR5 on the cell surface leads to a canonical MyD88-dependent pathway, similar to the early phase of TLR4 signaling, resulting in potent NF-κB activation.[12][24][25]

  • dsRNA/TLR3 & RLRs: Viral dsRNA is recognized by TLR3 in the endosome, which signals exclusively through the TRIF adaptor to activate NF-κB and IRF3.[16] In the cytoplasm, dsRNA is sensed by RIG-I-like receptors (RLRs) such as RIG-I and MDA-5. RLRs signal via the mitochondrial adaptor MAVS, which also activates NF-κB and IRFs (primarily IRF3 and IRF7), leading to a robust type I interferon response crucial for antiviral immunity.[16][26]

Quantitative Comparison of Immune Activation

The differences in recognition and signaling translate to quantitative differences in receptor binding affinity, the effective concentrations required for stimulation, and the profile of cytokines produced.

Parameter iE-DAP (via NOD1) LPS (via TLR4) Flagellin (via TLR5)
Binding Affinity (Kd) ~34.5 µM (for Tri-DAP)[13]~3 nM[14]Not well-defined, but considered high-affinity[27]
Typical In Vitro Stim. Conc. 1 - 100 µg/mL[3]1 - 100 ng/mL[28][29]50 ng/mL - 1 µg/mL[19][30]
Primary Cytokine Profile TNF-α, IL-6, IL-8, Chemokines[3]TNF-α, IL-6, IL-1β, IL-12, Type I IFNs[31][32]TNF-α, IL-6, IL-8[20]
Table 2: Quantitative comparison of PAMP activation parameters.

The binding affinity of LPS to the TLR4-MD2 complex is orders of magnitude higher than that of iE-DAP-related ligands to NOD1.[13][14] This is reflected in the significantly lower concentrations of LPS required to elicit a strong inflammatory response in vitro. For example, stimulation of macrophages with 100 ng/mL of LPS can induce TNF-α secretion into the 800-1,200 pg/mL range, whereas similar levels from NOD1 agonists often require µg/mL concentrations or co-stimulation with a TLR agonist.[15][31]

Cell Type Stimulant Concentration Time (h) TNF-α Secretion (pg/mL) Reference
Murine MacrophagesLPS100 ng/mL16-18800 - 1,200[15]
Human MonocytesLPS10 ng/mL20> 2,000[29]
U937-derived MacrophagesLPS1 µg/mL (1000 ng/mL)N/A~85[5]
Human MonocytesFlagella (from S. enteritidis)1.6 µg/mL4~580[20]
Table 3: Examples of quantitative cytokine responses to PAMP stimulation in vitro.

Experimental Protocols

Dissecting the differential responses to iE-DAP and other PAMPs requires specific and robust experimental methodologies. Below are outlines for key assays.

Workflow cluster_analysis 4. Downstream Analysis culture 1. Culture Immune Cells (e.g., Macrophages) stimulate 2. Stimulate with PAMPs (iE-DAP, LPS, etc.) culture->stimulate collect 3. Collect Supernatants & Prepare Cell Lysates stimulate->collect elisa Cytokine Quantification (ELISA) collect->elisa wb Signaling Pathway Activation (Western Blot) collect->wb reporter Pathway-specific Activity (Reporter Assay) collect->reporter

Figure 3: General experimental workflow for comparing PAMP responses.

Protocol 1: Macrophage Stimulation and Cytokine Analysis

This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) to measure secreted cytokines.

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well in complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Preparation of Stimulants: Prepare stock solutions of iE-DAP (e.g., 10 mg/mL in sterile water) and LPS (e.g., 1 mg/mL in sterile PBS). Serially dilute in culture medium to achieve desired final concentrations (e.g., iE-DAP: 10 µg/mL; LPS: 100 ng/mL).

  • Stimulation: Remove the old medium from the cells. Add 500 µL of medium containing the PAMP dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a defined period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

  • Cytokine Quantification (ELISA): Quantify the concentration of a target cytokine (e.g., TNF-α) in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.[9][16][17] This typically involves adding supernatants to an antibody-coated plate, followed by a series of incubation and wash steps with detection antibodies and a substrate.

Protocol 2: NF-κB Reporter Assay in HEK293T Cells

This assay specifically measures the activation of a signaling pathway downstream of a particular PRR.

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well.[23]

  • Transfection: After 24 hours, transfect the cells using a suitable reagent (e.g., XtremeGene9). The plasmid mixture per well should include:

    • An expression plasmid for the PRR of interest (e.g., human NOD1 or TLR4/MD-2/CD14).

    • An NF-κB-driven firefly luciferase reporter plasmid.

    • A constitutively active Renilla luciferase or β-galactosidase plasmid (for normalization of transfection efficiency).[23]

  • Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing the PAMP of interest (e.g., 10 µg/mL C12-iE-DAP for NOD1; 100 ng/mL LPS for TLR4) or a vehicle control.

  • Incubation: Incubate for 6-16 hours at 37°C, 5% CO₂.[8][23]

  • Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the unstimulated control.

Protocol 3: Western Blot for NF-κB p65 Phosphorylation

This method visualizes the activation of a key signaling protein.

  • Cell Stimulation and Lysis: Stimulate macrophages as described in Protocol 1 for short time points (e.g., 0, 15, 30, 60 minutes). After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[33]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated NF-κB p65 (e.g., anti-p-p65 Ser536).[2] A separate blot should be run and probed with an antibody for total p65 or a housekeeping protein (e.g., β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The intensity of the p-p65 band relative to the total p65 or loading control indicates the level of NF-κB activation.[33][34]

Conclusion

The differences between iE-DAP and other PAMPs are fundamental, extending from their molecular structure to the cellular location of their receptors, the specific adaptor proteins they engage, and the quantitative and qualitative nature of the resulting immune response. iE-DAP's recognition by the cytosolic sensor NOD1 represents a key pathway for detecting intracellular bacteria, leading to a canonical pro-inflammatory response. This is distinct from the surface-level recognition of LPS and flagellin by TLRs, and the endosomal/cytosolic sensing of viral dsRNA that elicits potent antiviral interferon responses. A thorough understanding of these differential recognition and signaling systems is paramount for professionals aiming to manipulate the innate immune system for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for In Vitro Inflammation Induction Using iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1][2] As a pathogen-associated molecular pattern (PAMP), iE-DAP is a potent activator of the innate immune system. It is specifically recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2][3] Upon binding iE-DAP, NOD1 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[4][5][6] This makes iE-DAP a valuable tool for in vitro studies of inflammation, allowing researchers to investigate cellular signaling pathways, screen for anti-inflammatory compounds, and model aspects of bacterial-induced inflammation.

These application notes provide a detailed overview of the signaling pathways activated by iE-DAP and protocols for its use in inducing an inflammatory response in cultured cells.

iE-DAP Signaling Pathway

iE-DAP is recognized by the cytosolic receptor NOD1. This interaction triggers a conformational change in NOD1, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2).[4] RIPK2 activation is a central event, leading to the downstream activation of two primary signaling pathways: the NF-κB pathway and the MAPK pathway.[4]

  • NF-κB Pathway: Activated RIPK2 engages the IKK complex (IκB kinase), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB p65/p50 heterodimer to translocate to the nucleus.[3][7] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like IL-6, IL-8, and TNF-α.[1][3]

  • MAPK Pathway: The RIPK2-TAK1/TAB complex can also activate mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK.[4] These kinases, in turn, activate other transcription factors like AP-1, which also contributes to the expression of inflammatory mediators.[4]

iE_DAP_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE-DAP_ext iE-DAP iE-DAP_int iE-DAP iE-DAP_ext->iE-DAP_int Enters Cell NOD1 NOD1 iE-DAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB IKK_Complex IKK Complex TAK1_TAB->IKK_Complex MAPK p38, ERK, JNK TAK1_TAB->MAPK IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB p65/p50 IkBa->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, IL-8, TNF-α) NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

iE-DAP induced inflammatory signaling pathway.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of iE-DAP on cytokine production in various in vitro models. Concentrations and incubation times can be optimized depending on the cell type and experimental goals.

Cell TypeiE-DAP ConcentrationIncubation TimeCytokine MeasuredFold Increase/ConcentrationReference
Bovine Mammary Epithelial Cells10 ng/mL12 hIL-1βSignificant increase (p < 0.01)[3]
Bovine Mammary Epithelial Cells100 ng/mL12 hIL-6, IL-8Significant increase (p < 0.01)[3]
Human Trophoblast Cells (HTR8)0.01 - 10 µg/mL24 hIL-8Dose-dependent increase[8]
Human Trophoblast Cells (HTR8)1 µg/mL6 - 48 hIL-6, IL-8Time-dependent increase[8]
THP-1 Cells (monocytic)2 - 50 µM (C12-iE-DAP)20 hIL-8Dose-dependent increase[6]
Human Oral Mucosal Epithelial CellsNot specifiedNot specifiedIL-6, TNF-α, IFN-γUpregulation observed[9]

Note: C12-iE-DAP is a lipophilic derivative of iE-DAP that is a more potent NOD1 agonist.

Experimental Protocols

The following are generalized protocols for inducing inflammation in vitro using iE-DAP. It is crucial to optimize these protocols for your specific cell type and experimental setup.

Experimental Workflow Overview

Experimental_Workflow A 1. Cell Culture Seed cells in appropriate multi-well plates. B 2. Cell Stimulation Treat cells with desired concentrations of iE-DAP. A->B C 3. Incubation Incubate for a defined period (e.g., 12-24 hours). B->C D 4. Sample Collection Collect cell culture supernatants and/or cell lysates. C->D E 5. Inflammatory Readout (Choose one or more) D->E F Cytokine Quantification (ELISA) E->F G NF-κB Activation Assay E->G H Gene Expression Analysis (qPCR) E->H I 6. Data Analysis Analyze and interpret results. F->I G->I H->I

General workflow for iE-DAP in vitro stimulation.
Protocol 1: Induction of Cytokine Secretion

This protocol describes the stimulation of cultured cells with iE-DAP to measure the secretion of pro-inflammatory cytokines into the culture medium.

Materials:

  • Cultured cells (e.g., epithelial cells, macrophages, monocytes)

  • Complete cell culture medium

  • iE-DAP (lyophilized powder)[1]

  • Sterile, endotoxin-free water or DMSO for reconstitution[1]

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, TNF-α)

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.

  • iE-DAP Preparation: Reconstitute lyophilized iE-DAP in sterile, endotoxin-free water or another recommended solvent to create a concentrated stock solution (e.g., 1 mg/mL).[1] Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL).[3]

  • Cell Stimulation: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of iE-DAP. Include a vehicle control (medium without iE-DAP).

  • Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a humidified CO₂ incubator.[3][8]

  • Supernatant Collection: Following incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any detached cells or debris.

  • Cytokine Measurement: Measure the concentration of the desired cytokine(s) in the clarified supernatants using an ELISA kit, following the manufacturer's instructions.

Protocol 2: NF-κB Activation Assay (Nuclear Translocation)

This protocol outlines a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon iE-DAP stimulation, a key indicator of NF-κB pathway activation.

Materials:

  • Cultured cells seeded on glass coverslips or in imaging-compatible plates

  • Complete cell culture medium

  • iE-DAP

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Stimulation: Seed cells on coverslips or in an appropriate imaging plate. Stimulate the cells with iE-DAP (e.g., 1 µg/mL) for a shorter time course (e.g., 30, 60, 120 minutes) as nuclear translocation is a relatively rapid event. Include an unstimulated control.

  • Fixation: After stimulation, wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular proteins.[10]

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[10]

  • Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides. Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, fluorescence will be predominantly cytoplasmic, while in iE-DAP-stimulated cells, fluorescence will be concentrated in the nucleus.

Conclusion

iE-DAP is a specific and effective agent for inducing a NOD1-dependent inflammatory response in vitro. By utilizing the protocols and information provided, researchers can effectively model aspects of bacterial-induced inflammation, dissect the underlying signaling pathways, and screen for potential therapeutic agents that modulate these responses. Careful optimization of cell type, iE-DAP concentration, and incubation time is essential for achieving robust and reproducible results.

References

Application Notes and Protocols: Stimulation of Macrophages with iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria.[1] It is a potent agonist for the intracellular pattern recognition receptor Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1] Activation of NOD1 in macrophages triggers downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[2][3] This response makes iE-DAP a valuable tool for studying innate immunity, macrophage activation, and for the development of novel immunomodulatory drugs. For enhanced potency, an acylated derivative, C12-iE-DAP, can be used, which stimulates NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[4]

These application notes provide a comprehensive protocol for the stimulation of macrophages with iE-DAP, including cell preparation, stimulation, and downstream analysis of the inflammatory response.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Macrophage Stimulation

ParameterRecommendationNotes
Cell Type THP-1 derived macrophages or primary Bone Marrow-Derived Macrophages (BMDMs)THP-1 cells require differentiation prior to stimulation. BMDMs provide a primary cell model.
iE-DAP Concentration 1 - 100 µg/mLOptimal concentration may vary depending on the cell type and desired response. A dose-response experiment is recommended.[1]
C12-iE-DAP Concentration 10 ng - 10 µg/mLA more potent, acylated derivative of iE-DAP.[4]
Co-stimulant (optional) Lipopolysaccharide (LPS), 1-100 ng/mLCo-stimulation with a TLR agonist like LPS can synergistically enhance pro-inflammatory cytokine production.[5]
Stimulation Time 4 - 24 hoursPeak TNF-α production is often observed between 4-12 hours. Gene expression changes can be detected earlier.[6]

Table 2: Expected Cytokine Profile Following iE-DAP Stimulation of Macrophages

CytokineExpected ChangeTypical Assay
TNF-α Significant IncreaseELISA, qPCR
IL-6 Significant IncreaseELISA, qPCR[7]
IL-8 (CXCL8) Significant IncreaseELISA, qPCR
IL-1β Moderate IncreaseELISA, qPCR
MCP-1 (CCL2) IncreaseELISA, qPCR[7]

Experimental Protocols

Protocol 1: Preparation of Macrophages for Stimulation

Researchers can choose between using a human monocytic cell line like THP-1 or primary bone marrow-derived macrophages (BMDMs).

Option A: Differentiation of THP-1 Monocytes into Macrophages

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol.

  • Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to induce differentiation.

  • Incubation: Incubate the cells for 48 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.

  • Resting: After the 48-hour incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free complete RPMI-1640 medium. Rest the cells for an additional 24 hours before stimulation.

Option B: Isolation and Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)

  • Isolation: Euthanize a mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, and carefully remove the surrounding muscle tissue.

  • Bone Marrow Flushing: Cut the ends of the bones and flush the marrow into a sterile petri dish using a syringe with DMEM.

  • Cell Suspension: Create a single-cell suspension by gently pipetting the marrow up and down.

  • Lysis of Red Blood Cells: Lyse red blood cells using an ACK lysis buffer.

  • Cell Plating: Centrifuge the remaining cells and resuspend them in BMDM differentiation medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium or 10 ng/mL M-CSF). Plate the cells in non-tissue culture treated dishes.

  • Differentiation: Incubate the cells for 7 days. Add fresh differentiation medium on day 4. By day 7, the cells will have differentiated into a homogenous population of adherent macrophages.

Protocol 2: Stimulation of Macrophages with iE-DAP
  • Preparation: After differentiation and resting (for THP-1), aspirate the culture medium.

  • Stimulation: Add fresh, serum-free medium containing the desired concentration of iE-DAP (or C12-iE-DAP). For co-stimulation experiments, add LPS at the desired concentration. Include an unstimulated control (medium only).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: Following incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein extraction for gene expression or western blot analysis.

Protocol 3: Downstream Analysis - TNF-α ELISA
  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of a known TNF-α standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

Visualizations

experimental_workflow cluster_prep Macrophage Preparation cluster_stim Stimulation cluster_analysis Downstream Analysis THP-1 THP-1 Differentiate Differentiate THP-1->Differentiate PMA BMDM BMDM Isolate & Differentiate Isolate & Differentiate BMDM->Isolate & Differentiate M-CSF Stimulate Stimulate Differentiate->Stimulate Differentiated Macrophages Isolate & Differentiate->Stimulate Differentiated Macrophages ELISA ELISA Stimulate->ELISA Supernatant qPCR qPCR Stimulate->qPCR Cell Lysate (RNA) WesternBlot WesternBlot Stimulate->WesternBlot Cell Lysate (Protein)

Caption: Experimental workflow for macrophage stimulation.

NOD1_signaling_pathway cluster_cell Macrophage iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines Gene Transcription

References

Application Notes and Protocols: iE-DAP Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) and its potent analog, C12-iE-DAP, in cell culture experiments. iE-DAP is a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria and is a specific agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1] Activation of NOD1 triggers a signaling cascade that plays a crucial role in the innate immune response.

Data Presentation

The optimal concentration of iE-DAP and its derivatives can vary significantly depending on the cell type, the specific experimental endpoint, and the potency of the agonist. Below are summary tables of concentrations used in various cell culture applications.

Table 1: Recommended Concentrations of iE-DAP for Cell Culture

Cell TypeConcentration RangeObserved EffectReference
Bovine Mammary Epithelial Cells (BMECs)10 ng/mL - 10,000 ng/mLIncreased IL-1β, IL-6, and IL-8 expression.[1]
Human Oral Mucosal Epithelial (Leuk-1) Cells0.1 µg/mL - 100 µg/mLDose-dependent increase in NOD1 expression. 50 µg/mL identified as optimal for reversing CSE effects.[2]
Human Trophoblast Cells (HTR8)Not specifiedDose- and time-dependent effects on NOD1 expression; increased IL-6 and IL-8 secretion.
General Use (Vendor Recommendation)1 µg/mL - 100 µg/mLActivation of NOD1 in cellular assays.[3]

Table 2: Recommended Concentrations of C12-iE-DAP for Cell Culture

Cell TypeConcentration RangeObserved EffectReference
THP-1 Monocytic Cells2 µM - 50 µMDose-dependent increase in IL-8 release. 10 µM used for antagonist screening.[4]
Human Colon Cancer Cells (HT29)Not specifiedAugments cell adhesion, migration, and metastasis.[5]
Human Brain Pericytes1 µg/mLInduction of IL-6 and IL-8 expression.[6]
General Use (Vendor Recommendation)10 ng/mL - 10 µg/mLHighly potent activation of NOD1; 100- to 1000-fold more potent than iE-DAP.[7]

Signaling Pathways and Experimental Workflow

NOD1 Signaling Pathway

iE-DAP is recognized by the intracellular receptor NOD1. This recognition event leads to the recruitment of the kinase RIPK2 (RICK) and subsequent activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways. These pathways culminate in the transcription of pro-inflammatory cytokines and other immune mediators.[3][7]

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE-DAP_ext iE-DAP iE-DAP_int iE-DAP iE-DAP_ext->iE-DAP_int Intracellular Delivery NOD1 NOD1 iE-DAP_int->NOD1 Binds to RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) RIPK2->MAPK_pathway Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates to Nucleus AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates to Nucleus Gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) NFkappaB_nuc->Gene_expression AP1_nuc->Gene_expression

A simplified diagram of the NOD1 signaling pathway initiated by iE-DAP.
General Experimental Workflow for Cell Stimulation

The following diagram outlines a typical workflow for treating cultured cells with iE-DAP and analyzing the subsequent cellular response.

Experimental_Workflow General Experimental Workflow for iE-DAP Stimulation start Start cell_culture Seed cells in appropriate culture plates start->cell_culture prepare_reagents Prepare iE-DAP/C12-iE-DAP stock and working solutions cell_culture->prepare_reagents stimulate_cells Stimulate cells with iE-DAP for a defined period prepare_reagents->stimulate_cells harvest Harvest cell supernatant, RNA, or protein lysates stimulate_cells->harvest analysis Perform downstream analysis (ELISA, qPCR, Western Blot, etc.) harvest->analysis end End analysis->end

A flowchart illustrating a typical experimental procedure for iE-DAP cell stimulation.

Experimental Protocols

Protocol 1: Preparation of iE-DAP and C12-iE-DAP Stock Solutions

Materials:

  • iE-DAP or C12-iE-DAP (lyophilized powder)

  • Sterile, endotoxin-free water (for iE-DAP)

  • DMSO or methanol (B129727) (for C12-iE-DAP)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Reconstitution of iE-DAP:

    • Briefly centrifuge the vial of lyophilized iE-DAP to ensure the powder is at the bottom.

    • Reconstitute in sterile, endotoxin-free water to a stock concentration of 10 mg/mL.[3]

    • Vortex gently to dissolve completely.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Reconstitution of C12-iE-DAP:

    • Briefly centrifuge the vial of lyophilized C12-iE-DAP.

    • Reconstitute in DMSO or methanol to a stock concentration of 1 mg/mL.[7]

    • Vortex gently to dissolve completely.

    • Aliquot and store at -20°C.

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: General Cell Stimulation with iE-DAP or C12-iE-DAP

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • iE-DAP or C12-iE-DAP stock solution

  • Sterile culture plates (e.g., 96-well, 24-well, or 6-well plates)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before stimulation, seed cells into culture plates at a density that will result in 70-80% confluency at the time of treatment. For example, for a 96-well plate, seed approximately 5 x 10³ cells per well in 100 µL of medium.[1]

    • Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare serial dilutions of the iE-DAP or C12-iE-DAP stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Stimulation:

    • Carefully remove the old medium from the cells.

    • Gently add the medium containing the desired concentration of iE-DAP or C12-iE-DAP to the cells. Include a vehicle control (medium with the same concentration of solvent used for the highest concentration of the agonist).

    • Incubate for the desired period (e.g., 6, 12, or 24 hours), depending on the downstream application.[1]

  • Harvesting:

    • For Cytokine Analysis (ELISA): Carefully collect the cell culture supernatant and centrifuge to remove any detached cells. The supernatant can be stored at -80°C until analysis.

    • For Gene Expression Analysis (qPCR): Wash the cells once with PBS, then lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction.

    • For Protein Analysis (Western Blot): Wash the cells with ice-cold PBS, then lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

Protocol 3: Cell Viability Assay (CCK-8/MTT)

This protocol is essential to ensure that the observed effects of iE-DAP are not due to cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate and treated with a range of iE-DAP concentrations

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed and treat cells with various concentrations of iE-DAP as described in Protocol 2. It is advisable to include a positive control for cytotoxicity.

  • At the end of the treatment period, add 10 µL of CCK-8 solution to each well.[1]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

These protocols provide a general framework for utilizing iE-DAP and C12-iE-DAP in cell culture experiments. Researchers should optimize the specific conditions, including cell seeding density, agonist concentration, and incubation time, for their particular cell type and experimental goals.

References

In vivo Application of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a component of peptidoglycan (PGN) found in the cell walls of all Gram-negative and certain Gram-positive bacteria.[1][2] It is a potent agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][3] Upon binding iE-DAP, NOD1 initiates a signaling cascade that triggers innate immune responses, primarily through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[2][4][5] This makes iE-DAP a critical tool for studying NOD1-mediated immune responses in vivo and for developing novel therapeutics targeting inflammatory and infectious diseases. These application notes provide a comprehensive overview and detailed protocols for the use of iE-DAP in mouse models.

A more potent, acylated derivative, C12-iE-DAP, has been developed which stimulates NOD1 at concentrations 100- to 1000-fold lower than iE-DAP, offering an alternative for robust in vivo activation.[3]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various studies utilizing iE-DAP or its derivatives in mouse models.

Table 1: iE-DAP and C12-iE-DAP In Vivo Dosage and Administration in Mouse Models

CompoundMouse ModelAdministration RouteDosageObserved OutcomeReference
iE-DAPPregnant C57BL/6JIntraperitonealHigh-dose (unspecified)Triggered preterm delivery within 24 hours.[6]
iE-DAPPregnant C57BL/6JIntraperitonealLow-dose (unspecified)Reduced fetal weight, induced maternal-fetal interface inflammation.[6]
C12-iE-DAPCOPD Mouse ModelIntragastric50, 150, 200 µ g/day for 14 daysDose-dependent increase in NOD1 expression; 150 µg exaggerated COPD-like lung function impairment.[7]
iE-DAPWild-type MiceIntraperitonealUnspecifiedInduced chemokine production and neutrophil recruitment.[8]
iE-DAPC57BL/6J (NOD1-deficient)In vitro (BMDCs)Not ApplicableServed as a negative control, showing defective IL-6 production compared to wild-type.[9]

Table 2: Key Inflammatory Mediators Induced by In Vivo iE-DAP/NOD1 Activation

MediatorModel System / Cell TypeEffectReference
IL-6Pregnant Mouse Maternal-Fetal Interface, TrophoblastsUpregulated[6]
GRO-α (CXCL1)Pregnant Mouse Maternal-Fetal Interface, TrophoblastsUpregulated[6]
MCP-1 (CCL2)Pregnant Mouse Maternal-Fetal Interface, TrophoblastsUpregulated[6]
IL-6, IFN-γ, TNF-αMucosal Epithelial CellsUpregulated[7]
IL-1β, IL-6, IL-8Bovine Mammary Epithelial CellsUpregulated[10]
ChemokinesMouse Peritoneal TissueUpregulated[5][8]

Signaling Pathways and Experimental Workflows

NOD1 Signaling Pathway

Activation of NOD1 by intracellular iE-DAP leads to the recruitment of the kinase RIPK2 (RICK). This interaction triggers downstream signaling cascades, activating both the NF-κB and MAPK pathways, which culminate in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[3][4]

NOD1_Signaling cluster_cytosol Cytosol cluster_downstream cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK IKK Complex RIPK2->IKK MAPK MAPK (p38, ERK, JNK) RIPK2->MAPK NFkB NF-κB IKK->NFkB Activates Transcription Gene Transcription NFkB->Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) Transcription->Cytokines Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Mouse Model (e.g., C57BL/6J, disease model) C Acclimatize Animals A->C B Prepare iE-DAP or C12-iE-DAP Solution (e.g., in saline or DMSO/saline) D Administer iE-DAP/Vehicle Control (e.g., Intraperitoneal, Intragastric) B->D C->D E Monitor Animals (Clinical signs, body weight) D->E F Induce Disease Model (if applicable) (e.g., Cigarette smoke exposure) D->F G Collect Samples (Blood, tissue, peritoneal lavage) E->G F->E H Analyze Inflammatory Markers (ELISA, qPCR for cytokines) G->H I Histopathological Analysis (e.g., H&E staining of lung tissue) G->I J Functional Assessment (e.g., Lung function tests) G->J

References

Application Notes and Protocols: iE-DAP Stimulation of Bovine Mammary Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of γ-D-glutamyl-meso-diaminopelic acid (iE-DAP) stimulation on bovine mammary epithelial cells (BMECs). The included data and protocols are intended to guide research into bovine mastitis, innate immunity of the mammary gland, and the development of potential therapeutic interventions.

iE-DAP, a component of the peptidoglycan from Gram-negative and certain Gram-positive bacteria, is recognized by the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[1][2] This recognition triggers a signaling cascade that leads to an inflammatory response, which can impact the integrity of the mammary epithelial barrier.[1][3][4][5] Understanding the mechanisms of iE-DAP-induced inflammation is crucial for developing strategies to mitigate the effects of bacterial infections in the bovine mammary gland.

Data Presentation

Summary of iE-DAP Effects on Gene Expression in Bovine Mammary Epithelial Cells

The following tables summarize the dose-dependent and time-dependent effects of iE-DAP on the mRNA expression of key inflammatory cytokines and tight junction proteins in BMECs.

Table 1: Dose-Dependent Effects of iE-DAP on Gene Expression in BMECs

Target GeneiE-DAP ConcentrationObservationSignificance
IL-1β10 ng/mLSignificantly increased mRNA expression and releasep < 0.01[1]
IL-6100 ng/mLSignificantly increased mRNA expression and releasep < 0.01[1]
IL-8100 ng/mLSignificantly increased mRNA expression and releasep < 0.01[1]
ZO-1100 ng/mLSignificantly reduced relative mRNA expressionp < 0.05[1]
Occludin1000 ng/mLSignificantly reduced relative mRNA expressionp < 0.05[1]

Table 2: Time-Dependent Effects of 1000 ng/mL iE-DAP on Gene Expression in BMECs

Target GeneTreatment TimeObservationSignificance
IL-1β1 hSignificantly upregulated mRNA expressionp < 0.01[1]
IL-61 hSignificantly upregulated mRNA expressionp < 0.01[1]
IL-81 hSignificantly upregulated mRNA expressionp < 0.05[1]
ZO-16 hSignificantly downregulated mRNA expressionp < 0.05[1]
Occludin12 hSignificantly downregulated mRNA expressionp < 0.05[1]
Summary of iE-DAP Effects on Mammary Epithelial Barrier Function

Table 3: Effects of iE-DAP on Transepithelial Electrical Resistance (TEER) and Paracellular Permeability

ParameteriE-DAP ConcentrationObservationSignificance
TEER100 ng/mLSignificantly decreasedp < 0.05[1]
Paracellular Dextran Passage100 ng/mLSignificantly increasedp < 0.05[1]

Experimental Protocols

Protocol 1: Culture of Bovine Mammary Epithelial Cells (BMECs)

This protocol describes the general steps for establishing and maintaining primary BMEC cultures.

Materials:

  • Mammary parenchymal tissue from healthy cows[6] or cryopreserved BMECs

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)[7]

  • Fetal Bovine Serum (FBS)[7]

  • Bovine epithelial growth factor (EGF)[7]

  • Trypsin-EDTA solution[6]

  • Phosphate-buffered saline (PBS)

  • Culture flasks/plates

  • CO2 incubator (37°C, 5% CO2, 95% humidity)[6]

Procedure:

  • Cell Isolation (if starting from tissue):

    • Aseptically collect mammary tissue and transport it in cold DPBS.[6]

    • Wash the tissue twice with DPBS.[6]

    • Mince the tissue into small pieces.[6]

    • Digest the tissue with a trypsin-EDTA solution for 1 hour at 37°C.[6]

    • Filter the digest through a nylon mesh (e.g., 100 µm) and centrifuge to pellet the cells.[6]

  • Cell Culture:

    • Resuspend the cell pellet in complete growth medium (DMEM/F12 supplemented with 10% FBS and 10 ng/mL EGF).[7]

    • Plate the cells in culture flasks. For primary cultures, a pre-plating step of 2 hours can help enrich for epithelial cells.[6]

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[6]

    • Change the medium every 48 hours.[7]

  • Subculturing:

    • When cells reach approximately 80% confluency, wash the monolayer with PBS.

    • Add trypsin-EDTA solution and incubate until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cells.

    • Resuspend the cells in fresh medium and plate in new culture vessels.

Protocol 2: iE-DAP Stimulation of BMECs

This protocol outlines the procedure for stimulating cultured BMECs with iE-DAP to induce an inflammatory response.

Materials:

  • Confluent monolayers of BMECs in culture plates

  • iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid)

  • Serum-free culture medium

  • Sterile water or appropriate solvent for iE-DAP

Procedure:

  • Cell Preparation: Culture BMECs to confluency in the desired plate format (e.g., 6-well plates for RNA/protein extraction, 24-well plates for ELISAs).

  • Starvation (Optional but Recommended): To reduce basal signaling, replace the complete growth medium with serum-free medium and incubate for 12-24 hours prior to stimulation.

  • iE-DAP Preparation: Prepare a stock solution of iE-DAP in a sterile solvent. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 10 ng/mL, 100 ng/mL, 1000 ng/mL).[1]

  • Stimulation:

    • Remove the starvation medium from the cells.

    • Add the medium containing the different concentrations of iE-DAP to the respective wells.

    • Include a control group treated with vehicle only.

    • Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).[1][4]

  • Sample Collection:

    • For RNA analysis: Lyse the cells directly in the wells using a suitable lysis buffer.

    • For protein analysis (Western Blot): Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • For cytokine secretion analysis (ELISA): Collect the cell culture supernatants.

Protocol 3: Analysis of Inflammatory Response and Barrier Function

A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • RNA Extraction: Extract total RNA from iE-DAP-treated and control BMECs using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., IL1B, IL6, IL8, ZO1, OCLN) and a suitable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

  • Use commercial ELISA kits for bovine IL-1β, IL-6, and TNF-α.

  • Follow the manufacturer's instructions to measure the concentration of cytokines in the collected cell culture supernatants.[8]

C. Measurement of Transepithelial Electrical Resistance (TEER):

  • Culture BMECs on permeable supports (e.g., Transwell inserts).

  • Allow the cells to form a confluent and polarized monolayer.

  • Measure the TEER using a voltmeter before and after iE-DAP treatment. A decrease in TEER indicates a disruption of the epithelial barrier.[1]

D. Paracellular Permeability Assay:

  • After iE-DAP treatment of BMECs grown on permeable supports, add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber.

  • After a defined incubation period, measure the fluorescence in the basolateral chamber. An increase in fluorescence indicates increased paracellular permeability.[1]

Visualizations

Signaling Pathways and Experimental Workflow

iE_DAP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular iE-DAP_ext iE-DAP iE-DAP_int iE-DAP iE-DAP_ext->iE-DAP_int Enters Cell NOD1 NOD1 iE-DAP_int->NOD1 Binds to NFkB_pathway NF-κB Pathway NOD1->NFkB_pathway Activates MLCK_pathway MLCK Pathway NFkB_pathway->MLCK_pathway Activates Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6, IL-8) NFkB_pathway->Inflammatory_Cytokines Promotes Transcription TJ_Disruption Tight Junction Disruption (↓ ZO-1, ↓ Occludin) MLCK_pathway->TJ_Disruption Alters Expression & Distribution Inflammatory_Response Inflammatory Response Inflammatory_Cytokines->Inflammatory_Response TJ_Disruption->Inflammatory_Response

Caption: iE-DAP signaling in bovine mammary epithelial cells.

Experimental_Workflow Start Start: Culture BMECs to Confluency Stimulation Stimulate with iE-DAP (Various Concentrations & Time Points) Start->Stimulation Sample_Collection Sample Collection Stimulation->Sample_Collection RNA_Analysis RNA/cDNA for qRT-PCR (Cytokine & TJ Gene Expression) Sample_Collection->RNA_Analysis Protein_Analysis Supernatant for ELISA (Cytokine Secretion) Sample_Collection->Protein_Analysis Barrier_Function Cells on Permeable Supports for TEER & Permeability Assays Sample_Collection->Barrier_Function Data_Analysis Data Analysis & Interpretation RNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Barrier_Function->Data_Analysis

Caption: General experimental workflow for studying iE-DAP effects on BMECs.

References

Application Notes: Utilizing iE-DAP for the Study of NOD1-Dependent NF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The innate immune system serves as the first line of defense against invading pathogens. This defense is mediated by pattern recognition receptors (PRRs) that detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). The nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a crucial family of cytosolic PRRs that sense intracellular PAMPs, providing surveillance against invasive bacteria.[1]

NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) is a key member of the NLR family, ubiquitously expressed in various cell types, including intestinal epithelial cells.[2][3] It specifically recognizes the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan (PGN) found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[3][4][5]

Mechanism of Activation

Upon binding iE-DAP in the host cell cytosol, NOD1 undergoes a conformational change, leading to its oligomerization.[6] This activation facilitates the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[2][7] The NOD1-RIPK2 complex then activates the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα.[1] This frees the nuclear factor-kappa B (NF-κB) transcription factor to translocate into the nucleus, where it drives the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines, to mount an effective immune response.[1][4][5]

Applications in Research and Drug Development

Studying the iE-DAP/NOD1/NF-κB signaling axis is critical for understanding bacterial pathogenesis, innate immunity, and inflammatory diseases. The use of synthetic iE-DAP provides a specific and controlled method to probe this pathway. Key applications include:

  • Elucidating Signaling Pathways: Tracing the molecular events from receptor activation to gene transcription.

  • High-Throughput Screening: Identifying novel agonists or antagonists of the NOD1 pathway for therapeutic development.[8][9]

  • Functional Characterization: Investigating the role of NOD1 in different cell types and disease models, such as inflammatory bowel disease or infection-associated inflammation.[10][11]

  • Investigating Receptor Synergy: Studying the crosstalk between NOD1 and other PRRs, such as Toll-like receptors (TLRs), in modulating immune responses.[1][12]

These application notes provide detailed protocols for using iE-DAP to activate and measure NOD1-dependent NF-κB signaling.

Visualizing the NOD1 Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by iE-DAP recognition by NOD1, culminating in the activation of the transcription factor NF-κB.

NOD1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus iEDAP iE-DAP (from Bacteria) NOD1 NOD1 (inactive) iEDAP->NOD1 binds NOD1_active NOD1 (active) NOD1->NOD1_active oligomerizes RIPK2 RIPK2 (RICK) NOD1_active->RIPK2 recruits IKK_complex IKK Complex (α, β, γ) RIPK2->IKK_complex activates IKK_active IKK Complex (active) IKK_complex->IKK_active IkB IκBα IKK_active->IkB phosphorylates NFkB_IkB IκBα-NF-κB Complex IKK_active->NFkB_IkB IkB_p p-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation NFkB_IkB->NFkB releases NFkB_IkB:e->IkB_p:w Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) DNA->Genes transcription

Caption: NOD1 signaling pathway from iE-DAP recognition to NF-κB activation.

Experimental Protocols

Here we provide detailed protocols for the most common assays used to measure NOD1-dependent NF-κB activation upon stimulation with iE-DAP.

Protocol 1: NF-κB Luciferase Reporter Assay

This cell-based assay is a rapid and sensitive method to quantify NF-κB transcriptional activity.[8][9] It is well-suited for dose-response studies and high-throughput screening.[9]

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection reagent (e.g., XtremeGene9)

  • Plasmids: NF-κB-luciferase reporter, β-galactosidase (for normalization), human NOD1 expression vector (pcDNA-NOD1), empty vector (pcDNA)

  • iE-DAP (synthetic, endotoxin-free)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay lysis buffer and substrate

  • β-galactosidase assay substrate (e.g., ONPG)

  • Luminometer and spectrophotometer

Procedure:

  • Cell Seeding: Seed 3 x 10⁴ HEK293T cells in 100 µL of DMEM + 10% FBS per well in a 96-well plate. Incubate for 1 hour at 37°C, 5% CO₂.[13]

  • Transfection:

    • For each well, prepare a transfection mix in 20 µL of Opti-MEM containing: 13 ng NF-κB-luciferase plasmid, 8.6 ng β-galactosidase plasmid, and 0.25 ng NOD1 expression plasmid.[13] For negative controls, use an empty pcDNA vector instead of the NOD1 plasmid.

    • Add transfection reagent according to the manufacturer's protocol (e.g., 0.17 µL XtremeGene9).[13]

    • Incubate the mix at room temperature for 20 minutes.

    • Add the 20 µL transfection mix to each well. Incubate for 8-24 hours.

  • Cell Stimulation:

    • Prepare serial dilutions of iE-DAP in DMEM. A typical final concentration range is 0.1 to 100 µg/mL.[4]

    • Remove the transfection medium from the cells and replace it with 100 µL of the iE-DAP dilutions. Include an unstimulated control (medium only).

    • Incubate for 16-24 hours at 37°C, 5% CO₂.[3][9]

  • Lysis and Readout:

    • Wash cells once with PBS.

    • Lyse the cells by adding 20-50 µL of lysis buffer per well and incubating for 15 minutes.

    • Transfer 10-20 µL of the lysate to a white luminometer plate. Add luciferase substrate and immediately measure luminescence.

    • Use another 10-20 µL of the lysate to measure β-galactosidase activity using a colorimetric assay.

  • Data Analysis: Normalize the luciferase activity (Relative Light Units, RLU) to the β-galactosidase activity for each well. Express the results as "fold induction" over the unstimulated control.

Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol measures the secretion of downstream pro-inflammatory cytokines, such as IL-8 or TNF-α, into the cell culture supernatant, providing a functional readout of NF-κB activation.

Materials:

  • THP-1 cells (or other relevant cell type, e.g., intestinal epithelial cells)

  • RPMI-1640 with 10% FBS

  • PMA (for THP-1 differentiation, optional)

  • iE-DAP (or a more potent lipophilic derivative like C12-iE-DAP)[12]

  • 24- or 96-well tissue culture plates

  • ELISA kits for the cytokine of interest (e.g., human IL-8, human TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed THP-1 monocytes at a density of 1 x 10⁶ cells/mL in a 24-well plate.[12]

    • (Optional) For differentiation into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After incubation, wash the cells with fresh medium to remove PMA and rest them for 24 hours before stimulation.

  • Cell Stimulation:

    • Prepare dilutions of iE-DAP or C12-iE-DAP in fresh culture medium.

    • Replace the medium on the cells with the stimulant dilutions. Include an unstimulated control.

    • Incubate for 20-24 hours at 37°C, 5% CO₂.[12]

  • Supernatant Collection: Centrifuge the plates to pellet any cells or debris. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for your specific kit. This typically involves coating a plate with a capture antibody, adding standards and samples (supernatants), adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis: Read the absorbance on a microplate reader. Calculate the cytokine concentrations in your samples based on the standard curve.

Protocol 3: Western Blot for NF-κB Pathway Activation

Western blotting can be used to directly visualize key events in the signaling cascade, such as the phosphorylation of p65 or the degradation of IκBα.

Materials:

  • Cells expressing NOD1 (e.g., HTR8, VSM cells, or NOD1-transfected HEK293T)[10][14]

  • iE-DAP

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-NOD1, anti-β-actin)[10][11][15]

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Stimulation:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Stimulate cells with an effective concentration of iE-DAP (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes) to capture transient events like phosphorylation and degradation.[15]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at high speed for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.[16]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an iE-DAP stimulation experiment followed by analysis via ELISA and Western Blot.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Analysis A1 Seed Cells (e.g., THP-1, HEK293T) A2 Culture/Differentiate (24-48h) A1->A2 B2 Stimulate Cells (e.g., 30 min for WB, 24h for ELISA) A2->B2 B1 Prepare iE-DAP Dilutions B1->B2 C1 Collect Supernatant (for ELISA) B2->C1 C2 Lyse Cells (for Western Blot) B2->C2 D1 Perform ELISA C1->D1 D2 Run SDS-PAGE & Transfer C2->D2 E1 Measure Cytokine Concentration D1->E1 D3 Immunoblotting D2->D3 E2 Detect Protein Bands D3->E2

Caption: General workflow for iE-DAP stimulation and downstream analysis.

Quantitative Data Summary

The following tables summarize typical quantitative results obtained from studying NOD1 activation with iE-DAP and its derivatives.

Table 1: Dose-Response of iE-DAP and Derivatives on NF-κB Activation

LigandCell TypeAssayConcentration RangeResultReference(s)
iE-DAPHEK293T-NOD1NF-κB Luciferase0.1 - 10 ng/mLDose-dependent increase in NF-κB activity.[3]
iE-DAPHEK-Blue™ hNOD1SEAP Reporter1 - 100 µg/mLDose-dependent increase in NF-κB activity.[4]
iE-DAPHTR8 TrophoblastsIL-8 ELISA1 - 20 µg/mLIL-8 concentration increased with iE-DAP dose.[10]
C12-iE-DAPTHP-1IL-8 ELISA0.02 - 20 µMDose-dependent increase in IL-8 secretion.[12]
C12-iE-DAPTHP-1TNF-α ELISA0.2 - 20 µMDose-dependent increase in TNF-α secretion.[12]
KF1B (acyl iE-DAP)HEK293T-NOD1NF-κB Luciferase0.01 - 10 ng/mLSeveral hundredfold more potent than iE-DAP.[3]

Table 2: Time-Course of iE-DAP-Induced Cytokine Production

Ligand (Concentration)Cell TypeCytokineTime PointsResultReference(s)
iE-DAP (10 µg/mL)HTR8 TrophoblastsIL-86, 12, 24 hoursSecretion increased significantly at 12h and 24h.[10]
iE-DAP (10 µg/mL)HTR8 TrophoblastsIL-66, 12, 24 hoursSecretion increased significantly at 12h and 24h.[10]
iE-DAP (10 µg/mL)Bovine Mammary Epithelial CellsIL-6, TNF-α6 hoursSignificant increase in cytokine levels.[15]
Tri-DAP (5 µg/mL)Human Alveolar MacrophagesIL-8, TNF-α24 hoursSignificant increase in cytokine secretion.[17]

References

Commercial Sources and Applications of High-Purity iE-DAP for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals investigating innate immunity and bacterial sensing pathways, high-purity γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is an indispensable tool. As the minimal essential motif recognized by the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain-containing protein 1), iE-DAP serves as a potent and specific agonist for studying the activation of this critical signaling pathway. This document provides a comprehensive overview of commercial sources for high-purity iE-DAP, detailed protocols for its use in cell-based assays, and a visualization of the canonical NOD1 signaling cascade.

Commercial Availability of High-Purity iE-DAP and its Analogs

A critical first step in any experimental workflow is the procurement of high-quality reagents. Several reputable commercial suppliers offer high-purity iE-DAP and its more potent derivatives, such as C12-iE-DAP and Tri-DAP. The selection of a suitable agonist may depend on the specific experimental requirements, including desired potency and cell permeability. Below is a summary of key commercial sources and their product specifications. Researchers are advised to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific purity data.

SupplierProduct NameCatalog No. (Example)PurityFormulationAvailable Quantity
InvivoGen iE-DAPtlrl-dapFunctionally TestedLyophilized Powder5 mg
C12-iE-DAPtlrl-c12dapFunctionally TestedLyophilized Powder1 mg
Tri-DAPtlrl-tdapFunctionally TestedLyophilized Powder1 mg
MedchemExpress iE-DAPHY-P5523>98% (Consult CoA)Lyophilized Powder50 mg, 100 mg, 250 mg
Fisher Scientific InvivoGen iE-DAPNC9716316Functionally TestedLyophilized Powder5 mg
Amsbio iE-DAPAMS.T80268-50-MGHigh PurityLyophilized Powder50 mg

Note: This table is for informational purposes and is not exhaustive. Product specifications and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Understanding the NOD1 Signaling Pathway

iE-DAP is primarily found in the peptidoglycan of Gram-negative bacteria and certain Gram-positive bacteria.[1] Upon entering the host cell cytoplasm, iE-DAP is recognized by the leucine-rich repeat (LRR) domain of NOD1.[2] This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), also known as RICK.[3] The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).[4]

The recruitment of RIPK2 initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[5] This leads to the transcription and subsequent secretion of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α, which are crucial for orchestrating the innate immune response to bacterial infection.[3]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria iE-DAP iE-DAP Bacteria->iE-DAP NOD1 NOD1 iE-DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_Complex IKK Complex (IKKα/β/γ) RIPK2->IKK_Complex Activates MAPK_Pathway MAPK Pathway (p38, ERK, JNK) RIPK2->MAPK_Pathway Activates IκB IκB IKK_Complex->IκB Phosphorylates NF-κB NF-κB (p50/p65) IκB->NF-κB Releases Nucleus_NFkB NF-κB NF-κB->Nucleus_NFkB Translocates AP-1 AP-1 MAPK_Pathway->AP-1 Activates Nucleus_AP1 AP-1 AP-1->Nucleus_AP1 Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression Nucleus_AP1->Gene_Expression Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) Gene_Expression->Cytokines_Chemokines Leads to Production of

iE-DAP induced NOD1 signaling pathway.

Experimental Protocol: In Vitro NOD1 Activation Assay Using HEK293 Cells

This protocol describes a general procedure for stimulating a human embryonic kidney (HEK293) cell line stably expressing human NOD1 with iE-DAP to measure the downstream activation of the NF-κB signaling pathway. A common readout for this assay is the measurement of a secreted reporter, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ NOD1 cells (InvivoGen) or a similar reporter cell line

  • High-purity iE-DAP (e.g., from InvivoGen or MedchemExpress)

  • Cell culture medium: DMEM, 10% (v/v) heat-inactivated fetal bovine serum (FBS), 1% (v/v) penicillin-streptomycin

  • HEK-Blue™ Detection medium (InvivoGen) or other appropriate SEAP detection reagent

  • Sterile, endotoxin-free water for reconstitution

  • 96-well cell culture plates

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Culture and Plating:

    • Maintain HEK293-NOD1 cells according to the supplier's recommendations.[6]

    • On the day of the experiment, harvest cells and perform a cell count.

    • Resuspend the cells in fresh culture medium to a final concentration of 2.5 x 10⁵ cells/mL.

    • Dispense 180 µL of the cell suspension into each well of a 96-well plate (approximately 4.5 x 10⁴ cells per well).

    • Incubate the plate for 4-6 hours to allow the cells to adhere.

  • Preparation and Addition of iE-DAP:

    • Reconstitute the lyophilized iE-DAP in sterile, endotoxin-free water to create a stock solution (e.g., 1 mg/mL).[3] Aliquot and store at -20°C for future use. Avoid repeated freeze-thaw cycles.

    • Prepare a series of dilutions of the iE-DAP stock solution in cell culture medium to achieve the desired final concentrations. A typical working concentration range for iE-DAP is 1-100 µg/mL.[3] For more potent analogs like C12-iE-DAP, a lower concentration range (e.g., 10 ng - 10 µg/mL) is recommended.[2]

    • Include a negative control (medium only) and a positive control if available.

    • Carefully remove the medium from the plated cells and add 20 µL of the diluted iE-DAP solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Measurement of NF-κB Activation:

    • Following incubation, carefully collect 20 µL of the cell culture supernatant from each well.

    • Add the supernatant to a new 96-well plate containing 180 µL of the SEAP detection reagent per well.

    • Incubate the plate at 37°C for 1-3 hours, or as recommended by the reagent manufacturer.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for HEK-Blue™ Detection).

    • The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

Data Analysis:

  • Subtract the absorbance of the negative control (unstimulated cells) from all other readings.

  • Plot the absorbance values against the corresponding iE-DAP concentrations to generate a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture & Plate HEK293-NOD1 Cells iE-DAP_Prep 2. Prepare iE-DAP Serial Dilutions Stimulation 3. Stimulate Cells with iE-DAP iE-DAP_Prep->Stimulation Incubation 4. Incubate (18-24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection SEAP_Assay 6. Perform SEAP Assay Supernatant_Collection->SEAP_Assay Read_Absorbance 7. Measure Absorbance SEAP_Assay->Read_Absorbance Data_Analysis 8. Analyze Data & Generate Dose-Response Curve Read_Absorbance->Data_Analysis

Workflow for in vitro NOD1 activation assay.

Conclusion

High-purity iE-DAP is a fundamental reagent for investigating the intricacies of the NOD1 signaling pathway. The availability of iE-DAP and its more potent analogs from various commercial suppliers facilitates robust and reproducible research in immunology and drug development. The provided protocol for an in vitro NOD1 activation assay offers a reliable framework for screening potential modulators of this pathway, which may hold therapeutic promise for a range of inflammatory and infectious diseases. Researchers should always adhere to best practices in cell culture and reagent handling to ensure the validity and reproducibility of their experimental findings.

References

Application Notes and Protocols for iE-DAP Stock Solution Preparation and In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation of iE-DAP stock solutions and their application in cell-based experiments for researchers, scientists, and drug development professionals.

Introduction

iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) is a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria.[1] It is a potent agonist for the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1).[1] Activation of NOD1 by iE-DAP triggers a downstream signaling cascade, primarily through the recruitment of the kinase RIPK2, leading to the activation of NF-κB and MAPK pathways.[1][2] This results in the production of pro-inflammatory cytokines and chemokines, playing a crucial role in the innate immune response to bacterial pathogens.[1]

Data Presentation

iE-DAP Properties and Stock Solution Parameters
PropertyValueReference
Full Chemical Nameγ-D-glutamyl-meso-diaminopimelic acid[1]
Molecular Weight319.31 g/mol [1]
AppearanceLyophilized white pellet[1]
Recommended SolventSterile, endotoxin-free water[1]
Stock Solution Concentration1-10 mg/mL[1]
Storage Temperature-20°C[1]
Recommended Working Concentrations for In Vitro Experiments
Cell TypeiE-DAP Concentration RangeObserved EffectsReference
Bovine Mammary Epithelial Cells (BMECs)1 ng/mL - 10,000 ng/mLIncreased expression of IL-1β, IL-6, and IL-8[3]
Human Oral Mucosal Epithelial Cells (Leuk-1)0.1 µg/mL - 1000 µg/mLDose-dependent increase in NOD1 expression[4]
Human Colonic Adenocarcinoma Cells (HT-29)1 µg/mL - 100 µg/mLIncreased production of IL-8[5]
Term Trophoblast CulturesNot specifiedInduced a pro-inflammatory cytokine profile (IL-6, GRO-α, MCP-1)[6]

Experimental Protocols

Protocol 1: Preparation of iE-DAP Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of iE-DAP.

Materials:

  • iE-DAP (lyophilized powder)

  • Sterile, endotoxin-free water

  • Sterile microcentrifuge tubes (1.5 mL)

  • Syringe filter (0.22 µm)

  • Sterile syringe

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of iE-DAP powder. For a 1 mg/mL stock solution, if the vial contains 5 mg of iE-DAP, you will add 5 mL of sterile water.

  • Reconstitution: Add the calculated volume of sterile, endotoxin-free water to the vial of iE-DAP.

  • Dissolving: Gently vortex or pipette up and down to ensure the lyophilized powder is completely dissolved.

  • Sterilization: Draw the reconstituted iE-DAP solution into a sterile syringe. Attach a 0.22 µm syringe filter and filter-sterilize the solution into a sterile microcentrifuge tube.[7]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.[8]

  • Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.[1]

Protocol 2: In Vitro Stimulation of Mammalian Cells with iE-DAP

This protocol provides a general procedure for stimulating cultured mammalian cells with iE-DAP to assess the induction of a pro-inflammatory response.

Materials:

  • Cultured mammalian cells (e.g., BMECs, HEK293T, THP-1)

  • Complete cell culture medium

  • iE-DAP stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

  • Reagents and equipment for downstream analysis (e.g., ELISA for cytokine quantification, qPCR for gene expression analysis)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your cell type and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the iE-DAP stock solution. Prepare serial dilutions of the iE-DAP stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Stimulation: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared iE-DAP working solutions to the respective wells. Include a vehicle control (medium without iE-DAP).

  • Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO2.[3]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for analysis of secreted proteins like cytokines using ELISA.

    • Cell Lysate: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer for protein analysis (e.g., Western blotting) or RNA extraction (e.g., qPCR).

  • Downstream Analysis: Analyze the collected samples to measure the cellular response to iE-DAP stimulation.

Visualizations

G Workflow for Preparing iE-DAP Stock Solution cluster_prep Preparation cluster_sterile Sterilization & Aliquoting cluster_store Storage weigh Weigh iE-DAP Powder reconstitute Reconstitute in Sterile Water weigh->reconstitute Add solvent dissolve Vortex to Dissolve reconstitute->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for iE-DAP stock solution preparation.

G iE-DAP Induced NOD1 Signaling Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus iEDAP iE-DAP NOD1 NOD1 iEDAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates NFkB NF-κB Activation RIPK2->NFkB MAPK MAPK Activation RIPK2->MAPK Gene Gene Transcription NFkB->Gene Translocates MAPK->Gene Activates Transcription Factors Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α) Gene->Cytokines Leads to

Caption: Simplified NOD1 signaling pathway activated by iE-DAP.

References

Application of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) in Vaccine Adjuvant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] As a minimal structural motif recognized by the intracellular pattern recognition receptor (PRR) Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), iE-DAP plays a crucial role in initiating the innate immune response.[1][2] Its ability to stimulate the immune system makes it a compelling candidate for investigation as a vaccine adjuvant. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own, by enhancing the magnitude and modulating the quality of the adaptive immune response to a co-administered antigen.[3][4]

This document provides detailed application notes and protocols for the use of iE-DAP as a vaccine adjuvant in a research setting.

Mechanism of Action: The NOD1 Signaling Pathway

Upon entering the cytoplasm of host cells, iE-DAP is recognized by the leucine-rich repeat (LRR) domain of NOD1.[2] This binding event triggers a conformational change in NOD1, leading to its activation and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1] The subsequent signaling cascade culminates in the activation of the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinases (MAPKs).[2][5] Activation of these pathways leads to the transcription and secretion of various pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), which are instrumental in shaping the ensuing adaptive immune response.[1][6]

iE_DAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP_ext iE-DAP iE_DAP_int iE-DAP NOD1 NOD1 iE_DAP_int->NOD1 Binds to LRR domain RIP2 RIP2/RICK NOD1->RIP2 Recruits IKK_complex IKK Complex RIP2->IKK_complex Activates MAPK MAPK (p38, ERK, JNK) RIP2->MAPK Activates NF_kB_p65 NF-κB (p65/p50) IKK_complex->NF_kB_p65 Activates NF_kB_p65_nuc NF-κB (p65/p50) NF_kB_p65->NF_kB_p65_nuc Translocates AP1 AP-1 MAPK->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression NF_kB_p65_nuc->Gene_Expression AP1->Gene_Expression Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) Gene_Expression->Cytokines Translation & Secretion

iE-DAP Signaling Pathway via NOD1 Activation.

Application Notes

The use of iE-DAP as a vaccine adjuvant offers several potential advantages:

  • Defined Molecular Agonist: As a synthetic, well-characterized molecule, iE-DAP allows for a more controlled and reproducible adjuvant effect compared to complex microbial-derived adjuvants.[1]

  • Induction of Pro-inflammatory Cytokines: The production of cytokines like IL-6 and TNF-α at the injection site can enhance the recruitment and activation of antigen-presenting cells (APCs), a critical step in initiating an adaptive immune response.[1][6]

  • Potential for Th2-Biased Response: Studies with other NOD1 agonists suggest that they may prime a Th2-polarized immune response, which is beneficial for generating strong antibody responses.[2]

  • Synergistic Potential: iE-DAP can be used in combination with other adjuvants, particularly Toll-like receptor (TLR) agonists, to potentially achieve a synergistic effect and further enhance and shape the immune response. For example, the combination of NOD1 and TLR4 agonists has been shown to synergistically induce IL-12 production by dendritic cells, promoting a Th1-biased response.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro effects of iE-DAP on cytokine expression in bovine mammary epithelial cells (BMECs) and human oral mucosal epithelial cells (Leuk-1). This data highlights the dose-dependent pro-inflammatory activity of iE-DAP.

Table 1: Effect of iE-DAP on Pro-inflammatory Cytokine mRNA Expression in Bovine Mammary Epithelial Cells (BMECs) after 12 hours of Treatment

iE-DAP ConcentrationIL-1β mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)IL-8 mRNA Expression (Fold Change vs. Control)
10 ng/mLSignificantly Increased (p < 0.01)--
100 ng/mLSignificantly IncreasedSignificantly Increased (p < 0.01)Significantly Increased (p < 0.01)

Data extracted from a study on iE-DAP-induced inflammatory response in BMECs.[7]

Table 2: Effect of iE-DAP on Pro-inflammatory Cytokine Release from Human Oral Mucosal Epithelial Cells (Leuk-1) after 24 hours of Treatment

CytokineEffect of iE-DAP Treatment
IL-6Markedly augmented gene expression and release
IL-8Markedly diminished mRNA level and no significant effect on protein release
TNF-αMarkedly augmented gene expression and release
IFN-γMarkedly augmented gene expression and release

Data extracted from a study on the effects of iE-DAP on NOD1 signaling in Leuk-1 cells.[6]

Experimental Protocols

Disclaimer: The following protocols are provided as a general guideline for the preclinical evaluation of iE-DAP as a vaccine adjuvant. Due to the limited availability of in vivo studies specifically using iE-DAP as a vaccine adjuvant, these protocols are based on established methods for other NOD1 agonists and general vaccine research. Researchers should optimize these protocols for their specific antigen and animal model.

Protocol 1: Preparation of an iE-DAP Adjuvanted Vaccine Formulation

This protocol describes the simple mixing of iE-DAP with a model protein antigen.

Materials:

  • iE-DAP (lyophilized powder)

  • Antigen of interest (e.g., Ovalbumin)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

Procedure:

  • Reconstitute iE-DAP: Reconstitute the lyophilized iE-DAP in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Prepare Antigen Solution: Dilute the antigen of interest in sterile, endotoxin-free PBS to the desired concentration for immunization.

  • Formulate the Vaccine: In a sterile microcentrifuge tube, mix the required volume of the antigen solution with the desired volume of the iE-DAP stock solution to achieve the final immunization dose. For example, for a 100 µL immunization volume containing 20 µg of antigen and 50 µg of iE-DAP, mix 20 µg of antigen in 50 µL of PBS with 50 µL of the 1 mg/mL iE-DAP stock solution.

  • Incubate: Gently mix the formulation by pipetting up and down. The formulation is now ready for immunization. It is recommended to prepare the formulation fresh on the day of immunization.

Protocol 2: Immunization of Mice and Evaluation of Immune Responses

This protocol outlines a typical immunization schedule and methods for assessing the humoral and cellular immune responses.

Materials:

  • iE-DAP adjuvanted vaccine formulation (from Protocol 1)

  • Antigen-only formulation (as a control)

  • Adjuvant-only formulation (as a control)

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Sterile syringes and needles (e.g., 27-gauge)

  • Materials for blood collection (e.g., retro-orbital or tail vein)

  • Materials for spleen harvesting

  • Reagents and plates for Enzyme-Linked Immunosorbent Assay (ELISA) to measure antigen-specific antibody titers.

  • Reagents and plates for Enzyme-Linked Immunospot (ELISpot) assay to measure antigen-specific T-cell responses (e.g., IFN-γ production).

Procedure:

  • Immunization Schedule:

    • Day 0 (Primary Immunization): Inject each mouse subcutaneously (s.c.) or intramuscularly (i.m.) at the base of the tail or in the thigh muscle with 100 µL of the prepared vaccine formulation. Include control groups receiving antigen only, iE-DAP only, and PBS only.

    • Day 14 (Booster Immunization): Administer a booster injection identical to the primary immunization.

  • Sample Collection:

    • Pre-immune Serum (Day -1): Collect a small volume of blood from each mouse to serve as a baseline for antibody measurements.

    • Post-immunization Serum (Day 28): Collect blood from each mouse to measure the antigen-specific antibody response.

    • Spleen Harvest (Day 28): Euthanize the mice and aseptically harvest the spleens for the evaluation of T-cell responses.

  • Evaluation of Humoral Response (ELISA):

    • Coat ELISA plates with the antigen of interest.

    • Serially dilute the collected sera and add to the coated plates.

    • Detect bound antigen-specific antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

    • Develop the signal with a suitable substrate (e.g., TMB) and measure the absorbance.

    • Determine the antibody titer for each mouse.

  • Evaluation of Cellular Response (ELISpot):

    • Prepare single-cell suspensions from the harvested spleens.

    • Add splenocytes to an ELISpot plate pre-coated with an anti-IFN-γ capture antibody.

    • Stimulate the cells with the antigen of interest or a relevant peptide epitope. Include unstimulated and positive controls (e.g., Concanavalin A).

    • After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody.

    • Add streptavidin-HRP and a substrate to visualize the spots.

    • Count the number of spot-forming cells (SFCs) to quantify the antigen-specific IFN-γ-producing T-cells.

Experimental_Workflow Immunization Immunization of Mice (Day 0 and Day 14) Sample_Collection Sample Collection (Day 28) Immunization->Sample_Collection Humoral_Response Humoral Response Evaluation Sample_Collection->Humoral_Response Cellular_Response Cellular Response Evaluation Sample_Collection->Cellular_Response ELISA Antigen-Specific Antibody Titer (ELISA) Humoral_Response->ELISA ELISpot Antigen-Specific T-cell Response (ELISpot) Cellular_Response->ELISpot

General Experimental Workflow for Evaluating iE-DAP Adjuvant Efficacy.

Conclusion

iE-DAP, as a specific NOD1 agonist, holds promise as a vaccine adjuvant due to its ability to activate innate immunity and induce pro-inflammatory signals. The provided application notes and protocols offer a framework for researchers to explore its potential in enhancing vaccine immunogenicity. Further in vivo studies are warranted to fully characterize its adjuvant properties, including dose-ranging studies, comparison with other adjuvants, and evaluation in different vaccine models. The synergistic potential of iE-DAP with other immune-stimulants also represents an exciting avenue for the development of next-generation adjuvant systems.

References

Troubleshooting & Optimization

iE-DAP not inducing expected inflammatory response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iE-DAP-related experiments. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to the lack of an expected inflammatory response following iE-DAP stimulation.

Frequently Asked Questions (FAQs)

Q1: What is iE-DAP and what is its expected downstream signaling pathway?

A1: iE-DAP (γ-D-Glu-meso-diaminopimelic acid) is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] It is a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor (PRR).[1][2] Upon binding iE-DAP, NOD1 activates downstream signaling cascades, primarily through the recruitment of the kinase RIPK2 (RICK). This leads to the activation of the NF-κB and MAPK pathways, culminating in the transcription and production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IL-8.[1][3][4]

iE-DAP Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus iE-DAP_ext iE-DAP iE-DAP_int iE-DAP NOD1 NOD1 iE-DAP_int->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_Inhibitor->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Troubleshooting Workflow Start No inflammatory response to iE-DAP Check_Positive_Control Step 1: Did the positive control (e.g., LPS) work? Start->Check_Positive_Control Check_Cells Problem likely with cell health, passage number, or assay procedure. Review protocols. Check_Positive_Control->Check_Cells No Check_iEDAP Step 2: Verify iE-DAP reagent (aliquot, age, storage) Check_Positive_Control->Check_iEDAP Yes Check_NOD1 Step 3: Confirm NOD1 expression in your cells (qPCR/WB) Check_iEDAP->Check_NOD1 No_NOD1 Cells do not express NOD1. Use a different cell line or transfect with NOD1. Check_NOD1->No_NOD1 No/Low Expression Check_Dose Step 4: Perform dose-response (e.g., 0.1-100 µg/mL) Check_NOD1->Check_Dose Expression Confirmed Check_Time Step 5: Perform time-course (e.g., 4-24 hours) Check_Dose->Check_Time Success Problem Solved Check_Time->Success

References

Optimizing iE-DAP Dosage for Primary Cell Stimulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) dosage for primary cell stimulation. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is iE-DAP and how does it stimulate primary cells?

A1: iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] It is a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] Upon binding iE-DAP, NOD1 activates downstream signaling cascades, primarily through the NF-κB pathway, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8.[1][2][3]

Q2: What is a typical starting concentration range for iE-DAP stimulation?

A2: The optimal concentration of iE-DAP can vary significantly depending on the primary cell type and the specific experimental goals. However, a common starting range is between 10 ng/mL and 1000 ng/mL (1 µg/mL).[2][4] For some sensitive cell types or more potent derivatives like C12-iE-DAP, concentrations as low as 10 ng/mL may be sufficient.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cells.

Q3: How long should I incubate my primary cells with iE-DAP?

A3: Incubation times can range from 1 hour to 24 hours.[2][4] Significant upregulation of inflammatory cytokine mRNA can be observed as early as 1 hour after stimulation.[2] For protein secretion (e.g., cytokines in the supernatant), longer incubation times of 12 to 24 hours are common.[2][4] A time-course experiment is advisable to pinpoint the peak response time for your target of interest.

Q4: What are the signs of iE-DAP over-stimulation or cytotoxicity?

A4: While iE-DAP is generally not cytotoxic at typical working concentrations (up to 10,000 ng/mL has been tested without significant cell death in bovine mammary epithelial cells), excessively high concentrations could potentially lead to an overwhelming inflammatory response, which might indirectly affect cell health or downstream assays.[2][4] Signs of over-stimulation could include a plateau or decrease in cytokine production at the highest concentrations in a dose-response curve. Always include a cell viability assay (e.g., MTT or CCK-8) in your initial optimization experiments.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cell response (e.g., no cytokine production) 1. Suboptimal iE-DAP concentration: The dose may be too low for your specific cell type. 2. Inappropriate incubation time: The chosen time point may have missed the peak response. 3. Low NOD1 expression: The primary cells may express low levels of the NOD1 receptor. 4. Cell health issues: Poor cell viability post-isolation or thawing can impair responsiveness.[6][7] 5. Reagent integrity: The iE-DAP may have degraded.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 ng/mL to 10,000 ng/mL). 2. Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours).[2] 3. Verify NOD1 expression in your primary cells via RT-qPCR or Western blot. Consider co-stimulation with IFN-γ, which can sometimes enhance NOD-mediated responses.[8] 4. Ensure high cell viability (>90%) before stimulation. Allow cells to recover adequately after thawing before starting the experiment.[7] 5. Prepare fresh iE-DAP stock solutions. Store lyophilized powder and stock solutions at -20°C as recommended.[1]
High background signal in unstimulated control cells 1. Contamination: Bacterial or endotoxin (B1171834) contamination in cell culture reagents can activate innate immune pathways. 2. Cell stress: Over-confluency, nutrient depletion, or harsh cell handling can induce a stress response.1. Use endotoxin-free water and reagents.[1] Test reagents with TLR reporter cell lines if contamination is suspected. 2. Maintain optimal cell culture conditions. Do not let cells become over-confluent before stimulation. Handle cells gently during passaging and plating.
High variability between experimental replicates 1. Inconsistent cell numbers: Uneven cell seeding across wells. 2. Inaccurate pipetting: Errors in delivering iE-DAP or other reagents. 3. Edge effects in culture plates: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients.1. Perform accurate cell counting and ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the culture plate for critical experimental conditions. Fill them with sterile medium or PBS instead.
Unexpected decrease in response at high iE-DAP concentrations 1. Receptor desensitization/tolerance: Continuous high-level stimulation can lead to negative feedback mechanisms that dampen the signaling response. 2. Cell stress or death: Although less common, extremely high concentrations might induce stress.[2]1. This is a known biological phenomenon. The optimal dose is often below the concentration that causes this downturn. Select a concentration from the peak of the dose-response curve for future experiments. 2. Perform a cell viability assay to rule out cytotoxicity at these higher concentrations.[2]

Data Presentation: iE-DAP Dose-Response Effects

The following tables summarize quantitative data from studies on iE-DAP stimulation in primary cells.

Table 1: Effect of iE-DAP Concentration on Inflammatory Cytokine Gene Expression and Secretion in Bovine Mammary Epithelial Cells (BMECs) after 12h Stimulation. [2][4]

iE-DAP Concentration (ng/mL)Relative IL-1β mRNA Expression (Fold Change)IL-1β Secretion (pg/mL)Relative IL-6 mRNA Expression (Fold Change)IL-6 Secretion (pg/mL)Relative IL-8 mRNA Expression (Fold Change)IL-8 Secretion (pg/mL)
0 (Control)1.0~501.0~1001.0~150
1~1.5~75~1.2~120~1.3~180
10~2.5 (p<0.01) ~125 (p<0.01) ~1.8~150~2.0~250
100~3.0~150~2.5 (p<0.01) ~200 (p<0.01) ~3.0 (p<0.01) ~350 (p<0.01)
1000~3.5~175~3.0~250~3.5~450
10000~3.8~200~3.2~280~3.8~500

Note: Values are approximated from published data for illustrative purposes. Statistical significance (p<0.01) indicates a significant increase compared to the control group.

Table 2: Effect of iE-DAP Incubation Time on Inflammatory Cytokine Gene Expression in BMECs (Stimulated with 1000 ng/mL iE-DAP). [2][4]

Incubation Time (hours)Relative IL-1β mRNA Expression (Fold Change)Relative IL-6 mRNA Expression (Fold Change)Relative IL-8 mRNA Expression (Fold Change)
0 (Control)1.01.01.0
1~2.0 (p<0.01) ~1.8 (p<0.01) ~1.5 (p<0.05)
3~2.5~2.2~2.0
6~3.0~2.8~2.8
12~3.5~3.0~3.5
24~3.2~2.5~3.0

Note: Values are approximated from published data for illustrative purposes. The data shows a time-dependent increase in gene expression.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Stimulation of Primary Cells with iE-DAP

Objective: To determine the optimal concentration and incubation time of iE-DAP for stimulating a target primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium (pre-warmed to 37°C)

  • iE-DAP (lyophilized powder, e.g., InvivoGen #tlrl-dap)[1]

  • Sterile, endotoxin-free water[1]

  • Sterile microcentrifuge tubes

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Cell counting device (e.g., hemocytometer or automated counter)

  • Reagents for downstream analysis (e.g., ELISA kit, RNA lysis buffer)

Procedure:

  • Cell Plating: a. Culture and expand primary cells according to your standard protocol. b. Harvest and count viable cells. c. Seed cells into multi-well plates at a predetermined density (e.g., 1-5 x 10⁵ cells/mL) and allow them to adhere and recover overnight.

  • iE-DAP Stock Preparation: a. Reconstitute lyophilized iE-DAP in sterile, endotoxin-free water to a high-concentration stock (e.g., 10 mg/mL) as per the manufacturer's instructions.[1] b. Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the iE-DAP stock. b. Perform serial dilutions in complete cell culture medium to prepare working solutions at 2x the final desired concentrations (e.g., for a final concentration of 1000 ng/mL, prepare a 2000 ng/mL working solution).

  • Cell Stimulation: a. For Dose-Response: Aspirate the old medium from the cells and add an equal volume of the 2x iE-DAP working solutions to the corresponding wells. For the control wells, add medium without iE-DAP. b. For Time-Course: Stimulate cells with the chosen optimal concentration of iE-DAP. At each designated time point (e.g., 1, 3, 6, 12, 24 hours), harvest the cell supernatant and/or cell lysate for analysis.

  • Harvesting: a. Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for cytokine analysis by ELISA. b. Cell Lysate: Wash the cell monolayer with cold PBS, then add the appropriate lysis buffer for RNA extraction (for RT-qPCR) or protein extraction (for Western blot).

  • Analysis: Perform downstream analysis (e.g., ELISA, RT-qPCR) to quantify the cellular response at each concentration and time point.

Protocol 2: Cytokine Quantification by ELISA

Objective: To measure the concentration of a specific cytokine (e.g., IL-6, IL-8) in the cell culture supernatant following iE-DAP stimulation.

Procedure: This protocol is a general guideline. Always follow the specific instructions provided with your commercial ELISA kit.

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual.

  • Plate Coating (if applicable): Coat the ELISA plate with the capture antibody and incubate.

  • Blocking: Wash the plate and add the blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add your prepared standards and collected cell supernatants to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

  • Streptavidin-HRP: Wash the plate and add the streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Development: Wash the plate and add the TMB substrate. A blue color will develop.

  • Stop Reaction: Add the stop solution. The color will change to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the OD values of the known standards. Use this curve to calculate the concentration of the cytokine in your samples.

Mandatory Visualizations

iE_DAP_Signaling_Pathway cluster_extracellular Extracellular Space Gram-negative Bacteria Gram-negative Bacteria iE_DAP iE_DAP Gram-negative Bacteria->iE_DAP Releases

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis start Culture & Plate Primary Cells prep_stim Prepare iE-DAP Serial Dilutions start->prep_stim dose_exp Dose-Response Experiment (e.g., 0-1000 ng/mL for 12h) time_exp Time-Course Experiment (e.g., 0-24h with optimal dose) viability Cell Viability Assay (e.g., MTT, CCK-8) harvest Harvest Supernatant and/or Cell Lysate quantify Quantify Response (e.g., ELISA for cytokines) analyze Analyze Data & Determine Optimal Dose/Time end_node Optimal Conditions Identified

troubleshooting_tree start Start: Experiment yields unexpected results q1 Is there a low or no cellular response? start->q1 q2 Is cell viability low? q1->q2 No sol1 Perform dose-response & time-course experiments. Verify NOD1 expression. q1->sol1 Yes q3 Is background signal high in control wells? q2->q3 No sol2 Optimize cell thawing and handling protocols. Check for cytotoxicity. q2->sol2 Yes sol3 Check for reagent/media contamination (endotoxins). Ensure proper cell culture conditions. q3->sol3 Yes end_node Re-run experiment with optimized parameters q3->end_node No sol1->end_node sol2->end_node sol3->end_node

References

Technical Support Center: iE-DAP Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common issues related to the stability of iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is iE-DAP and what is its biological function?

A1: iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) is a component of the peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. It is a potent agonist for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. The recognition of iE-DAP by NOD1 triggers a signaling cascade that leads to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines, playing a crucial role in the innate immune response to bacterial pathogens.[1][2][3]

Q2: How should lyophilized iE-DAP be stored for long-term stability?

A2: For optimal long-term stability, lyophilized iE-DAP should be stored at -20°C.[1][3] When stored under these conditions, it can be stable for several years. It is also advisable to keep the vial tightly sealed and protected from moisture and light.

Q3: What is the recommended solvent for reconstituting iE-DAP?

A3: iE-DAP is soluble in water.[1][3] For experimental use, sterile, endotoxin-free water is recommended for reconstitution. Some suppliers may provide a vial of sterile water for this purpose.[1]

Q4: How should iE-DAP solutions be stored?

A4: Stock solutions of iE-DAP should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4] These aliquots should be stored at -20°C. For short-term storage (a few days), solutions can be kept at 4°C, but for longer periods, freezing is recommended.

Troubleshooting Guide

Q1: I am observing inconsistent or lower-than-expected bioactivity with my iE-DAP solution. What could be the cause?

A1: A loss of bioactivity in iE-DAP solutions can be attributed to several factors, primarily related to its stability in an aqueous environment. Peptides, in general, are susceptible to degradation through pathways such as hydrolysis and oxidation, which can be influenced by pH, temperature, and the presence of enzymes or other reactive species in the solution.

Potential Causes and Solutions:

  • Improper Storage: Repeated freeze-thaw cycles can degrade the peptide. Ensure that your stock solution is aliquoted and that you are using a fresh aliquot for each experiment. Long-term storage of iE-DAP in solution at 4°C or room temperature is not recommended.

  • pH of the Solution: Extreme pH values can accelerate the hydrolysis of peptide bonds. While iE-DAP is soluble in water, the pH of your final experimental medium should be considered. It is generally recommended to maintain peptide solutions at a pH between 5 and 7 for optimal stability.

  • Contamination: Bacterial or enzymatic contamination of your stock solution or experimental medium can lead to the degradation of iE-DAP. Ensure you are using sterile techniques, and consider filtering your reconstituted iE-DAP solution through a 0.22 µm filter.

  • Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware or glassware, reducing the effective concentration in your experiment. To mitigate this, consider using low-protein-binding tubes and pipette tips.

Q2: I have observed precipitation or cloudiness in my iE-DAP solution. What should I do?

A2: Precipitation or cloudiness in an iE-DAP solution can indicate a few potential issues, including solubility limits being exceeded or aggregation of the peptide.

Potential Causes and Solutions:

  • Concentration Exceeds Solubility: While iE-DAP is soluble in water, preparing a stock solution at a very high concentration might exceed its solubility limit, leading to precipitation. If this occurs, you can try to gently warm the solution and vortex it to aid dissolution. For future preparations, consider making a slightly more dilute stock solution.

  • Aggregation: Peptides can aggregate, especially at high concentrations or after improper storage. Aggregation can lead to a loss of biological activity. If you suspect aggregation, it is best to discard the solution and prepare a fresh stock from lyophilized powder. To prevent aggregation, avoid vigorous shaking when dissolving the peptide; instead, gently swirl or pipette the solution.

  • Interaction with Media Components: In complex solutions like cell culture media, components could potentially interact with iE-DAP and affect its solubility. When preparing working solutions, add the iE-DAP stock to your media and mix gently.

Experimental Protocols

Reconstitution of Lyophilized iE-DAP:

  • Before opening, allow the vial of lyophilized iE-DAP to equilibrate to room temperature to prevent condensation.

  • Add the appropriate volume of sterile, endotoxin-free water to the vial to achieve the desired stock solution concentration.

  • Gently swirl the vial or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store the aliquots at -20°C until use.

Data Presentation

ParameterRecommendation
Storage of Lyophilized Powder -20°C
Reconstitution Solvent Sterile, endotoxin-free water
Storage of Stock Solution Aliquot and store at -20°C
Handling Avoid repeated freeze-thaw cycles

Visualizations

iE-DAP Signaling Pathway iE-DAP iE-DAP NOD1 NOD1 iE-DAP->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK Complex IKK Complex RIPK2->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of

Caption: NOD1 signaling pathway activated by iE-DAP.

Troubleshooting_iE-DAP_Stability cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent or Low Bioactivity Storage Improper Storage (Freeze-Thaw Cycles) Inconsistent_Results->Storage Contamination Bacterial/Enzymatic Contamination Inconsistent_Results->Contamination Precipitation Precipitation or Aggregation Inconsistent_Results->Precipitation Aliquot Aliquot Stock Solution Store at -20°C Storage->Aliquot Sterile Use Sterile Technique Filter Sterilize Contamination->Sterile Fresh_Stock Prepare Fresh Stock Check Concentration Precipitation->Fresh_Stock

Caption: Troubleshooting workflow for iE-DAP stability issues.

References

Troubleshooting iE-DAP Contamination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid). Contamination with iE-DAP or impurities within iE-DAP reagents can lead to unexpected and misleading experimental results. This guide offers structured advice to help you identify and resolve these issues.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific problems you may encounter during your experiments.

High Background or Unexpected Activation in Negative Controls

Question: Why are my negative control samples showing significant NOD1 activation?

Answer: Unexpected NOD1 activation in negative controls is a strong indicator of contamination. This can originate from several sources, including contaminated cell culture reagents, the iE-DAP stock solution itself, or cross-contamination from other substances in the lab.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Cell Culture Media or Serum 1. Test a new, unopened bottle of media and serum. 2. Culture cells in media without serum to see if the activation persists. 3. Filter-sterilize all media and supplements before use.
Endotoxin (B1171834) Contamination 1. Use endotoxin-free water and reagents for all experiments. 2. Test your iE-DAP stock and cell culture reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[1][2]
Cross-Contamination with other NOD1 Agonists 1. Aliquot reagents to avoid contaminating stock solutions. 2. Use dedicated pipettes and filter tips for handling iE-DAP and other potent biologics. 3. Thoroughly clean laboratory surfaces and equipment between experiments.
Contaminated Water Source Use high-purity, sterile, endotoxin-free water for preparing all solutions and media.
Inconsistent or No Response to iE-DAP Stimulation

Question: My experiment is showing little to no response, or highly variable responses, to iE-DAP stimulation. What could be the cause?

Answer: A lack of or inconsistent response to iE-DAP can be due to issues with the iE-DAP reagent itself, the experimental setup, or the cells being used.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
iE-DAP Degradation 1. Prepare fresh iE-DAP solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Store lyophilized iE-DAP at -20°C and reconstituted solutions in small aliquots at -20°C or -80°C for short-term storage.
Lot-to-Lot Variability of Synthetic iE-DAP 1. When opening a new lot of iE-DAP, perform a dose-response curve and compare its activity to the previous lot.[3][4][5][6] 2. If significant differences are observed, adjust the working concentration accordingly.
Incorrect iE-DAP Concentration 1. Double-check all calculations for dilutions of your stock solution. 2. Perform a dose-response experiment to ensure you are using an optimal concentration for your cell type and assay.
Cell Line Issues 1. Confirm that your cell line expresses NOD1. 2. Use a positive control, such as a different known NOD1 agonist or a cell line with a robust response to iE-DAP. 3. Ensure cells are healthy and within a low passage number.
Assay-Specific Problems (e.g., Reporter Assays) For SEAP reporter assays, be aware that components in serum can interfere with the results. Consider using a luciferase-based reporter assay for higher sensitivity and fewer matrix effects.[7]

Frequently Asked Questions (FAQs)

iE-DAP Quality and Purity

Q1: What are the common contaminants in synthetic iE-DAP?

A1: Synthetic peptides like iE-DAP can contain several types of impurities stemming from the synthesis process or degradation.[8][9][10] These include:

  • Process-Related Impurities:

    • Stereoisomers: Incorrect stereochemistry of the amino acids can affect biological activity.[8]

    • Deletion or Truncated Sequences: Incomplete coupling during synthesis can result in shorter peptide fragments.[8][9]

    • Residual Solvents and Reagents: Chemicals used in the synthesis process may not be fully removed.[11]

  • Degradation Products: iE-DAP can degrade over time, especially in solution, due to hydrolysis or oxidation.[8]

  • Cross-Contamination: Contamination with other peptides synthesized in the same facility can occur.[12]

  • Endotoxins: As iE-DAP is a bacterial product mimic, contamination with endotoxins (lipopolysaccharides) from Gram-negative bacteria is a significant concern.[1]

Q2: How can I validate the quality and activity of a new batch of iE-DAP?

A2: It is crucial to validate each new lot of iE-DAP to ensure consistency in your experiments.

  • Perform a Dose-Response Curve: Compare the EC50 (half-maximal effective concentration) of the new lot to a previously validated lot using a sensitive and quantitative assay, such as an NF-κB reporter assay in HEK293 cells expressing NOD1.[13][14]

  • Use Positive and Negative Controls: Always include a known potent NOD1 agonist as a positive control and a vehicle-only control as a negative control.

  • Check for Endotoxin Contamination: Use an LAL assay to quantify endotoxin levels. High levels of endotoxins can cause non-specific inflammation and interfere with your results.

Experimental Protocols and Data Interpretation

Q3: Can you provide a basic protocol for a NOD1 activation assay?

A3: A common method is the NF-κB luciferase reporter assay in HEK293T cells.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with plasmids encoding for human NOD1, an NF-κB-luciferase reporter, and a constitutively active Renilla luciferase (for normalization).

  • Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of iE-DAP or controls.

  • Lysis and Reading: After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Q4: How should I interpret my experimental controls?

A4: Proper interpretation of controls is fundamental to the validity of your results.[15][16]

Control Type Purpose Expected Outcome Interpretation of Unexpected Outcome
Negative Control (Vehicle) To establish a baseline and check for background activation.No or very low NOD1 activation.High signal suggests contamination of reagents or cells.
Positive Control (e.g., known potent NOD1 agonist) To confirm that the assay is working correctly and the cells are responsive.Robust NOD1 activation.Low or no signal indicates a problem with the cells, reagents, or assay protocol.
Untransfected/Mock-transfected Cells To ensure that the observed response is dependent on the expression of the NOD1 receptor.No response to iE-DAP.A response suggests an off-target effect or that the cells endogenously express NOD1 at a high enough level to respond.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental process and the biological context, the following diagrams are provided.

Experimental Workflow for Troubleshooting iE-DAP Contamination

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Contamination Investigation cluster_3 Resolution Unexpected Results Unexpected Results Review Protocols & Calculations Review Protocols & Calculations Unexpected Results->Review Protocols & Calculations Check Cell Health & Passage Number Check Cell Health & Passage Number Unexpected Results->Check Cell Health & Passage Number Test New Reagents Test New Reagents Review Protocols & Calculations->Test New Reagents Check Cell Health & Passage Number->Test New Reagents Perform Endotoxin Assay Perform Endotoxin Assay Test New Reagents->Perform Endotoxin Assay Validate iE-DAP Lot Validate iE-DAP Lot Perform Endotoxin Assay->Validate iE-DAP Lot Optimize Assay Optimize Assay Validate iE-DAP Lot->Optimize Assay Use New Reagents Use New Reagents Optimize Assay->Use New Reagents Adjust iE-DAP Concentration Adjust iE-DAP Concentration Use New Reagents->Adjust iE-DAP Concentration

Caption: A logical workflow for troubleshooting unexpected experimental results.

iE-DAP Signaling Pathway via NOD1

G iE-DAP iE-DAP NOD1 NOD1 iE-DAP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits IKK Complex IKK Complex RIPK2->IKK Complex activates NF-κB NF-κB IKK Complex->NF-κB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines induces transcription

Caption: Simplified signaling cascade initiated by iE-DAP binding to NOD1.[17]

References

How to improve the solubility of iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid).

Frequently Asked Questions (FAQs)

Q1: What is iE-DAP and what is its primary application in research?

A1: iE-DAP is a dipeptide component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1][2][3] In research, it is primarily used as a specific agonist for Nucleotide-binding Oligomerization Domain 1 (NOD1), an intracellular pattern recognition receptor.[2][4] Activation of NOD1 by iE-DAP triggers a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines, making it a valuable tool for studying innate immunity and inflammatory responses.[2][5][6]

Q2: I am having trouble dissolving iE-DAP. What are the recommended solvents?

A2: The solubility of iE-DAP can depend on its form (e.g., standard iE-DAP or an acylated derivative like C12-iE-DAP) and the intended application (in vitro vs. in vivo). For standard iE-DAP, water is the primary recommended solvent.[2] If you are experiencing difficulty, you can try dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[7] For C12-iE-DAP, DMSO or methanol (B129727) are the recommended solvents.[1] It is always best to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a larger stock solution.[7]

Q3: My iE-DAP solution appears cloudy or has precipitates. What should I do?

A3: Cloudiness or precipitation in your iE-DAP solution can be due to several factors, including incorrect solvent choice, exceeding the solubility limit, or improper storage.

  • Verify the Solvent: Ensure you are using the recommended solvent for your specific form of iE-DAP.

  • Check Concentration: Confirm that the concentration of your solution does not exceed the known solubility limit for the solvent used.

  • Gentle Warming: For aqueous solutions, gentle warming (e.g., to 37°C) can sometimes help dissolve the compound. However, avoid excessive heat which could degrade the peptide.

  • Sonication: Brief sonication in a water bath can also aid in dissolving precipitated material.

  • pH Adjustment: The pH of the solution can influence the solubility of peptides. For aqueous solutions, careful adjustment of the pH might improve solubility. It is advisable to consult the manufacturer's instructions for any specific pH requirements.

  • Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh solution. Avoid repeated freeze-thaw cycles of stock solutions, as this can contribute to precipitation.[2]

Q4: What is the difference between iE-DAP and C12-iE-DAP?

A4: C12-iE-DAP is an acylated derivative of iE-DAP, meaning it has a lauroyl (C12) group attached to the glutamic acid residue.[1] This modification makes C12-iE-DAP a more potent activator of NOD1, reportedly stimulating the receptor at concentrations 100- to 1000-fold lower than unmodified iE-DAP.[1] The difference in potency also corresponds to a difference in solubility, with C12-iE-DAP being more soluble in organic solvents like DMSO and methanol.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no cellular response to iE-DAP treatment. 1. Poor iE-DAP solubility: The compound is not fully dissolved, leading to a lower effective concentration.1. Review and optimize the dissolution protocol. Ensure the correct solvent and concentration are used. Consider preparing a fresh stock solution.
2. Cell type: The cells being used may not express NOD1 or the necessary downstream signaling components.2. Confirm NOD1 expression in your cell line using techniques like RT-PCR or Western blotting. Use a positive control cell line known to respond to iE-DAP (e.g., HEK293-hNOD1).
3. Incorrect working concentration: The concentration of iE-DAP used may be too low to elicit a response.3. Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. Working concentrations for iE-DAP typically range from 1 to 100 µg/mL, while C12-iE-DAP is effective at 10 ng to 10 µg/mL.[1][2]
High background or non-specific activation in control cells. 1. Contamination of iE-DAP: The iE-DAP reagent may be contaminated with other microbial products like lipopolysaccharide (LPS).1. Purchase high-quality, endotoxin-tested iE-DAP from a reputable supplier.
2. Contamination of cell culture: The cell culture itself may be contaminated with bacteria.2. Regularly test your cell cultures for microbial contamination.
Inconsistent results between experiments. 1. Inconsistent iE-DAP stock solution: Variability in the preparation or storage of the iE-DAP stock solution.1. Prepare a large, single batch of the stock solution, aliquot it into single-use volumes, and store it at -20°C to avoid freeze-thaw cycles.[2]
2. Variability in cell passage number or density: Changes in cell characteristics over time or with different plating densities.2. Use cells within a consistent range of passage numbers and ensure uniform cell seeding density for all experiments.

Quantitative Data Summary

The following table summarizes the solubility data for iE-DAP and its acylated derivative, C12-iE-DAP.

Compound Solvent Solubility Reference
iE-DAPWater10 mg/mL[2]
DMSOSoluble (in most cases)[7]
C12-iE-DAPDMSO1 mg/mL[1]
Methanol1 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL iE-DAP Stock Solution in Water
  • Weighing: Accurately weigh the desired amount of lyophilized iE-DAP powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile, endotoxin-free water to achieve a final concentration of 10 mg/mL. For example, to a 5 mg vial of iE-DAP, add 500 µL of water.

  • Dissolution: Gently vortex the tube until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a 1 mg/mL C12-iE-DAP Stock Solution in DMSO
  • Weighing: In a sterile, chemical-resistant tube, accurately weigh the desired amount of lyophilized C12-iE-DAP.

  • Reconstitution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 1 mg/mL.

  • Dissolution: Vortex the tube until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into single-use volumes in sterile, DMSO-compatible tubes. Store at -20°C.

Visualizations

iE_DAP_Solubility_Workflow cluster_start Start cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps start Lyophilized iE-DAP choose_solvent Choose Solvent (Water for iE-DAP, DMSO for C12-iE-DAP) start->choose_solvent add_solvent Add Solvent choose_solvent->add_solvent vortex Vortex/Sonicate add_solvent->vortex check_solubility Solution Clear? vortex->check_solubility precipitate Precipitate Present check_solubility->precipitate No stock_solution Stock Solution check_solubility->stock_solution Yes gentle_warm Gentle Warming (37°C) (Aqueous solutions only) precipitate->gentle_warm recheck_solubility Solution Clear? gentle_warm->recheck_solubility recheck_solubility->stock_solution Yes recheck_solubility->stock_solution No, Prepare Fresh aliquot Aliquot stock_solution->aliquot store Store at -20°C aliquot->store

Caption: Workflow for dissolving iE-DAP.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus bacteria Gram-negative Bacteria pgn Peptidoglycan (PGN) bacteria->pgn releases ie_dap iE-DAP pgn->ie_dap processed to nod1 NOD1 ie_dap->nod1 binds to rip2 RIP2 (RICK) nod1->rip2 recruits ikk_complex IKK Complex rip2->ikk_complex activates i_kb IκB ikk_complex->i_kb phosphorylates nf_kb NF-κB nf_kb->i_kb sequesters nf_kb_n NF-κB nf_kb->nf_kb_n translocates to dna DNA nf_kb_n->dna binds to cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) dna->cytokines promotes transcription of

Caption: iE-DAP activated NOD1 signaling pathway.

References

Technical Support Center: Troubleshooting Cell Viability Issues After iE-DAP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to cell viability following iE-DAP treatment.

Frequently Asked Questions (FAQs)

Q1: What is iE-DAP and how does it work?

A1: iE-DAP is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. It is a potent activator of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Upon binding to NOD1 in the cytoplasm, iE-DAP initiates a signaling cascade that typically involves the recruitment of the kinase RIPK2. This leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines and other immune responses.

Q2: I am observing a significant decrease in cell viability after treating my cells with iE-DAP. Is this expected?

A2: The effect of iE-DAP on cell viability is highly dependent on the cell type, the concentration of iE-DAP used, and the experimental conditions. While the primary response to iE-DAP is inflammatory signaling, at high concentrations or in certain sensitive cell lines, it can induce programmed cell death. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: What is the recommended working concentration for iE-DAP?

A3: The recommended working concentration for iE-DAP can vary significantly between cell lines. A general starting range is between 1 and 100 µg/mL.[1] However, for some cell types, concentrations as low as 10 ng/mL can elicit a response.[2] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and desired biological readout. For example, in one study using bovine mammary epithelial cells (BMECs), concentrations ranging from 1 to 10,000 ng/mL showed no cytotoxic effects.[2] A more potent, acylated derivative, C12-iE-DAP, is active at 100- to 1000-fold lower concentrations (10 ng - 10 µg/ml).[3]

Q4: What are the possible reasons for unexpected cytotoxicity?

A4: Unexpected cytotoxicity can arise from several factors:

  • High Concentration: The concentration of iE-DAP may be too high for your specific cell line.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to NOD1 activation and subsequent inflammatory responses, which can lead to cell death.

  • Contamination: The iE-DAP reagent or your cell culture may be contaminated with other substances, such as endotoxins (LPS), which can induce cell death.

  • Incorrect Reagent Preparation or Storage: Improper handling of the iE-DAP stock solution can affect its activity and stability.

  • Induction of Programmed Cell Death: iE-DAP can induce different forms of programmed cell death, including pyroptosis, apoptosis, and necroptosis, depending on the cellular context.

Troubleshooting Guide: Decreased Cell Viability

If you are experiencing unexpected levels of cell death in your experiments with iE-DAP, please consult the following troubleshooting table.

Observation Potential Cause Recommended Action
High levels of cell death at all tested concentrations. iE-DAP concentration is too high for the cell line.Perform a dose-response experiment starting from a much lower concentration (e.g., 1 ng/mL) and titrating up to your current working concentration.
Cell line is highly sensitive to NOD1 activation.Consider using a less sensitive cell line if possible, or focus on shorter treatment durations.
iE-DAP reagent quality or contamination.Ensure your iE-DAP is from a reputable supplier and is certified to be of high purity and low in endotoxins. Test a new lot of iE-DAP.
Inconsistent cell viability results between experiments. Variability in cell culture conditions (passage number, confluency).Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
Improper dissolution or storage of iE-DAP.Prepare fresh dilutions of iE-DAP from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[1]
Cell morphology changes suggesting a specific type of cell death (e.g., cell swelling and lysis). Induction of a specific programmed cell death pathway (e.g., pyroptosis).Proceed to the "Investigating the Mechanism of Cell Death" section below to identify the specific pathway.
No response or low viability even at high concentrations. Low or absent NOD1 expression in the cell line.Verify NOD1 expression in your cell line at the mRNA and protein level (e.g., by RT-qPCR or Western blot).
Inefficient intracellular delivery of iE-DAP.Some cell types may require transfection reagents to facilitate the entry of iE-DAP into the cytoplasm.

Investigating the Mechanism of Cell Death

iE-DAP-induced NOD1 activation can trigger several distinct programmed cell death pathways. Identifying the specific pathway can provide valuable insights into your experimental system.

Key Cell Death Pathways
  • Apoptosis: A non-inflammatory, programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is primarily mediated by caspases, particularly the executioner caspase-3.

  • Pyroptosis: A highly inflammatory form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines. It is dependent on the activation of inflammatory caspases, such as caspase-1, which cleaves Gasdermin D (GSDMD) to form pores in the cell membrane.[4]

  • Necroptosis: A programmed form of necrosis that is independent of caspases. It is mediated by the kinases RIPK1 and RIPK3, leading to the phosphorylation and activation of the mixed-lineage kinase domain-like (MLKL) protein, which disrupts the plasma membrane.[4]

Experimental Workflow to Differentiate Cell Death Pathways

The following workflow can help you determine the type of cell death occurring in your iE-DAP-treated cells.

Cell Death Differentiation Workflow start Observe Decreased Cell Viability after iE-DAP Treatment viability_assay Confirm Cell Death with a Viability Assay (e.g., CCK-8, MTT, or LDH release) start->viability_assay western_blot Perform Western Blot for Key Cell Death Markers viability_assay->western_blot caspase3 Cleaved Caspase-3 (Apoptosis Marker) western_blot->caspase3 Check for caspase1_gsdmd Cleaved Caspase-1 & Cleaved GSDMD (Pyroptosis Markers) western_blot->caspase1_gsdmd Check for pripk1_pmlkl Phospho-RIPK1 & Phospho-MLKL (Necroptosis Markers) western_blot->pripk1_pmlkl Check for apoptosis Apoptosis is likely occurring caspase3->apoptosis pyroptosis Pyroptosis is likely occurring caspase1_gsdmd->pyroptosis necroptosis Necroptosis is likely occurring pripk1_pmlkl->necroptosis inhibitor_studies Further confirm with specific inhibitors: - Z-VAD-FMK (pan-caspase) - VX-765 (Caspase-1) - Necrostatin-1 (RIPK1) apoptosis->inhibitor_studies pyroptosis->inhibitor_studies necroptosis->inhibitor_studies

Caption: A workflow to differentiate between apoptosis, pyroptosis, and necroptosis.

Data Presentation

Table 1: Recommended iE-DAP Concentrations and Observed Effects on Cell Viability
Cell LineConcentration RangeTreatment DurationObserved Effect on ViabilityReference
Bovine Mammary Epithelial Cells (BMECs)1 - 10,000 ng/mL24 hoursNo cytotoxic effect observed.[2]
Human Trophoblast Cells (HTR8)Not specifiedNot specifiedHigh-dose iE-DAP triggered adverse effects in vivo, suggesting potential for cytotoxicity at high concentrations.[5]
General Recommendation1 - 100 µg/mLVariesDose-dependent effects, optimization is crucial.[1]
C12-iE-DAP (potent derivative)10 ng - 10 µg/mLVaries100-1000 fold more potent than iE-DAP.[3]
Table 2: Key Protein Markers for Different Cell Death Pathways
Cell Death PathwayKey Protein Markers for Western BlotExpected Band Size (approx.)
Apoptosis Cleaved Caspase-3~17/19 kDa
Cleaved PARP-1~89 kDa
Pyroptosis Cleaved Caspase-1 (p20 subunit)~20 kDa
Cleaved Gasdermin D (N-terminal fragment)~31 kDa
Necroptosis Phosphorylated RIPK1 (p-RIPK1)~78 kDa
Phosphorylated MLKL (p-MLKL)~54 kDa

Experimental Protocols

Protocol 1: Cell Viability Assay using CCK-8

This protocol is adapted from a study on bovine mammary epithelial cells.[2]

  • Seed 5 x 10³ cells per well in a 96-well plate and culture for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with a range of iE-DAP concentrations for the desired duration (e.g., 24 hours). Include untreated control wells.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Western Blot for Differentiating Cell Death Pathways
  • Sample Preparation:

    • Culture cells to the desired confluency and treat with iE-DAP and appropriate controls.

    • For pyroptosis, it may be necessary to collect both the cell lysate and the supernatant, as cleaved caspase-1 can be released from the cells.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3, anti-cleaved caspase-1, anti-cleaved GSDMD, anti-p-RIPK1, or anti-p-MLKL) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways

NOD1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK activates NF_kB NF-κB IKK_complex->NF_kB activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_genes translocates & activates MAPK->Pro_inflammatory_genes activates transcription factors

Caption: The canonical NOD1 signaling pathway initiated by iE-DAP.

Cell_Death_Pathways cluster_apoptosis Apoptosis cluster_pyroptosis Pyroptosis cluster_necroptosis Necroptosis Caspase8_9 Caspase-8/9 Caspase3 Caspase-3 Caspase8_9->Caspase3 activates Apoptotic_body Apoptotic Body Formation Caspase3->Apoptotic_body leads to Caspase1 Caspase-1 GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves Pore_formation Membrane Pore Formation GSDMD->Pore_formation N-terminal fragment forms RIPK1_RIPK3 RIPK1/RIPK3 MLKL MLKL RIPK1_RIPK3->MLKL phosphorylates Membrane_disruption Membrane Disruption MLKL->Membrane_disruption oligomerizes and translocates iE_DAP_NOD1 iE-DAP / NOD1 Activation iE_DAP_NOD1->Caspase8_9 can trigger iE_DAP_NOD1->Caspase1 can trigger iE_DAP_NOD1->RIPK1_RIPK3 can trigger

Caption: Overview of apoptosis, pyroptosis, and necroptosis pathways.

References

Technical Support Center: Troubleshooting iE-DAP Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results during iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) stimulation experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common issues.

Question 1: Why am I observing no or a very weak response to iE-DAP stimulation in my cell line?

Answer: A lack of response to iE-DAP can stem from several factors, ranging from the reagents and cell line to the experimental setup. Here’s a step-by-step troubleshooting guide:

  • Confirm NOD1 Expression: The primary receptor for iE-DAP is the intracellular pattern recognition receptor, NOD1.[1][2][3] Verify that your cell line expresses NOD1 at a sufficient level. You can check this via RT-qPCR for NOD1 mRNA or by Western blot for the NOD1 protein. Some cell lines may have low or absent endogenous NOD1 expression.

  • Assess iE-DAP Quality and Storage:

    • Source and Purity: Ensure you are using a high-quality, functionally tested iE-DAP.[3] Synthetic iE-DAP can be a mixture of isomers (γ-D-Glu-D-mDAP and γ-D-Glu-L-mDAP); confirm the composition with the supplier.[3]

    • Storage: iE-DAP is typically supplied as a lyophilized powder and should be stored at -20°C.[3] Avoid repeated freeze-thaw cycles of reconstituted solutions, as this can degrade the peptide.[4] Prepare small aliquots of the stock solution and store them at -20°C.

  • Optimize iE-DAP Concentration: The effective concentration of iE-DAP can vary significantly between cell types. While a general working concentration is between 1 and 100 µg/ml, it's crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.[3] Some studies have shown that high doses of iE-DAP are required to induce a response compared to other ligands like those for Toll-like receptors (TLRs).[5]

  • Ensure Efficient Cellular Uptake: Since NOD1 is a cytosolic receptor, iE-DAP must be efficiently delivered into the cytoplasm.[5] Standard cell culture stimulation may not be sufficient for all cell types. Consider using a transfection reagent or a cell permeabilization agent to enhance uptake. Alternatively, acylated derivatives of iE-DAP, such as C12-iE-DAP, are more lipophilic and can penetrate the cell membrane more easily, stimulating NOD1 at concentrations 100- to 1000-fold lower than iE-DAP.[4][6]

  • Check Downstream Signaling Components: Ensure that downstream signaling molecules in the NOD1 pathway, such as RIPK2, are present and functional in your cell line.[1]

Question 2: I am seeing high variability in my results between experiments. What could be the cause?

Answer: High variability can be frustrating and can mask true biological effects. Here are common sources of variability and how to address them:

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and functional changes, including altered expression of signaling proteins.

    • Cell Confluency: Seed cells at a consistent density and perform experiments at a consistent confluency, as cell-to-cell contact can influence signaling pathways.

    • Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cell growth and responsiveness. It is advisable to test new FBS lots or use a single, large batch for a series of experiments.

  • Reagent Preparation:

    • Inconsistent Reagent Dilution: Prepare fresh dilutions of iE-DAP from a concentrated stock for each experiment. Ensure accurate pipetting.

    • Reagent Stability: As mentioned, avoid multiple freeze-thaw cycles of your iE-DAP stock.[4]

  • Timing of Stimulation and Harvest: The kinetics of the response to iE-DAP can be transient. Phosphorylation events can be rapid (e.g., IκB-α phosphorylation within 15-60 minutes), while cytokine production may peak later.[7] Perform a time-course experiment to identify the optimal time point for analyzing your endpoint of interest (e.g., gene expression, protein secretion).

Question 3: My cells are dying after iE-DAP stimulation. Is this expected?

Answer: While iE-DAP is not typically considered cytotoxic at standard working concentrations, high concentrations or prolonged exposure can induce cell death in some cell types.[8]

  • Perform a Cytotoxicity Assay: Use a viability assay (e.g., MTT, LDH release) to determine if the concentrations of iE-DAP you are using are toxic to your cells.

  • Consider Apoptosis: iE-DAP stimulation has been shown to induce apoptosis in some contexts.[8] You can assess markers of apoptosis, such as caspase activation, to determine if this is the cause of cell death.

  • Rule out Contamination: Ensure your iE-DAP stock and cell culture are not contaminated with other microbial products, such as LPS, which can induce cell death. Use endotoxin-free water and reagents for all preparations.[3]

Question 4: I am trying to reproduce a published study, but my results are different. What should I check?

Answer: Reproducibility issues can arise from subtle differences in experimental conditions.

  • Carefully Review the Methodology: Pay close attention to the details of the published protocol, including:

    • The specific cell line and its source.

    • The source and catalog number of the iE-DAP used.

    • The exact concentrations and stimulation times.

    • The composition of the cell culture media, including serum concentration.

    • The methods used for downstream analysis.

  • Consider Cell-Type Specific Responses: Be aware that the response to iE-DAP can be highly cell-type specific. For example, some cells may produce a robust pro-inflammatory cytokine response, while others may not.[9]

Experimental Protocols

Standard Protocol for iE-DAP Stimulation of Adherent Cells

This protocol provides a general framework. Optimization of concentrations and time points is recommended for each specific cell line and experimental question.

  • Cell Seeding:

    • Seed adherent cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate cells overnight at 37°C in a humidified 5% CO2 incubator.

  • Reagent Preparation:

    • Reconstitute lyophilized iE-DAP in sterile, endotoxin-free water to a stock concentration of 1-10 mg/ml.[3]

    • Vortex gently to dissolve. Aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot of the iE-DAP stock and dilute it to the desired working concentrations in pre-warmed, serum-free, or low-serum cell culture medium.

  • Cell Stimulation:

    • Carefully remove the old medium from the cells.

    • Gently add the medium containing the desired concentrations of iE-DAP (and appropriate vehicle controls) to the cells.

    • Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours), depending on the downstream application.

  • Downstream Analysis:

    • For Gene Expression Analysis (RT-qPCR): After the stimulation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.

    • For Cytokine Secretion Analysis (ELISA): After the stimulation period, collect the cell culture supernatant. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.

    • For Protein Analysis (Western Blot): After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for iE-DAP Stimulation

Cell TypeRecommended Concentration RangeReference
Bovine Mammary Epithelial Cells10 - 1000 ng/mL[2]
Human Oral Mucosal Epithelial CellsDose-dependent increase in NOD1 expression observed[9]
Human Periodontal Ligament Cells10 µg/mL (using Tri-DAP, a related NOD1 agonist)[7]
General Cell-Based Assays1 - 100 µg/mL[3]

Table 2: Example of Expected Downstream Effects of iE-DAP Stimulation

Cell TypeStimulation ConditionsEndpointExpected OutcomeReference
Bovine Mammary Epithelial Cells100 ng/mL iE-DAP for 12hIL-6, IL-8 mRNASignificant upregulation[2]
Human Term TrophoblastsiE-DAP stimulationIL-6, GRO-α, MCP-1 secretionIncreased levels[10]
Human Periodontal Ligament Cells10 µg/mL Tri-DAPIL-6, IL-8 productionDose-dependent increase[7]
Human Oral Mucosal Epithelial CellsiE-DAP stimulationIL-6, TNF-α, IFN-γ mRNA and proteinUpregulation[9]

Visualizations

G iE-DAP Signaling Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus iE-DAP_ext iE-DAP iE-DAP_int iE-DAP iE-DAP_ext->iE-DAP_int Cellular Uptake NOD1 NOD1 iE-DAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex MAPK MAPK (p38, ERK, JNK) RIPK2->MAPK NFkB NF-κB IKK_complex->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_nuc->Gene_Expression AP1_nuc->Gene_Expression G Troubleshooting Workflow for iE-DAP Stimulation Start Inconsistent or No Response to iE-DAP Stimulation Check_NOD1 Is NOD1 expressed in your cell line? Start->Check_NOD1 Check_Reagent Is the iE-DAP reagent of high quality, stored correctly, and used at an optimal concentration? Check_NOD1->Check_Reagent Yes Solution_NOD1 Consider NOD1 overexpression or choose a different cell line. Check_NOD1->Solution_NOD1 No Check_Uptake Is cellular uptake of iE-DAP efficient? Check_Reagent->Check_Uptake Yes Solution_Reagent Purchase new, tested iE-DAP. Perform a dose-response curve. Aliquot and store properly. Check_Reagent->Solution_Reagent No Check_Downstream Are downstream signaling components (e.g., RIPK2) functional? Check_Uptake->Check_Downstream Yes Solution_Uptake Use a transfection reagent or a more lipophilic derivative like C12-iE-DAP. Check_Uptake->Solution_Uptake No Check_Protocol Are experimental conditions (cell passage, confluency, timing) consistent? Check_Downstream->Check_Protocol Yes Solution_Downstream Verify expression and function of key signaling intermediates. Check_Downstream->Solution_Downstream No Solution_Protocol Standardize your protocol. Perform a time-course experiment. Check_Protocol->Solution_Protocol No End Successful Stimulation Check_Protocol->End Yes G Experimental Workflow for iE-DAP Stimulation Start Start Seed_Cells Seed Adherent Cells (70-80% confluency) Start->Seed_Cells Prepare_Reagents Prepare iE-DAP Dilutions (from -20°C stock) Seed_Cells->Prepare_Reagents Stimulate Stimulate Cells with iE-DAP (include vehicle control) Prepare_Reagents->Stimulate Incubate Incubate for Defined Period (e.g., 4-24 hours) Stimulate->Incubate Harvest Harvest Samples Incubate->Harvest RNA_Analysis Lyse cells for RNA extraction (RT-qPCR) Harvest->RNA_Analysis Gene Expression Protein_Analysis Collect supernatant for ELISA or lyse cells for Western blot Harvest->Protein_Analysis Protein Expression/ Secretion End End RNA_Analysis->End Protein_Analysis->End

References

Technical Support Center: iE-DAP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) during storage. The information is presented in a question-and-answer format to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized iE-DAP?

For long-term storage, lyophilized iE-DAP should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2] When stored properly, the lyophilized powder is stable for extended periods. One supplier suggests a shelf life of up to one year at -20°C for a similar compound, C12-iE-DAP.[3]

Q2: How should I store iE-DAP once it is reconstituted in a solvent?

It is highly recommended to use reconstituted iE-DAP solutions on the same day they are prepared.[1] For short-term storage, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for up to one month.[1] Long-term storage of peptides in solution is generally not recommended due to a higher risk of degradation.[1]

Q3: What solvent should I use to reconstitute iE-DAP?

iE-DAP is soluble in water.[2] For cell-based assays, it is best to use sterile, endotoxin-free water to reconstitute the lyophilized powder.

Q4: What factors can lead to the degradation of iE-DAP in storage?

Several factors can contribute to the degradation of iE-DAP, particularly when in solution:

  • Repeated Freeze-Thaw Cycles: This is a critical factor to avoid as it can lead to peptide degradation.[2][4]

  • pH: Extreme pH levels can cause hydrolysis of the peptide bonds. It is advisable to maintain a near-neutral pH (around 6-8) for peptide solutions.

  • Oxidation: Although not specifically documented for iE-DAP, peptides can be susceptible to oxidation, especially if they contain certain amino acids. It is good practice to minimize the exposure of solutions to atmospheric oxygen.

  • Microbial Contamination: If not handled under sterile conditions, microbial growth can lead to the enzymatic degradation of the peptide.

Q5: How can I tell if my iE-DAP has degraded?

Degradation of iE-DAP can manifest as a loss of biological activity. If you observe a diminished or no response in your NOD1 activation assays (e.g., reduced NF-κB activation or cytokine production) compared to previous experiments with a fresh batch, your iE-DAP may have degraded.[2][5][6] For a more direct assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products and a decrease in the main iE-DAP peak.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological activity in assays iE-DAP degradationPrepare a fresh stock solution from lyophilized powder. If the problem persists, use a new vial of lyophilized iE-DAP.
Verify the activity of your fresh stock using a positive control cell line (e.g., HEK-Blue™ NOD1).
Incorrect storage of reconstituted solutionAliquot reconstituted iE-DAP into single-use vials to avoid multiple freeze-thaw cycles. Do not store in solution for longer than one month at -20°C.
Visible particles or cloudiness in the reconstituted solution Bacterial contamination or precipitationPrepare a fresh solution using sterile, endotoxin-free water and sterile techniques. If the issue persists, consider filtering the solution through a 0.22 µm filter.
Poor solubilityEnsure the iE-DAP is fully dissolved. Gentle vortexing can aid dissolution.

Quantitative Data Summary

Form Storage Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°CUp to 12 monthsKeep in a tightly sealed, desiccated container.
Reconstituted in Water-20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles.
Reconstituted in Water4°CNot recommended for storageUse immediately after preparation.

Experimental Protocols

Protocol for Assessing iE-DAP Stability by HPLC

This protocol provides a general framework for assessing the stability of iE-DAP using reverse-phase high-performance liquid chromatography (RP-HPLC). This method can be used to monitor the disappearance of the parent iE-DAP peak and the appearance of degradation products over time. Note: This is a template and may require optimization for your specific HPLC system and column.

Materials:

  • iE-DAP sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Method:

  • Sample Preparation:

    • Prepare a stock solution of iE-DAP in sterile water at a known concentration (e.g., 1 mg/mL).

    • To assess stability under different conditions, aliquot the stock solution and store it under the desired conditions (e.g., 4°C, room temperature, -20°C with multiple freeze-thaw cycles).

    • At specified time points (e.g., 0, 24, 48, 72 hours), take a sample for analysis.

    • Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 100 µg/mL) with mobile phase A.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm (for peptide bonds)

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (linear gradient)

      • 25-30 min: 50% to 95% B (linear gradient)

      • 30-35 min: 95% B

      • 35-40 min: 95% to 5% B (linear gradient)

      • 40-45 min: 5% B (re-equilibration)

  • Data Analysis:

    • Inject a freshly prepared iE-DAP solution to determine its retention time.

    • Analyze the stored samples at each time point.

    • Monitor for a decrease in the area of the main iE-DAP peak and the appearance of new peaks, which would indicate degradation.

    • Calculate the percentage of remaining iE-DAP at each time point relative to the initial time point (t=0).

Visualizations

Signaling Pathway of iE-DAP via NOD1

iE_DAP_Signaling_Pathway iE-DAP Signaling Pathway via NOD1 cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus iE-DAP_ext iE-DAP iE-DAP_int iE-DAP iE-DAP_ext->iE-DAP_int Intracellular Transport NOD1 NOD1 iE-DAP_int->NOD1 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK MAPK RIPK2->MAPK activates NFkB NF-κB IKK_complex->NFkB activates Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression translocates and induces

Caption: iE-DAP signaling through the NOD1 receptor.

Experimental Workflow for Troubleshooting iE-DAP Degradation

troubleshooting_workflow Troubleshooting Workflow for iE-DAP Degradation start Start: Reduced/No Biological Activity check_storage Check Storage Conditions of Reconstituted iE-DAP start->check_storage improper_storage Improper Storage: - Multiple freeze-thaws - Stored >1 month check_storage->improper_storage Yes proper_storage Proper Storage: - Single-use aliquots - Stored <1 month at -20°C check_storage->proper_storage No prepare_fresh Prepare Fresh iE-DAP Stock from Lyophilized Powder improper_storage->prepare_fresh proper_storage->prepare_fresh test_activity Test Activity of New Stock Solution prepare_fresh->test_activity activity_restored Activity Restored test_activity->activity_restored Yes activity_not_restored Activity Not Restored test_activity->activity_not_restored No end_resolved Issue Resolved activity_restored->end_resolved check_lyophilized Assess Lyophilized Stock: - Check expiration date - Consider HPLC analysis activity_not_restored->check_lyophilized contact_supplier Contact Supplier for Replacement or Support check_lyophilized->contact_supplier

Caption: Logical steps for troubleshooting iE-DAP degradation.

References

Technical Support Center: iE-DAP Activity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for confirming the biological activity of a new batch of iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid).

Frequently Asked Questions (FAQs)

Q1: What is iE-DAP and how does it exert its biological effect?

A1: iE-DAP is a dipeptide component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] It is the minimal structural motif recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Upon binding iE-DAP, NOD1 activates a downstream signaling cascade involving the RIP2 (RICK) kinase, which leads to the activation of the transcription factor NF-κB.[1][3][4] Activated NF-κB then induces the expression of various pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][5]

Q2: My cells are not responding to the new batch of iE-DAP. What are the possible causes?

A2: There are several potential reasons for a lack of cellular response to iE-DAP:

  • Suboptimal Cell Health: Ensure your cells are healthy, viable, and not passaged too many times.

  • Low NOD1 Expression: The cell line you are using may not express NOD1 or may express it at very low levels. It is crucial to use cells known to express functional NOD1, such as HEK293T cells engineered to express NOD1 (e.g., HEK-Blue™ NOD1 cells), or certain intestinal epithelial cell lines.[1][2]

  • Incorrect iE-DAP Concentration: The working concentration of iE-DAP can vary between cell types. A typical range is 1 - 100 µg/ml.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Degraded iE-DAP: Ensure the lyophilized iE-DAP was stored correctly and that the reconstituted solution is fresh.

  • Assay Sensitivity: The endpoint you are measuring might not be sensitive enough. Consider using a more sensitive readout, such as an NF-κB reporter assay.

Q3: What is the recommended positive control for an iE-DAP activity assay?

A3: A previously validated, active batch of iE-DAP is the ideal positive control. If this is unavailable, other known NOD1 agonists like C12-iE-DAP, a more potent acylated derivative, can be used.[3] For downstream signaling, TNF-α can be used as a positive control for NF-κB activation in many cell types.

Q4: Can I use iE-DAP in vivo?

A4: Yes, iE-DAP has been used in vivo to study NOD1-mediated immune responses.[6][7] However, the dosage and route of administration will need to be optimized for your specific animal model and research question.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low NF-κB reporter activity Cell line does not express functional NOD1.Use a cell line known to express NOD1 (e.g., HEK-Blue™ NOD1) or transfect cells with a NOD1 expression vector.
iE-DAP concentration is too low or too high.Perform a dose-response curve with iE-DAP (e.g., 0.1, 1, 10, 50, 100 µg/ml).[5]
Reconstituted iE-DAP has degraded.Prepare a fresh solution of iE-DAP from the lyophilized powder.
High background in cytokine ELISA Contamination of cell cultures or reagents.Use sterile technique and fresh, endotoxin-free reagents.
Cell death leading to non-specific cytokine release.Check cell viability using a method like MTT or Trypan Blue exclusion.
Inconsistent results between experiments Variation in cell passage number.Use cells within a consistent and low passage number range.
Inconsistent stimulation time.Ensure a consistent incubation time with iE-DAP for all experiments.

Experimental Protocols & Data

Key Experimental Workflow to Confirm iE-DAP Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results reconstitute Reconstitute New Batch of iE-DAP stimulate Stimulate Cells with iE-DAP (Dose-Response) reconstitute->stimulate prepare_cells Prepare NOD1-expressing Cells prepare_cells->stimulate incubate Incubate for Appropriate Time stimulate->incubate nfkb_assay NF-κB Reporter Assay (SEAP/Luciferase) incubate->nfkb_assay cytokine_assay Cytokine Measurement (ELISA/qPCR) incubate->cytokine_assay western_blot Western Blot for Signaling Proteins incubate->western_blot confirm Confirm Biological Activity nfkb_assay->confirm cytokine_assay->confirm western_blot->confirm

Caption: General workflow for confirming iE-DAP activity.

Protocol 1: NF-κB Reporter Assay using HEK-Blue™ NOD1 Cells

This assay quantifies the activation of NF-κB through the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter.

Materials:

  • HEK-Blue™ NOD1 Cells

  • HEK-Blue™ Detection Medium

  • New batch of iE-DAP

  • Positive Control (validated iE-DAP batch)

  • Negative Control (vehicle, e.g., sterile water)

  • 96-well plate

Method:

  • Plate HEK-Blue™ NOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the new iE-DAP batch (e.g., 0.1, 1, 10, 100 µg/ml).

  • Remove the culture medium from the cells and add 200 µl of the prepared iE-DAP dilutions, positive control, and negative control.

  • Incubate for 24 hours.

  • Add 20 µl of the cell supernatant to 180 µl of HEK-Blue™ Detection medium in a new 96-well plate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 620-655 nm.

Expected Results: A dose-dependent increase in SEAP activity should be observed with the active iE-DAP.

iE-DAP (µg/ml) Expected OD 650nm (Fold Change vs. Vehicle)
0 (Vehicle)1.0
12.5 - 5.0
108.0 - 15.0
10015.0 - 25.0
Protocol 2: Cytokine Measurement by ELISA

This protocol measures the secretion of a key inflammatory cytokine, IL-8, from intestinal epithelial cells.

Materials:

  • SW620 or similar intestinal epithelial cells

  • New batch of iE-DAP

  • Positive Control (e.g., TNF-α)

  • Negative Control (vehicle)

  • Human IL-8 ELISA Kit

  • 24-well plate

Method:

  • Seed SW620 cells in a 24-well plate and grow to 80-90% confluency.

  • Stimulate the cells with iE-DAP (e.g., 50 µg/ml), a positive control, and a negative control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the IL-8 ELISA according to the manufacturer's instructions.

Expected Results: A significant increase in IL-8 secretion in response to iE-DAP.

Treatment Expected IL-8 (pg/ml)
Vehicle< 50
iE-DAP (50 µg/ml)200 - 500
TNF-α (10 ng/ml)> 1000

Signaling Pathway

The canonical signaling pathway activated by iE-DAP is depicted below.

G cluster_cell Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 binds RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) nucleus_NFkB NF-κB (p65/p50) NFkB_p65_p50->nucleus_NFkB translocates IkB->NFkB_p65_p50 releases cytokine_gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-8) nucleus_NFkB->cytokine_gene induces

Caption: iE-DAP-NOD1 signaling pathway leading to NF-κB activation.

References

Mitigating off-target effects of iE-DAP in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: iE-DAP Experimentation

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NOD1 agonist iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid). The focus is on ensuring on-target specificity and mitigating potential off-target or unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the specific molecular target of iE-DAP?

A1: The primary and specific target of iE-DAP is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that recognizes the iE-DAP dipeptide, a component of peptidoglycan found in most Gram-negative and certain Gram-positive bacteria.[2][3]

Q2: What are the expected, on-target downstream effects of iE-DAP stimulation?

A2: Upon binding iE-DAP, NOD1 activates a signaling cascade primarily through the recruitment of the kinase RIPK2 (RICK). This leads to the activation of downstream pathways, including NF-κB and MAP kinases, culminating in the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and antimicrobial peptides.[2][3] A type I interferon response can also be triggered.

Q3: What are the most common sources of "off-target" or unexpected effects in iE-DAP experiments?

A3: True off-target effects, where iE-DAP binds to an unintended receptor, are not widely documented due to its high specificity for NOD1. Most unexpected results arise from experimental variables:

  • Reagent Contamination: The most frequent issue is the contamination of the iE-DAP preparation with other microbial components, such as Muramyl Dipeptide (MDP), which activates NOD2, or lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4).

  • Cellular Context: The cell line used may not express NOD1 or may have mutations in the downstream signaling pathway.

  • Non-Specific Stress Response: Using excessively high concentrations of iE-DAP may induce cellular stress responses that are independent of NOD1 signaling.

Signaling Pathways and Logic Diagrams

To clarify the on-target mechanism and the logic of troubleshooting, the following diagrams illustrate the key pathways and workflows.

Caption: On-target signaling pathway of iE-DAP via NOD1 activation.

Troubleshooting_Workflow Start Start Experiment with iE-DAP Observe Observe Cellular Response (e.g., Cytokine Release) Start->Observe Check Response is Unexpected or Non-specific? Observe->Check Good Result is On-Target Check->Good No Troubleshoot Initiate Troubleshooting Protocol Check->Troubleshoot Yes Controls Implement Controls: 1. NOD1 Inhibitor (ML130) 2. NOD1 KO/shRNA Cells 3. Negative Control (iE-Lys) 4. Check for Contaminants Troubleshoot->Controls Analyze Re-analyze Response Controls->Analyze Decision Is Response NOD1-Dependent? Analyze->Decision Decision->Good Yes OffTarget Source is Off-Target (e.g., Contamination) Decision->OffTarget No

Caption: Experimental workflow for troubleshooting unexpected iE-DAP results.

Troubleshooting Guide

Problem 1: I am not observing any cellular response after iE-DAP treatment.

Possible CauseRecommended Solution & Experimental Protocol
Cell line does not express NOD1. Verification: Confirm NOD1 mRNA and protein expression in your cell line using qPCR and Western Blot, respectively. Positive Control: Use a cell line known to express functional NOD1, such as HEK-Blue™ hNOD1 cells, which are engineered to report NF-κB activation.[4][5]
Inefficient intracellular delivery. iE-DAP is hydrophilic and must enter the cytosol to reach NOD1.[6] Solution: Consider using a more potent, lipophilic analog like C12-iE-DAP , which activates NOD1 at 100- to 1000-fold lower concentrations.[7] Alternatively, transfection or electroporation methods can be explored.
Degraded iE-DAP reagent. Storage: Ensure iE-DAP is stored at -20°C and avoid repeated freeze-thaw cycles.[3] Validation: Test the questionable lot of iE-DAP on a highly responsive positive control cell line.

Problem 2: My experiment shows a high inflammatory response even in the negative control (vehicle-only) group.

Possible CauseRecommended Solution & Experimental Protocol
Contamination of reagents or media. Protocol: Use endotoxin-free water and reagents for all solutions and media. Ensure all plasticware is sterile and pyrogen-free. Culture cells in antibiotic-free media when possible to avoid masking low-level contamination.
Cellular stress. Protocol: Ensure cells are healthy, not overgrown, and handled gently. Minimize exposure to light and temperature fluctuations. Allow cells to rest for at least 24 hours after plating before beginning an experiment.

Problem 3: I suspect the response is not specific to NOD1 activation.

Possible CauseRecommended Solution & Experimental Protocol
Contamination of iE-DAP with other PAMPs (e.g., LPS, MDP). This is the most likely cause of non-specific signaling. A robust set of controls is required to dissect the true source of the signal.
Protocol: Validating NOD1-Specific Signaling Objective: To confirm that the observed cellular response is mediated exclusively by NOD1. 1. Pharmacological Inhibition: Pre-treat cells with a selective NOD1 inhibitor, such as ML130 (Nodinitib-1) , for 1-2 hours before stimulating with iE-DAP.[8][9][10] The on-target response should be significantly reduced or abolished. 2. Genetic Ablation: Perform the experiment in cells where the NOD1 gene has been knocked out (CRISPR/Cas9) or knocked down (shRNA).[1] These cells should be unresponsive to iE-DAP. 3. Negative Control Ligand: Treat cells with an inactive analog, such as iE-Lys, at the same concentration as iE-DAP. This control should not elicit a response. 4. Counter-Screening for Contaminants: In parallel, stimulate cells with specific agonists for other pattern recognition receptors (e.g., MDP for NOD2, LPS for TLR4) to confirm that the inhibitor or genetic knockout is specific to the NOD1 pathway.

Data and Reagents for Control Experiments

The tables below summarize key reagents and their typical working concentrations for designing robust control experiments.

Table 1: NOD1-Related Agonists and Antagonists

CompoundTargetActionTypical Working ConcentrationReference
iE-DAP NOD1Agonist1 - 100 µg/mL[3]
C12-iE-DAP NOD1Potent Agonist10 - 1000 ng/mL[7]
ML130 (Nodinitib-1) NOD1Selective Inhibitor0.5 - 10 µM (IC50 ≈ 0.56 µM)[8][10][11]
iE-Lys Negative ControlInactive AnalogSame as iE-DAPN/A

Table 2: Controls for Potential Contaminants

CompoundTargetActionPurpose in iE-DAP Experiments
MDP (Muramyl Dipeptide) NOD2AgonistPositive control for NOD2 pathway activation.
LPS (Lipopolysaccharide) TLR4AgonistPositive control for TLR4 pathway activation.
Polymyxin B LPSInhibitorUsed to neutralize potential LPS contamination in reagents.

Detailed Experimental Protocol: Validating NOD1-Specific Signaling in Cell Culture

This protocol outlines the steps to confirm that a cellular response (e.g., IL-8 secretion) to an iE-DAP preparation is specifically mediated by NOD1.

1. Materials and Reagents:

  • Cell line of interest (e.g., HCT116, which endogenously expresses NOD1)

  • NOD1 knockout/knockdown version of the same cell line (if available)

  • iE-DAP (test reagent)

  • ML130 (Nodinitib-1)

  • LPS (from E. coli O111:B4)

  • Complete cell culture medium, serum-free medium

  • ELISA kit for detecting the cytokine of interest (e.g., human IL-8)

2. Cell Plating:

  • Seed cells in 96-well plates at a density that will result in a confluent monolayer (~90%) on the day of the experiment.

  • Incubate for 24 hours in a humidified incubator (37°C, 5% CO2).

3. Treatment Protocol:

  • Gently wash cells with sterile PBS and replace the medium with serum-free medium.

  • For inhibitor groups: Add ML130 to the desired final concentration (e.g., 5 µM) and incubate for 1-2 hours.

  • Prepare treatment groups (example setup):

    • Vehicle Control (medium only)

    • iE-DAP (e.g., 10 µg/mL)

    • ML130 (5 µM) + iE-DAP (10 µg/mL)

    • LPS (100 ng/mL) - Positive control for inflammation, negative control for NOD1 inhibitor

    • ML130 (5 µM) + LPS (100 ng/mL)

    • If using KO cells, replicate iE-DAP and Vehicle groups on the KO plate.

  • Add the agonists to the appropriate wells.

  • Incubate for the desired period (e.g., 6-24 hours, depending on the endpoint).

4. Analysis:

  • After incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants briefly to pellet any detached cells.

  • Measure the concentration of the target cytokine (e.g., IL-8) using an ELISA kit according to the manufacturer's instructions.

5. Interpreting the Results:

  • On-Target Effect: A significant increase in IL-8 should be seen with iE-DAP treatment compared to the vehicle. This response should be significantly reduced or abolished in the presence of ML130 and absent in NOD1 KO cells.

  • Off-Target/Contamination: If the response to iE-DAP is not blocked by ML130 or still occurs in NOD1 KO cells, it suggests the reagent is contaminated or is causing a non-specific effect. The LPS control group should show a strong IL-8 response that is not blocked by the NOD1-specific inhibitor ML130.

Control_Experiment_Logic cluster_conditions Experimental Conditions cluster_cells Cell Types / Pre-treatments cluster_results Expected Results for On-Target Effect iEDAP Stimulus: iE-DAP WT Wild-Type Cells iEDAP->WT KO NOD1 KO Cells iEDAP->KO Inhibitor WT Cells + ML130 iEDAP->Inhibitor Result_WT Strong Response (e.g., IL-8 release) WT->Result_WT Leads to Result_KO No Response KO->Result_KO Leads to Result_Inhibitor No / Greatly Reduced Response Inhibitor->Result_Inhibitor Leads to

Caption: Logical relationships in a NOD1-specificity control experiment.

References

Validation & Comparative

A Comparative Guide to iE-DAP and LPS Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inflammatory responses initiated by two distinct bacterial pathogen-associated molecular patterns (PAMPs): γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) and Lipopolysaccharide (LPS). Understanding the nuances between the signaling pathways and inflammatory profiles they induce is critical for immunology research and the development of targeted therapeutics for infectious and inflammatory diseases.

Introduction to iE-DAP and LPS

The innate immune system identifies microbial invaders by recognizing conserved molecular structures known as PAMPs through a set of germline-encoded pattern recognition receptors (PRRs). This recognition triggers signaling cascades that culminate in an inflammatory response, characterized by the production of cytokines, chemokines, and other antimicrobial molecules.

  • Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS is a potent immunostimulant often referred to as an endotoxin.[1] It is primarily recognized by Toll-like receptor 4 (TLR4), a PRR located on the cell surface.[1][2]

  • iE-DAP (γ-D-Glu-mDAP): This dipeptide is a substructure of peptidoglycan (PGN), a major component of the bacterial cell wall.[3] It is found in Gram-negative bacteria and certain Gram-positive bacteria.[3] Unlike LPS, iE-DAP is sensed by an intracellular PRR, the nucleotide-binding oligomerization domain-containing protein 1 (Nod1).[3][4]

The fundamental difference in the cellular location of their respective receptors—extracellular for LPS and intracellular for iE-DAP—underpins the distinct signaling pathways and response profiles they initiate.

Signaling Pathways: TLR4 vs. Nod1

The signaling cascades activated by LPS and iE-DAP, while both converging on the activation of key transcription factors like NF-κB, employ distinct adaptor proteins and upstream signaling components.

LPS/TLR4 Signaling Pathway

LPS recognition is a multi-step process involving several extracellular proteins. LPS is first bound by LPS-binding protein (LBP) in the serum and transferred to CD14, which then loads LPS onto the myeloid differentiation protein 2 (MD-2)-TLR4 receptor complex.[1][5][6] This binding event induces dimerization of the TLR4 receptor, initiating two primary downstream signaling branches:[6]

  • MyD88-dependent Pathway: This pathway rapidly activates transcription factors NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]

  • TRIF-dependent Pathway: This pathway is activated subsequent to the endocytosis of the TLR4 complex. It leads to the activation of the transcription factor IRF3, which is crucial for the production of Type I interferons (IFN-α/β).[5]

LPS_TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 transfer MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF MAPK MAPK MyD88->MAPK NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines IFN Type I Interferons (IFN-β) IRF3->IFN

Caption: LPS signaling through the TLR4 receptor complex.

iE-DAP/Nod1 Signaling Pathway

As a cytosolic receptor, Nod1 detects iE-DAP that has entered the cell's cytoplasm. Upon binding iE-DAP, Nod1 undergoes a conformational change that allows it to recruit the serine/threonine kinase RIPK2 (also known as RICK).[3] This interaction is central to the Nod1 signaling pathway and leads to the activation of:

  • NF-κB Pathway: RIPK2 activation leads to the recruitment and activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[3][7]

  • MAPK Pathway: The Nod1-RIPK2 complex also activates the TAK1-TAB complex, which subsequently activates MAP kinases (p38, ERK, JNK), leading to the activation of the transcription factor AP-1.[3]

  • IRF Pathways: Some studies have shown that Nod1 activation can also lead to the production of Type I interferons through a pathway involving RIPK2, TRAF3, and the kinases TBK1/IKKε, culminating in the activation of IRF7.[7]

iEDAP_Nod1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular iEDAP_out iE-DAP iEDAP_in iE-DAP iEDAP_out->iEDAP_in entry Nod1 Nod1 iEDAP_in->Nod1 RIPK2 RIPK2 (RICK) Nod1->RIPK2 recruits MAPK MAPK RIPK2->MAPK NFkB NF-κB RIPK2->NFkB IRF7 IRF7 RIPK2->IRF7 Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) MAPK->Cytokines NFkB->Cytokines IFN Type I Interferons IRF7->IFN

Caption: iE-DAP signaling through the cytosolic Nod1 receptor.

Comparative Analysis of Inflammatory Responses

The differences in signaling pathways translate into distinct quantitative and qualitative inflammatory outcomes.

Data Presentation

The following tables summarize the key differences in receptor signaling and the resulting cytokine profiles.

Table 1: Comparison of Receptor and Signaling Components

FeatureLPS (via TLR4)iE-DAP (via Nod1)
Receptor Location Cell SurfaceCytosol
Primary Receptor TLR4/MD-2 Complex[1]Nod1[3]
Co-receptors LBP, CD14[1][6]None
Key Adaptor Protein MyD88, TRIF[5]RIPK2 (RICK)[3]
Key Transcription Factors NF-κB, AP-1, IRF3[5][8]NF-κB, AP-1, IRF7[3][7]

Table 2: Comparative Cytokine and Chemokine Profiles

While both PAMPs induce a pro-inflammatory response, the magnitude and specific profile of cytokines can differ significantly depending on the cell type and stimulus concentration.

Cytokine/ChemokineLPS ResponseiE-DAP ResponseKey Differences & Notes
TNF-α Strong induction[8][9]Moderate inductionLPS is generally a more potent inducer of TNF-α than iE-DAP.
IL-6 Strong induction[8][9]Moderate to Strong induction[4]Both are potent inducers, but kinetics may differ.
IL-1β Strong induction[10]Moderate induction[4]LPS typically leads to higher expression levels.
IL-8 (CXCL8) Strong induction[9]Strong induction[4]Both are strong inducers, particularly in epithelial cells.
Type I Interferons (IFN-β) Strong induction (via TRIF)[5]Weaker/Context-dependent induction[7]This is a major distinguishing feature; LPS is a much more reliable and potent inducer of Type I IFNs.
Synergy Synergizes with Nod1 agonists[11]Synergizes with TLR agonists[11]Co-stimulation often results in a potentiated inflammatory response, particularly for TNF-α production.[11]

Data is generalized from multiple studies. Actual values are highly dependent on cell type, species, stimulus concentration, and time point.

Experimental Methodologies

To compare the inflammatory responses to iE-DAP and LPS, a standardized in vitro cell stimulation assay is commonly employed.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis culture 1. Culture Cells (e.g., Macrophages, Epithelial Cells) plate 2. Seed Cells in Multi-well Plates culture->plate stimulate 3. Stimulate with - Vehicle Control - LPS (e.g., 1-100 ng/mL) - iE-DAP (e.g., 1-10 µg/mL) plate->stimulate incubate 4. Incubate (e.g., 4, 8, 24 hours) stimulate->incubate harvest 5. Harvest - Supernatant (for protein) - Cell Lysate (for RNA/protein) incubate->harvest elisa 6a. ELISA / CBA (Cytokine Protein Quantification) harvest->elisa qpcr 6b. RT-qPCR (Gene Expression Analysis) harvest->qpcr

Caption: General workflow for comparing iE-DAP and LPS responses.

Key Experimental Protocol: In Vitro Stimulation of Macrophages

This protocol provides a framework for assessing the inflammatory response in bone marrow-derived macrophages (BMDMs).

  • Cell Culture and Plating:

    • Isolate bone marrow cells from mice and differentiate them into macrophages over 6-7 days using M-CSF.

    • Harvest mature BMDMs and seed them in 24-well tissue culture plates at a density of 0.5 x 10^6 cells/well.[12]

    • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.[12]

  • Stimulation:

    • Prepare stock solutions of LPS (e.g., from E. coli O111:B4) and iE-DAP in sterile, endotoxin-free water or PBS.

    • The day after plating, replace the culture medium with fresh medium.

    • Add the stimuli to the wells. A typical experiment might include:

      • Vehicle control (PBS or medium)

      • LPS at various concentrations (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL)[12]

      • iE-DAP at various concentrations (e.g., 1 µg/mL, 10 µg/mL)

    • Incubate the plates for desired time points (e.g., 4, 8, and 24 hours) to assess both early and late responses.

  • Sample Collection:

    • At each time point, carefully collect the culture supernatant from each well for cytokine protein analysis and store it at -80°C.

    • Wash the remaining cells with cold PBS and then add lysis buffer (e.g., TRIzol or RLT buffer) to extract total RNA for gene expression analysis.

  • Analysis:

    • Protein Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA) to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants.[10]

    • Gene Expression Analysis: Perform reverse transcription of the extracted RNA to generate cDNA. Use quantitative real-time PCR (RT-qPCR) with primers specific for target genes (e.g., Tnf, Il6, Il1b, Ifnb1) to quantify changes in mRNA levels relative to a housekeeping gene.

Summary and Conclusion

The inflammatory responses to LPS and iE-DAP are initiated by distinct cellular recognition systems—extracellular TLR4 and intracellular Nod1, respectively. This fundamental difference dictates the engagement of unique adaptor proteins (MyD88/TRIF for LPS vs. RIPK2 for iE-DAP) and results in both shared and divergent downstream outcomes.

Key Distinctions:

  • Location of Sensing: LPS is sensed at the cell surface, while iE-DAP is sensed in the cytoplasm.

  • Type I Interferon Response: LPS is a potent inducer of Type I IFNs via the TRIF-dependent pathway, a response that is significantly weaker or absent with iE-DAP stimulation in most cell types.[5]

  • Potency: LPS is generally considered a more potent inflammatory stimulus on a mass basis, often inducing significant responses at nanogram-per-milliliter concentrations, whereas iE-DAP typically requires microgram-per-milliliter concentrations.[11]

These differences have significant implications for understanding host-pathogen interactions and for drug development. Targeting the TLR4 pathway may be critical for combating sepsis caused by Gram-negative bacteria, while modulating the Nod1 pathway could be relevant for intracellular bacterial infections and certain inflammatory disorders of the gut and other epithelial barriers.

References

Validating NOD1 Activation by iE-DAP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies used to validate the activation of Nucleotide-binding Oligomerization Domain 1 (NOD1) by its specific agonist, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents supporting data, and offers detailed protocols to ensure robust and reliable validation of NOD1 signaling.

Introduction to NOD1 and iE-DAP

NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1] It detects specific peptidoglycan (PGN) fragments from bacteria, primarily the dipeptide iE-DAP, which is abundant in the cell wall of most Gram-negative and certain Gram-positive bacteria.[1][2][3][4] Upon binding iE-DAP in the host cell cytosol, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (RICK).[2][5] This interaction initiates a downstream signaling cascade, culminating in the activation of key transcription factors like NF-κB and MAPK pathways.[1][5][6][7] The activation of these pathways drives the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating the early innate immune response to bacterial invasion.[1][4][8] Validating that a given compound, such as iE-DAP or its analogs, specifically activates this pathway is critical for immunology research and the development of novel therapeutics.

Core Validation Methodologies: A Comparison

The validation of iE-DAP-induced NOD1 activation primarily relies on cell-based assays that measure specific downstream events in the signaling cascade. The most common methods involve reporter gene assays and the quantification of secreted cytokines.

Methodology Principle Common Readout Advantages Disadvantages/Considerations
NF-κB Reporter Assays Quantifies the activity of the NF-κB transcription factor, a central downstream effector of NOD1 signaling.Luciferase or Secreted Embryonic Alkaline Phosphatase (SEAP) activity.High sensitivity, quantitative, suitable for high-throughput screening.[7][9]Requires genetic modification of cell lines; potential for off-target effects influencing the reporter. Overexpression of NOD1 can lead to autoactivation.[9]
Cytokine Release Assays Measures the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) that are transcriptionally upregulated by NF-κB activation.ELISA, multiplex bead arrays.Measures a physiologically relevant endpoint; can be performed on primary cells and established cell lines.[4][10]May have lower throughput than reporter assays; cytokine profiles can be cell-type specific.[10]
MAPK Pathway Activation Detects the phosphorylation of MAP kinases (e.g., JNK, p38) which are also activated downstream of NOD1.Western Blotting for phosphorylated proteins.Provides information on parallel signaling pathways activated by NOD1.[2]Less quantitative than reporter or ELISA assays; more labor-intensive.
Autophagy Induction Assays Measures the induction of autophagy, a cellular process that can be triggered by NOD1 activation.Western Blot for autophagy markers (e.g., LC3-II), immunofluorescence.Reveals a distinct functional outcome of NOD1 signaling.[11][12]Response can be cell-type dependent; requires specialized reagents and imaging.[11]

Quantitative Data Summary

The following tables summarize experimental data from studies validating NOD1 activation using iE-DAP and its derivatives.

Table 1: NF-κB Reporter Assay Data

This table presents data from an NF-κB luciferase reporter assay in HCT116 cells, comparing the potency of native iE-DAP with a synthetically modified, alkyne-linked version (iE-DAP-Alk) designed for "click chemistry" applications.[13][14][15] The similar dose-response activity validates that the modification does not interfere with NOD1 activation.[13][14]

AgonistConcentrationTime PointNF-κB Activity (Relative Luciferase Units)
Native iE-DAP Multiple Doses6 hoursRobust, dose-dependent induction
iE-DAP-Alk Multiple Doses6 hoursSimilar induction to native iE-DAP
Native iE-DAP Multiple Doses24 hoursRobust, dose-dependent induction
iE-DAP-Alk Multiple Doses24 hoursSimilar induction to native iE-DAP
Data abstracted from studies validating modified muropeptides. The results demonstrate that iE-DAP-Alk retains a similar potency to the native molecule in triggering the NOD1-NF-κB pathway.[13][14][15]
Table 2: Cytokine Secretion Data in THP-1 and BMDM Cells

This table shows the pro-inflammatory response induced by NOD1 agonists in human monocytic THP-1 cells and murine bone marrow-derived macrophages (BMDMs).

Cell TypeAgonistConcentration RangeMeasured CytokinesResult
THP-1 Cells C12-iE-DAP2–50 µMIL-8, TNF-αDose-dependent increase in cytokine secretion.[4]
BMDMs (IFNγ-primed) Native iE-DAP100 µMIL-6, TNFSignificant cytokine production.[13]
BMDMs (IFNγ-primed) iE-DAP-Alk100 µMIL-6, TNFSimilar cytokine levels to native iE-DAP.[13]
Nod1-/- BMDMs iE-DAP / iE-DAP-Alk100 µMIL-6, TNFNegligible cytokine production, confirming NOD1 dependency.[13]

Visualizing the Validation Process

Diagrams are essential for conceptualizing the complex biological and experimental pathways involved in NOD1 activation.

NOD1 Signaling Pathway

NOD1_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates MAPK MAPK (JNK, p38) TAK1_complex->MAPK activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Genes Pro-inflammatory Genes (IL-6, IL-8) NFκB_nuc->Genes transcription

Caption: Canonical NOD1 signaling pathway initiated by iE-DAP.

Experimental Workflow: NF-κB Luciferase Reporter Assay

Reporter_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T) B 2. Transfection - NOD1 expression plasmid - NF-κB-Luciferase reporter - Control plasmid (e.g., β-gal) A->B C 3. Stimulation Incubate with iE-DAP (various concentrations) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay Measure luminescence D->E F 6. Normalization (e.g., to β-gal activity or total protein) E->F G 7. Data Analysis Calculate fold induction vs. untreated control F->G

Caption: Workflow for a typical NOD1 validation using a reporter assay.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay in HEK293T Cells

This protocol is adapted from established methods for measuring NOD1-mediated NF-κB activation.[7][8][9]

1. Cell Culture and Seeding:

  • Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

2. Transfection:

  • Prepare a transfection mixture per well containing:
  • An expression plasmid for human NOD1.
  • An NF-κB-dependent luciferase reporter plasmid.
  • A control plasmid (e.g., pCMV-β-galactosidase) for transfection efficiency normalization.
  • Transfect cells using a suitable reagent (e.g., calcium phosphate (B84403) or lipid-based) according to the manufacturer's instructions.
  • Incubate for 8-16 hours.

3. Stimulation:

  • Replace the medium with fresh culture medium.
  • Add iE-DAP or the test compound at desired final concentrations (e.g., a dose-response from 1 ng/mL to 10 µg/mL). Include an unstimulated (vehicle) control.
  • Incubate for 6-24 hours.

4. Lysis and Measurement:

  • Wash cells once with Phosphate-Buffered Saline (PBS).
  • Lyse the cells using a reporter lysis buffer.
  • Transfer the lysate to a white, opaque 96-well plate.
  • Measure luciferase activity using a luminometer according to the assay kit's instructions.
  • Measure β-galactosidase activity from the same lysate for normalization.

5. Data Analysis:

  • Normalize the luciferase activity of each well to its corresponding β-galactosidase activity.
  • Calculate the fold induction by dividing the normalized luciferase values of stimulated samples by the normalized value of the unstimulated control.

Protocol 2: Cytokine Release Assay in THP-1 Cells

This protocol describes the induction and measurement of cytokine release from monocytic cells.[4]

1. Cell Culture and Differentiation (Optional but Recommended):

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
  • For differentiation into a macrophage-like phenotype, treat cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 25-100 ng/mL) for 24-48 hours, followed by a rest period in fresh medium for 24 hours.

2. Stimulation:

  • Seed THP-1 cells (differentiated or undifferentiated) in a 24-well plate at a density of 5 x 10^5 cells/mL.
  • Pre-treat cells with any inhibitors or antagonists if applicable for 1 hour.
  • Add the NOD1 agonist (e.g., C12-iE-DAP at 10 µM) to the wells. Include an unstimulated vehicle control.
  • Incubate for 20-24 hours.

3. Supernatant Collection and Measurement:

  • Centrifuge the plates to pellet the cells.
  • Carefully collect the cell-free supernatant.
  • Quantify the concentration of desired cytokines (e.g., IL-8, TNF-α) in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

4. Data Analysis:

  • Generate a standard curve using the provided cytokine standards.
  • Calculate the concentration of the cytokine in each sample based on the standard curve.
  • Compare the cytokine levels in stimulated samples to the unstimulated control.

Conclusion

The validation of iE-DAP-induced NOD1 activation is a critical step in immunological research. The choice of methodology depends on the specific research question, available resources, and desired throughput. NF-κB reporter assays offer a highly sensitive and quantitative platform ideal for screening and initial validation.[7][9][16] Cytokine release assays provide a more physiologically relevant measure of the inflammatory outcome.[4] For comprehensive validation, employing multiple orthogonal assays, such as combining a reporter assay with a cytokine measurement and using Nod1-deficient cells as a negative control, provides the most robust and conclusive evidence of specific NOD1 pathway activation.[13]

References

A Comparative Guide to iE-DAP and Other Diaminopimelic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of diaminopimelic acid (DAP) is critical for advancing studies in innate immunity and antibacterial drug development. This guide provides an objective comparison of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) and other DAP isomers, supported by experimental data and detailed protocols.

Diaminopimelic acid is a key component of the peptidoglycan (PGN) in the cell walls of many bacteria. Its various stereoisomers play distinct roles in the structure of PGN and in their ability to stimulate the host's innate immune system. The most significant of these interactions is the activation of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.

Structural and Functional Overview

DAP exists in several isomeric forms, primarily meso-diaminopimelic acid (meso-DAP), L,L-diaminopimelic acid (LL-DAP), and D,D-diaminopimelic acid (DD-DAP). iE-DAP is a dipeptide, specifically γ-D-glutamyl-meso-diaminopimelic acid, and represents the minimal motif required for the potent activation of NOD1.[1][2][3] While meso-DAP itself can activate NOD1, it is significantly less potent than iE-DAP.[4] The other isomers, LL-DAP and DD-DAP, exhibit weak to no activity, highlighting the stereospecificity of NOD1 recognition.[4]

Comparative Analysis of NOD1 Activation

The primary measure of the biological activity of DAP isomers is their ability to activate the NOD1 signaling pathway. Activation of NOD1 triggers a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. The potency of each isomer in activating NOD1 can be quantified by determining their half-maximal effective concentration (EC50).

While precise EC50 values are not consistently reported across the literature, a qualitative and semi-quantitative comparison can be made based on available experimental data.

CompoundStructureRelative NOD1 Activation PotencyNotes
iE-DAP γ-D-glutamyl-meso-diaminopimelic acid++++The most potent and minimal motif for NOD1 activation. The tripeptide L-Ala-γ-D-Glu-meso-DAP (Tri-DAP) has a reported binding affinity (Kd) for NOD1 of approximately 30-35 µM.[1]
meso-DAP meso-diaminopimelic acid++Can activate NOD1 directly, but is less potent than iE-DAP.[4]
LL-DAP L,L-diaminopimelic acid+Exhibits slight NOD1 activation.[4]
DD-DAP D,D-diaminopimelic acid-Considered inactive as a NOD1 agonist.[4]

Signaling Pathways and Experimental Workflows

The activation of NOD1 by iE-DAP initiates a well-defined signaling cascade. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for comparing the NOD1-activating potential of different DAP isomers.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria PGN PGN Bacteria->PGN releases iE-DAP iE-DAP PGN->iE-DAP contains NOD1 NOD1 iE-DAP->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits & activates IKK_Complex IKK Complex RIPK2->IKK_Complex activates NF_kB NF-κB IKK_Complex->NF_kB activates Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes translocates to nucleus and induces Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_detection Detection and Analysis HEK_Blue_Cells Seed HEK-Blue™ NOD1 reporter cells Add_Isomers Add DAP isomers to cells HEK_Blue_Cells->Add_Isomers DAP_Isomers Prepare serial dilutions of iE-DAP, meso-DAP, LL-DAP, DD-DAP DAP_Isomers->Add_Isomers Incubate Incubate for 18-24 hours Add_Isomers->Incubate Measure_SEAP Measure Secreted Embryonic Alkaline Phosphatase (SEAP) activity in supernatant Incubate->Measure_SEAP Data_Analysis Analyze data and determine relative potency (e.g., EC50) Measure_SEAP->Data_Analysis

References

A Comparative Analysis of iE-DAP and Muramyl Dipeptide (MDP) for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of innate immunology, the study of pattern recognition receptors (PRRs) and their respective ligands is fundamental to understanding host-pathogen interactions and developing novel immunotherapeutics. Among the intracellular PRRs, Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2 are critical sensors of bacterial peptidoglycan. This guide provides a detailed comparative analysis of their primary agonists: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2. We present a side-by-side examination of their receptor specificity, signaling pathways, and biological activities, supported by quantitative data and detailed experimental protocols to aid researchers in their experimental design and interpretation.

Receptor Specificity and Ligand Interaction

The cornerstone of the differential effects of iE-DAP and MDP lies in their highly specific recognition by different intracellular receptors.

  • iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid): This dipeptide is the minimal motif recognized by NOD1 (CARD4).[1][2][3] The meso-diaminopimelic acid component is characteristic of peptidoglycan from all Gram-negative bacteria and certain Gram-positive bacteria, such as Listeria monocytogenes and Bacillus subtilis.[2][4]

  • MDP (Muramyl Dipeptide): This glycopeptide is the essential structure recognized by NOD2 .[5][6][7] MDP is a conserved component of the peptidoglycan in nearly all Gram-positive and Gram-negative bacteria, making NOD2 a broad sensor of bacterial presence.[3][5]

Table 1: Ligand-Receptor Characteristics

FeatureiE-DAPMDP (N-acetylmuramyl-L-alanyl-D-isoglutamine)
Primary Receptor NOD1NOD2
Core Structure Dipeptide (γ-D-Glu-mDAP)Glycopeptide (MurNAc-L-Ala-D-isoGln)
Primary Bacterial Source Gram-negative bacteria, select Gram-positive bacteriaMost Gram-positive and Gram-negative bacteria
Receptor Expression Ubiquitous (e.g., epithelial cells, endothelial cells)More restricted (e.g., immune cells like macrophages, dendritic cells; Paneth cells)

Comparative Signaling Pathways

Upon binding their respective ligands, both NOD1 and NOD2 undergo a conformational change that initiates a downstream signaling cascade. While the initial recognition is distinct, the subsequent pathway shares a key signaling hub. Both receptors recruit the serine/threonine kinase RIPK2 (also known as RICK) via homotypic CARD-CARD interactions.[2][5][8] Activation of RIPK2 is the critical convergence point, leading to the activation of both the NF-κB and MAPK signaling pathways, which culminates in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[5][9][10]

Diagram 1: Comparative Signaling Pathways of NOD1 and NOD2

Signaling_Pathways cluster_nod1 NOD1 Pathway cluster_nod2 NOD2 Pathway cluster_common Common Downstream Pathway iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 RIPK2_1 RIPK2 Activation NOD1->RIPK2_1 CARD-CARD TAK1 TAK1 Complex RIPK2_1->TAK1 MDP MDP NOD2 NOD2 MDP->NOD2 NOD2->RIPK2_1 CARD-CARD IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes

Caption: iE-DAP and MDP activate distinct receptors that converge on RIPK2.

Differential Biological and Cellular Responses

The distinct receptor specificity and cellular expression patterns of NOD1 and NOD2 translate into different quantitative and qualitative biological outcomes.

Table 2: Comparative Summary of Biological Activities

Biological ResponseiE-DAP (via NOD1)MDP (via NOD2)Supporting Experimental Data
Key Cytokine Induction Strong inducer of chemokines, particularly CXCL8 (IL-8) .[11] Moderate inducer of IL-6.Potent inducer of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .[2]In human monocytic THP-1 cells, iE-DAP and MDP induce distinct cytokine profiles. MDP shows marked synergy with TLR agonists for IL-8 production.[11] In trophoblast cells, iE-DAP, but not MDP, significantly elevates IL-6, reflecting NOD1 expression.[12]
Adjuvant Activity Demonstrates adjuvant properties, enhancing immune responses to co-administered antigens.Classic and potent adjuvant activity. A key component of Freund's Complete Adjuvant, promoting robust Th1 and Th2 responses.[13][14][15]Synthetic MDP analogs have been developed to retain adjuvant activity while minimizing pyrogenicity.[14][15]
Antimicrobial Defense Critical for responses against pathogens whose PGN is rich in DAP, such as Helicobacter pylori and Shigella flexneri.Essential for controlling infections by a broad range of bacteria, including Listeria monocytogenes and Mycobacterium tuberculosis.Nod1-deficient mice show increased susceptibility to specific Gram-negative pathogens. Nod2-deficient mice exhibit impaired clearance of various bacterial species.

Standardized Experimental Protocols

To facilitate reproducible and comparable research, we outline a standard methodology for assessing the cellular response to iE-DAP and MDP.

Diagram 2: Experimental Workflow for In Vitro Cellular Stimulation

Experimental_Workflow cluster_analysis Analysis Methods A 1. Cell Seeding (e.g., THP-1, BMDMs) Plate at 5x10^5 cells/well B 2. Priming (Optional) (e.g., IFN-γ for BMDMs) A->B If required C 3. Stimulation - Vehicle Control (Water/PBS) - iE-DAP (e.g., 10 µg/mL) - MDP (e.g., 10 µg/mL) A->C B->C D 4. Incubation (e.g., 6-24 hours at 37°C) C->D E 5. Supernatant & Lysate Collection D->E F 6. Downstream Analysis E->F ELISA ELISA / CBA (for secreted cytokines) F->ELISA Supernatant qPCR RT-qPCR (for gene expression) F->qPCR Lysate (RNA) WesternBlot Western Blot (for pathway activation) F->WesternBlot Lysate (Protein)

Caption: A typical workflow for comparing cellular responses to NOD agonists.

Detailed Methodology: Cytokine Production in THP-1 Monocytes

This protocol describes a method to compare the induction of IL-8 and TNF-α by iE-DAP and MDP in a human monocytic cell line.

  • Cell Culture and Seeding:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Seed cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per 100 µL per well.

  • Cell Differentiation (Optional but Recommended):

    • To obtain macrophage-like cells, add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.

    • Incubate for 24-48 hours. After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS before adding fresh, complete medium.

  • Stimulation:

    • Prepare stock solutions of iE-DAP and MDP in sterile, endotoxin-free water.

    • Dilute the agonists in culture medium to the desired final concentrations (e.g., a dose-response from 0.1 to 100 µg/mL).

    • Add the diluted agonists to the appropriate wells. Include a "vehicle only" control (medium with the same amount of water used for the highest agonist concentration).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell layer. Store at -80°C until analysis.

  • Cytokine Quantification:

    • Quantify the concentration of human IL-8 and TNF-α in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate cytokine concentrations based on the standard curve generated for each ELISA plate.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between control and treated groups.

Conclusion and Future Directions

The specific recognition of iE-DAP by NOD1 and MDP by NOD2 provides researchers with precise tools to dissect distinct innate immune pathways. iE-DAP is invaluable for studying responses to Gram-negative bacteria, particularly in non-immune cells like epithelial barriers. MDP remains the gold standard for investigating broad-spectrum bacterial sensing by immune cells and for its powerful adjuvant properties. Understanding their differential signaling and biological outcomes is critical for developing targeted therapies for infectious diseases, chronic inflammatory conditions, and for the rational design of next-generation vaccine adjuvants.

References

Cross-Validation of iE-DAP Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a specific agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), across various cell lines. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with alternative NOD1 and NOD2 agonists.

Introduction to iE-DAP and NOD1 Signaling

iE-DAP is a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria. It is a potent activator of the intracellular pattern recognition receptor NOD1.[1] Upon recognition of iE-DAP, NOD1 initiates a signaling cascade that typically involves the recruitment of the kinase RIPK2, leading to the activation of downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This activation culminates in the production of pro-inflammatory cytokines and chemokines, playing a crucial role in the innate immune response.

Comparative Analysis of iE-DAP Effects Across Cell Lines

The cellular response to iE-DAP can vary significantly depending on the cell type, the expression level of NOD1, and the specific experimental conditions. This section provides a quantitative comparison of iE-DAP's effects on cytokine production and epithelial barrier function in different cell lines. For comparison, we include data on C12-iE-DAP, a more potent, lipophilic NOD1 agonist, and Muramyl Dipeptide (MDP), a NOD2 agonist.[1][4]

Data Presentation: Quantitative Effects of NOD Agonists
Cell LineAgonistConcentrationKey EffectQuantitative MeasurementReference
Bovine Mammary Epithelial Cells (BMECs) iE-DAP10 ng/mLIL-1β mRNA expressionSignificant increase (p < 0.01)[5]
iE-DAP100 ng/mLIL-6 & IL-8 mRNA expressionSignificant increase (p < 0.01)[5]
iE-DAP100 ng/mLTransepithelial Electrical Resistance (TEER)Significant decrease (p < 0.05)[5]
iE-DAP1000 ng/mLOccludin mRNA expressionSignificant decrease (p < 0.05)[5]
Human Lung Epithelial Cells (A549) TriDAP (NOD1 agonist)Not SpecifiedIL-8 positive cells~1.5 to 21-fold increase[6]
C12-iE-DAP (NOD1 agonist)Not SpecifiedNF-κB activationSignificant induction (p < 0.05)[6]
M-TriDAP (NOD1/2 agonist)Not SpecifiedNF-κB activationSignificant induction (p < 0.05)[6]
MDP (NOD2 agonist)Not SpecifiedNF-κB activationWeaker activation[6]
Human Monocytic Cells (THP-1) C12-iE-DAPup to 200 µMIL-8 releaseDose-dependent increase[4]
MDPup to 200 µMIL-8 releaseDose-dependent increase[4]
C12-iE-DAP + LPS (1 ng/mL)10 µMTNF-α productionSignificant potentiation[4]
MDP + LPS (1 ng/mL)10 µMTNF-α productionSignificant potentiation[4]
Human Colorectal Cancer Cells (HCT116) iE-DAPNot SpecifiedNF-κB Luciferase ActivityRobust induction[7]
MDPNot SpecifiedNF-κB Luciferase ActivityRobust induction[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay

This protocol is used to assess the cytotoxicity of iE-DAP and other compounds on the target cell lines.

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.[5]

  • Treat the cells with various concentrations of the test compound (e.g., iE-DAP) for 24 hours.[5]

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[5]

  • Measure the absorbance at 450 nm using a microplate reader.[5]

Transepithelial Electrical Resistance (TEER) Measurement

This method evaluates the integrity of epithelial cell monolayers.

  • Culture epithelial cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.

  • Before measurement, replace the culture medium in both the apical and basolateral compartments with fresh, pre-warmed medium or a suitable electrolyte solution like PBS with calcium and magnesium.[8]

  • Use an epithelial volt-ohm meter with a "chopstick" electrode. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.[8][9]

  • Record the resistance in ohms (Ω). To calculate the TEER (Ω·cm²), subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert.[10]

Intracellular Cytokine Staining and Flow Cytometry

This technique allows for the quantification of cytokine-producing cells.

  • Stimulate cells (e.g., 1x10⁶ cells/mL) with the desired agonist (e.g., iE-DAP) for a specified period (e.g., 2-24 hours).[11]

  • In the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture to cause cytokines to accumulate intracellularly.[12]

  • Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA).

  • Stain for cell surface markers, if desired, by incubating with fluorescently labeled antibodies for 20-30 minutes at 4°C.[13]

  • Fix the cells with a fixation buffer (e.g., 1-4% paraformaldehyde) for 20 minutes at room temperature.[14]

  • Permeabilize the cells by washing and resuspending in a permeabilization buffer (e.g., containing saponin (B1150181) or mild detergent).[11][13]

  • Incubate the permeabilized cells with fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., anti-IL-8, anti-TNF-α) for at least 30 minutes at 4°C or room temperature in the dark.[13][14]

  • Wash the cells to remove unbound antibodies and resuspend in a suitable buffer for analysis.[13]

  • Acquire data on a flow cytometer and analyze the percentage of cytokine-positive cells.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Use a cell line (e.g., HCT116 or HEK293T) stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[7][15]

  • Seed the reporter cells in a 96-well plate (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours.[15]

  • Treat the cells with the desired agonist (e.g., iE-DAP) for a specified time (e.g., 6 or 24 hours).

  • Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.[16]

Visualizing the Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 RIPK2 RIPK2 NOD1->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex MAPKK MAPKK TAK1->MAPKK IκB IκB IKK_complex->IκB P NFκB NF-κB (p50/p65) IκB->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activation DNA DNA NFκB_nuc->DNA AP1->DNA Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Transcription

Caption: iE-DAP/NOD1 Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, THP-1, BMECs) start->cell_culture treatment Treatment (iE-DAP, C12-iE-DAP, MDP) cell_culture->treatment incubation Incubation (Time-course & Dose-response) treatment->incubation analysis Endpoint Analysis incubation->analysis viability Cell Viability (CCK-8 Assay) analysis->viability Cytotoxicity cytokine Cytokine Production (ELISA / Flow Cytometry) analysis->cytokine Inflammatory Response barrier Barrier Function (TEER Measurement) analysis->barrier Epithelial Integrity signaling Signaling Pathway (Luciferase Assay / Western Blot) analysis->signaling Mechanism data Data Analysis & Comparison viability->data cytokine->data barrier->data signaling->data

Caption: General Experimental Workflow.

References

A Researcher's Guide to Reproducibility in iE-DAP-Induced Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental models and methodologies for studying inflammation induced by γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). Ensuring the reproducibility of such studies is critical for advancing our understanding of innate immunity and developing novel therapeutics.

iE-DAP is a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, recognized by the intracellular pattern recognition receptor NOD1 (Nucleotide-binding Oligomerization Domain 1). This recognition triggers a signaling cascade that leads to the production of pro-inflammatory mediators, playing a crucial role in the host's defense against bacterial pathogens. This guide outlines the key signaling pathways, presents comparative data on iE-DAP-induced inflammatory responses, and provides detailed experimental protocols to enhance the consistency and reliability of research in this field.

Comparative Analysis of iE-DAP-Induced Inflammatory Responses

The inflammatory response to iE-DAP can vary depending on the cell type, the specific agonist used, and the experimental conditions. The following tables summarize quantitative data from various in vitro studies, providing a baseline for comparison. A more potent, acylated derivative of iE-DAP, C12-iE-DAP, is often used to stimulate a robust NOD1-dependent response at lower concentrations.[1]

Cell LineAgonistConcentrationTime (hours)Key Inflammatory Markers UpregulatedReference
Bovine Mammary Epithelial Cells (BMECs)iE-DAP10 ng/mL12IL-1β mRNA and protein[2]
Bovine Mammary Epithelial Cells (BMECs)iE-DAP100 ng/mL12IL-6 and IL-8 mRNA and protein[2]
Human Monocytic Cells (THP-1)C12-iE-DAP2-50 µM20IL-8[3]
Human Brain Pericytes (HBP)C12-iE-DAP1 µg/mL6IL-8 mRNA[4]

Table 1: Dose-Response of iE-DAP and its Analogs in Various Cell Lines. This table illustrates the concentrations of iE-DAP and C12-iE-DAP required to elicit an inflammatory response in different cell types, as measured by the upregulation of specific cytokines.

Cell LineAgonist 1Agonist 2Key ObservationReference
Human Monocytic Cells (THP-1)C12-iE-DAP (10 µM)LPS (1 ng/mL)Synergistic increase in TNF-α production[3]
Macrophages and Dendritic CellsKF1B (iE-DAP derivative)LPSKF1B enhances LPS-induced IL-6 and IL-1β production[5]
Human Brain Pericytes (HBP)C12-iE-DAPUltrapure LPSSynergistic effects on the induction of IL-8[6]

Table 2: Comparison and Synergism of iE-DAP with LPS. This table highlights the synergistic effect of co-stimulating cells with a NOD1 agonist and a TLR4 agonist (LPS), leading to a more potent inflammatory response than with either agonist alone.

Key Signaling Pathways in iE-DAP-Induced Inflammation

The recognition of iE-DAP by NOD1 in the cytoplasm initiates a signaling cascade that is central to the subsequent inflammatory response. The two primary pathways activated are the NF-κB and MAPK pathways.

iE_DAP_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB activates IKK_complex IKK Complex TAK1_TAB->IKK_complex activates MAPK MAPK (p38, ERK, JNK) TAK1_TAB->MAPK activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Pro_inflammatory_genes AP1_nuc->Pro_inflammatory_genes

iE-DAP-NOD1 signaling pathway.

Experimental Workflow for a Reproducible iE-DAP Inflammation Study

To ensure the reproducibility of in vitro iE-DAP inflammation studies, a standardized workflow is essential. The following diagram outlines the key steps from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., THP-1, BMECs) Cell_Seeding Cell Seeding (e.g., 24-well plate) Cell_Culture->Cell_Seeding iE_DAP_Stimulation iE-DAP/C12-iE-DAP Stimulation Cell_Seeding->iE_DAP_Stimulation Incubation Incubation (Time-course) iE_DAP_Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA (Cytokine Protein) Supernatant_Collection->ELISA RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Data_Analysis Data Analysis and Statistical Evaluation ELISA->Data_Analysis RT_qPCR RT-qPCR (Cytokine mRNA) RNA_Extraction->RT_qPCR Western_Blot Western Blot (NF-κB, MAPK activation) Protein_Extraction->Western_Blot RT_qPCR->Data_Analysis Western_Blot->Data_Analysis

Standardized in vitro workflow.

Detailed Experimental Protocols

To facilitate the replication of findings, detailed and standardized protocols are crucial. Below are methodologies for key experiments in the study of iE-DAP-induced inflammation.

In Vitro Cell Stimulation

This protocol describes the stimulation of a human monocytic cell line, THP-1, which is a common model for studying innate immune responses.

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete medium.

  • Differentiation (Optional but Recommended): For a more macrophage-like phenotype, differentiate THP-1 cells with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before stimulation.

  • Stimulation: Prepare a stock solution of iE-DAP or C12-iE-DAP in sterile, endotoxin-free water or DMSO, respectively. Dilute the agonist to the desired final concentration in the cell culture medium. Replace the medium in each well with the medium containing the agonist. Include a vehicle control (water or DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for cytokine analysis by ELISA and lyse the cells for RNA or protein extraction.

Quantification of Cytokine Gene Expression by RT-qPCR

This protocol outlines the steps for measuring the mRNA levels of pro-inflammatory cytokines.[7][8]

  • RNA Extraction: Extract total RNA from the lysed cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[7]

  • Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. A typical reaction mixture includes 10 µL of 2x SYBR Green master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: A typical thermal cycling protocol consists of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Measurement of Cytokine Secretion by ELISA

This protocol describes how to quantify the amount of secreted cytokines in the cell culture supernatant.

  • Sample Preparation: Centrifuge the collected cell culture supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

  • ELISA Procedure: Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-6, human IL-8) and follow the manufacturer's protocol.[9] Typically, this involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding the standards and samples (supernatants) to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples.

Western Blot Analysis of NF-κB Activation

This protocol details the detection of NF-κB activation by measuring the phosphorylation and degradation of its inhibitor, IκBα, and the nuclear translocation of the p65 subunit.[6]

  • Protein Extraction:

    • Cytoplasmic and Nuclear Fractions: To analyze the translocation of p65, separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

    • Whole-Cell Lysates: To analyze IκBα, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein bands to the loading control.

By adhering to these detailed protocols and utilizing the comparative data provided, researchers can enhance the reproducibility and impact of their iE-DAP-induced inflammation studies. This will ultimately contribute to a more robust and reliable understanding of NOD1-mediated innate immunity.

References

A Comparative Guide to the In Vivo Effects of iE-DAP and Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo effects of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) with other widely used immunomodulators, including Muramyl dipeptide (MDP), Lipopolysaccharide (LPS), and CpG oligodeoxynucleotides (CpG ODNs). The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Comparative Analysis of In Vivo Effects

The following table summarizes the key in vivo effects observed following the administration of iE-DAP and other selected immunomodulators in animal models. These agents are pathogen-associated molecular patterns (PAMPs) that trigger the innate immune system by binding to specific pattern recognition receptors (PRRs).

ImmunomodulatorTarget ReceptorAnimal ModelDosage & RouteKey In Vivo Effects (Quantitative Data)
iE-DAP NOD1 Pregnant C57BL/6J MiceHigh-dose (unspecified), Intraperitoneal (i.p.)Triggered preterm delivery within 24 hours. A lower dose reduced fetal weight and induced fetal inflammation.[1]
MiceUnspecifiedInduces production of chemokines and other proinflammatory molecules, leading to the recruitment of neutrophils.[2]
Muramyl Dipeptide (MDP) NOD2 Diet-Induced Obese Mice5 mg/kg, Intraperitoneal (i.p.), two injectionsDid not significantly improve oral glucose tolerance but did cause a significant increase in fasting total GLP-1 in chow-fed mice.[3]
MiceUnspecifiedProtects against experimental colitis by downregulating multiple Toll-like receptor (TLR) responses.[4] A nontoxic derivative, MDP(Lysyl)GDP, suppressed ear swelling in mouse models of phorbol (B1677699) ester- and oxazolone-induced inflammation.[5]
Lipopolysaccharide (LPS) TLR4 Wild-Type (WT) Mice0.2 mg/kg, Intravenous (i.v.)Caused a dose-dependent increase in serum Tumor Necrosis Factor-alpha (TNF-α).[6]
Male Rats100 µg/kg, Intraperitoneal (i.p.)Induced enhanced expression of pro-inflammatory cytokines (TNF-α, IL-6) and cyclooxygenase-2 in lumbar dorsal root ganglia.[7]
CpG ODNs TLR9 BALB/c & B10.D2 Mice30 µg, with antigen in Incomplete Freund's Adjuvant (IFA)Switched the immune response to a Th1-dominated pattern, with high levels of antigen-specific IFN-γ secretion and decreased IL-5. Induced anti-hen egg lysozyme (B549824) (HEL) IgG2a, a Th1-associated isotype.[8]
MiceUnspecifiedB- and C-class CpG ODNs induce a potent Th1-biased immunity with enhanced antibody levels and CD4⁺ and CD8⁺ T cell responses.[9]

Signaling Pathways and Experimental Workflow

Understanding the molecular pathways and experimental setups is crucial for interpreting in vivo data. The following diagrams illustrate the signaling cascades initiated by each immunomodulator and a typical experimental workflow for their study.

Signaling_Pathways cluster_NOD NOD-like Receptor Signaling cluster_TLR Toll-like Receptor Signaling iE_DAP iE-DAP NOD1 NOD1 iE_DAP->NOD1 RIPK2 RIPK2 (RICK) NOD1->RIPK2 MDP MDP NOD2 NOD2 MDP->NOD2 NOD2->RIPK2 NFkB_NOD NF-κB Activation RIPK2->NFkB_NOD LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 CpG CpG ODN TLR9 TLR9 (Endosomal) CpG->TLR9 TLR9->MyD88 NFkB_TLR NF-κB Activation MyD88->NFkB_TLR

Caption: PAMP signaling via NOD-like and Toll-like receptors.

Experimental_Workflow cluster_0 Phase 1: In Vivo Administration cluster_1 Phase 2: Monitoring & Sample Collection cluster_2 Phase 3: Ex Vivo Analysis start Animal Model (e.g., BALB/c Mice) treatment Administer Immunomodulator (i.p., i.v., s.c., etc.) start->treatment control Administer Vehicle Control (e.g., Saline) start->control monitoring Monitor Clinical Signs (Weight, Temperature) treatment->monitoring control->monitoring collection Collect Samples (Blood, Spleen, Tissues) monitoring->collection serum Serum Separation collection->serum cells Isolate Immune Cells collection->cells tissue Tissue Processing collection->tissue elisa Cytokine Quantification (ELISA, CBA) serum->elisa flow Cell Phenotyping (Flow Cytometry) cells->flow histo Histology tissue->histo

References

A Head-to-Head Comparison of iE-DAP from Different Suppliers for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating innate immunity, the choice of reagents is paramount to the reliability and reproducibility of experimental outcomes. One such critical reagent is γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a minimal peptidoglycan motif that serves as a specific agonist for the intracellular pattern recognition receptor NOD1. Activation of NOD1 by iE-DAP triggers a signaling cascade that culminates in an inflammatory response, making high-quality iE-DAP essential for studying these pathways. This guide provides a head-to-head comparison of iE-DAP from three prominent life science suppliers: InvivoGen, MedChemExpress, and InvivoChem, focusing on key performance parameters to aid in supplier selection.

Understanding iE-DAP and its Role in NOD1 Signaling

iE-DAP is a dipeptide component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[1] Its recognition by the cytosolic receptor NOD1 is a key event in the host's innate immune response to bacterial pathogens.[1] Upon binding iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIP2 (RICK). This interaction facilitates the activation of the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[1][2] Given its central role in initiating this inflammatory cascade, the purity and activity of the iE-DAP used in experimental settings are of utmost importance.

A more potent, acylated derivative of iE-DAP, known as C12-iE-DAP, has also been developed. The addition of a C12 fatty acid chain enhances its ability to activate NOD1, often at concentrations 100- to 1000-fold lower than unmodified iE-DAP.[2]

Comparative Analysis of iE-DAP Specifications

To provide a clear comparison, the following table summarizes the key specifications of iE-DAP offered by InvivoGen, MedChemExpress, and InvivoChem based on their publicly available data.

FeatureInvivoGenMedChemExpressInvivoChem
Product Name iE-DAP (D-gamma-Glu-mDAP)iE-DAPiE-DAP
Synonyms γ-D-glutamyl-meso-diaminopimelic acidγ-D-glutamyl-meso-diaminopimelic acidγ-D-glutamyl-meso-diaminopimelic acid
Molecular Formula C₁₂H₂₁N₃O₇C₁₂H₂₁N₃O₇C₁₂H₂₁N₃O₇
Molecular Weight 319.31 g/mol Not explicitly stated319.31 g/mol
Purity Functionally testedInformation not readily availableInformation not readily available
Formulation Lyophilized pelletSolidSolid
Solubility 10 mg/mL in waterInformation not readily availableInformation not readily available
Storage -20°CRoom temperature (short term)Information not readily available
Quality Control Functionally tested using HEK-Blue™ NOD1 cellsInformation not readily availableInformation not readily available

Experimental Protocols for Evaluating iE-DAP Performance

To ensure a rigorous and unbiased comparison of iE-DAP from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to assess the purity, activity, and stability of iE-DAP.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the iE-DAP compound.

Methodology:

  • Sample Preparation: Dissolve the iE-DAP from each supplier in ultrapure water to a final concentration of 1 mg/mL.

  • HPLC System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used. The gradient can be optimized to achieve the best separation of the iE-DAP peak from any impurities.

  • Detection: Monitor the elution profile at a wavelength of 214 nm, which is characteristic for the peptide bond.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main iE-DAP peak relative to the total area of all peaks.

Biological Activity Assessment using a NOD1 Reporter Assay

Objective: To quantify the biological activity of iE-DAP by measuring its ability to activate the NOD1 signaling pathway. The half-maximal effective concentration (EC50) will be determined.

Methodology:

  • Cell Line: Use HEK-Blue™ hNOD1 cells, which are HEK293 cells stably co-transfected with the human NOD1 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[3]

  • Cell Culture: Culture the HEK-Blue™ hNOD1 cells according to the supplier's instructions.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a serial dilution of iE-DAP from each supplier in cell culture medium. A typical concentration range would be from 0.01 to 100 µg/mL.

    • Remove the old medium from the cells and add the iE-DAP dilutions.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • SEAP Detection:

    • Collect the cell culture supernatant.

    • Add a SEAP detection reagent, such as QUANTI-Blue™, to the supernatant.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the iE-DAP concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 value, which represents the concentration of iE-DAP that induces 50% of the maximal response.[4]

Stability Assessment

Objective: To evaluate the stability of iE-DAP in solution under different storage conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of iE-DAP from each supplier at a concentration of 1 mg/mL in sterile, endotoxin-free water.

  • Storage Conditions: Aliquot the stock solutions and store them at different temperatures: 4°C, -20°C, and -80°C for various time points (e.g., 1 week, 1 month, 3 months). Also, include a freeze-thaw stability assessment by subjecting aliquots to multiple (e.g., 3-5) freeze-thaw cycles.

  • Activity Testing: At each time point, thaw an aliquot from each storage condition and determine its biological activity using the NOD1 reporter assay described above.

  • Data Analysis: Compare the EC50 values of the stored samples to that of a freshly prepared solution. A significant increase in the EC50 value indicates degradation of the compound.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G iE-DAP Signaling Pathway iEDAP iE-DAP NOD1 NOD1 iEDAP->NOD1 Binds to RIP2 RIP2/RICK NOD1->RIP2 Recruits IKK IKK Complex RIP2->IKK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Induces Transcription

Caption: Simplified signaling pathway of iE-DAP-mediated NOD1 activation.

G Experimental Workflow for iE-DAP Comparison cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis SupplierA iE-DAP (Supplier A) Purity Purity (HPLC) SupplierA->Purity Activity Biological Activity (NOD1 Reporter Assay) SupplierA->Activity Stability Stability (Storage & Freeze-Thaw) SupplierA->Stability SupplierB iE-DAP (Supplier B) SupplierB->Purity SupplierB->Activity SupplierB->Stability SupplierC iE-DAP (Supplier C) SupplierC->Purity SupplierC->Activity SupplierC->Stability Comparison Head-to-Head Comparison Table Purity->Comparison Activity->Comparison Stability->Comparison

References

Safety Operating Guide

Navigating the Disposal of (R,S,S,R,S)-Boc-Dap-NE: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (R,S,S,R,S)-Boc-Dap-NE, a derivative of diaminopropionic acid with a tert-butoxycarbonyl (Boc) protecting group.

Hazard Assessment and Chemical Profile

Key Chemical and Physical Properties:

PropertyValue/InformationSource/Comment
Physical Form SolidBased on typical Boc-protected amino acids.[1]
Primary Hazard Generally considered low hazardBased on SDS of similar compounds.[1]
Reactivity The Boc group is sensitive to strong acids.The core molecule is a diaminopropionic acid derivative.[1]
Storage Store in a cool, dry place.General recommendation for similar chemical reagents.[1]

Standard Disposal Protocol for (R,S,S,R,S)-Boc-Dap-NE

The recommended disposal method for uncontaminated (R,S,S,R,S)-Boc-Dap-NE is as non-hazardous solid waste. This is contingent on the material not being mixed with any hazardous substances.

Experimental Protocol for Disposal:

  • Purity Verification: Before proceeding, confirm that the (R,S,S,R,S)-Boc-Dap-NE waste is not contaminated with hazardous solvents, reactive chemicals, or other regulated waste materials.[1]

  • Primary Packaging: Place the solid waste into a primary container that is chemically compatible and can be securely sealed.[1]

  • Secondary Containment: Enclose the primary container within a durable, sealed secondary container to prevent spills during transport.[1] Always place your container in a secondary container to capture spills and leaks. A secondary container must be chemically compatible and able to hold 110% of the volume of the waste.

  • Labeling:

    • Keep the original manufacturer's label on the innermost container for clear identification.[1]

    • Clearly label the outer container with "NON-HAZARDOUS WASTE" and the full chemical name: "(R,S,S,R,S)-Boc-Dap-NE".[1]

  • Final Disposal: Transport the securely packaged and labeled waste to your institution's designated collection area for non-hazardous solid waste.[1] It is important that laboratory personnel, not custodial staff, are responsible for moving the waste to its final disposal point.[1]

Disposal of Contaminated Materials

Personal Protective Equipment (PPE): Any PPE, such as gloves and lab coats, that is contaminated with (R,S,S,R,S)-Boc-Dap-NE should be placed in a designated container for solid chemical waste.[1]

Empty Containers: Original containers of (R,S,S,R,S)-Boc-Dap-NE should be triple-rinsed with a suitable solvent like ethanol (B145695) or isopropanol.[1] The resulting rinsate must be collected and disposed of as chemical waste.[1] After triple-rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glass or plastic.[1]

General Guidelines for Laboratory Waste Disposal

It is crucial to follow your institution's specific hazardous waste disposal guidelines. However, some general principles apply:

  • Segregation: Never mix incompatible waste streams. For instance, acids and bases should be stored separately, as should oxidizing and reducing agents.[2]

  • Container Management: All waste containers must be in good condition, compatible with their contents, and securely capped when not in use.[2][3] Containers should not be filled beyond the neck to allow for expansion.[2]

  • Unknowns: Never dispose of unknown chemicals down the sink or mix them with other chemicals. Contact your institution's Environmental Health & Safety (EH&S) department for guidance on unidentified waste.

  • Aqueous Solutions: Only small quantities of non-hazardous, aqueous solutions may be suitable for drain disposal, and the pH should be between 5.0 and 12.5.[2] However, it is always best to check with your local regulations and EH&S office.

Below is a diagram illustrating the decision-making process for the disposal of (R,S,S,R,S)-Boc-Dap-NE.

G cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream start Start: (R,S,S,R,S)-Boc-Dap-NE Waste check_mixed Is the waste mixed with hazardous materials? start->check_mixed hazardous_waste Treat as Hazardous Waste check_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Solid Waste check_mixed->non_hazardous_waste No package_hazardous Package in a compatible, securely sealed container. hazardous_waste->package_hazardous label_hazardous Label with 'HAZARDOUS WASTE' and full chemical contents. package_hazardous->label_hazardous dispose_hazardous Transport to designated hazardous waste collection area. label_hazardous->dispose_hazardous package_primary Place in a securely sealed primary container. non_hazardous_waste->package_primary package_secondary Enclose in a durable secondary container. package_primary->package_secondary label_non_hazardous Label outer container with 'NON-HAZARDOUS WASTE' and chemical name. package_secondary->label_non_hazardous dispose_non_hazardous Transport to designated non-hazardous solid waste collection area. label_non_hazardous->dispose_non_hazardous

Caption: Disposal workflow for (R,S,S,R,S)-Boc-Dap-NE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.